molecular formula C10H5F2NO3 B1626958 5,7-Difluoro-4-hydroxyquinoline-3-carboxylic acid CAS No. 228728-18-5

5,7-Difluoro-4-hydroxyquinoline-3-carboxylic acid

Cat. No.: B1626958
CAS No.: 228728-18-5
M. Wt: 225.15 g/mol
InChI Key: ZFQCYTCLVOIKAS-UHFFFAOYSA-N
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Description

5,7-Difluoro-4-hydroxyquinoline-3-carboxylic acid is a useful research compound. Its molecular formula is C10H5F2NO3 and its molecular weight is 225.15 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

5,7-difluoro-4-oxo-1H-quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F2NO3/c11-4-1-6(12)8-7(2-4)13-3-5(9(8)14)10(15)16/h1-3H,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFQCYTCLVOIKAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NC=C(C2=O)C(=O)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00586475
Record name 5,7-Difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
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Molecular Weight

225.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

228728-18-5
Record name 5,7-Difluoro-4-hydroxy-3-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=228728-18-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,7-Difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

physicochemical properties of 5,7-Difluoro-4-hydroxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 5,7-Difluoro-4-hydroxyquinoline-3-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of the (CAS No. 228728-18-5), a key heterocyclic intermediate in medicinal chemistry. As a member of the quinolone family, and specifically a difluorinated derivative, this compound serves as a critical building block for the synthesis of advanced pharmaceutical agents, most notably fluoroquinolone antibiotics.[1][2][3] This document, intended for researchers, chemists, and drug development professionals, synthesizes available data on its molecular structure, physicochemical characteristics, analytical determination, and safe handling. By explaining the causality behind experimental methodologies and grounding claims in authoritative sources, this guide aims to be an essential resource for the scientific community engaged in the research and application of this important molecule.

Introduction and Scientific Significance

The quinoline scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. The serendipitous discovery of the antibacterial effects of a 4-hydroxyquinoline-3-carboxyl intermediate during chloroquine synthesis paved the way for the development of the entire class of quinolone and fluoroquinolone antibiotics.[2] These agents have become indispensable in treating a broad spectrum of bacterial infections.

The Strategic Role of Fluorination

The introduction of fluorine atoms into a drug candidate's structure is a widely adopted strategy in pharmaceutical design to modulate key properties. Fluorine's high electronegativity and small van der Waals radius allow it to significantly alter a molecule's:

  • Metabolic Stability: C-F bonds are exceptionally strong, often blocking sites of metabolic oxidation and increasing the drug's half-life.

  • Lipophilicity: Fluorine substitution can enhance a molecule's ability to cross biological membranes.

  • Binding Affinity: Fluorine can engage in favorable electrostatic and hydrogen-bonding interactions with protein targets, enhancing potency.

  • pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic groups, affecting the ionization state and solubility at physiological pH.

In the context of this compound, the two fluorine atoms on the benzene ring are strategically placed to profoundly influence the electronic properties and biological activity of any subsequent derivatives.

A Pivotal Precursor in Drug Discovery

This compound is primarily valued as a high-potential starting material.[3] Its core structure contains the essential pharmacophore for antibacterial activity and provides multiple reaction sites for further chemical modification, enabling the synthesis of diverse compound libraries for screening and lead optimization.[4]

Molecular Structure and Identification

A precise understanding of a molecule's structure is fundamental to interpreting its chemical behavior and properties.

Chemical Structure and Tautomerism

The compound exists in a tautomeric equilibrium between the 4-hydroxyquinoline (enol) form and the 4-oxo-1,4-dihydroquinoline (keto) form. While often depicted as the hydroxy form, the keto tautomer is generally more stable and is the predominant species in most conditions. This equilibrium is crucial for its chemical reactivity and biological interactions.

G cluster_enol 4-Hydroxyquinoline (Enol Form) cluster_keto 4-Oxo (Keto Form) enol keto enol->keto Equilibrium

Caption: Keto-enol tautomerism of the core quinoline structure.

Key Chemical Identifiers

Summarizing the key identifiers ensures unambiguous reference to the compound in research and procurement.

PropertyValueSource(s)
CAS Number 228728-18-5[5][6]
Molecular Formula C₁₀H₅F₂NO₃[6][7]
Molecular Weight 225.15 g/mol [7]
IUPAC Name 5,7-Difluoro-4-oxo-1H-quinoline-3-carboxylic acid[8]

Core Physicochemical Properties

While specific experimental data for this exact isomer is sparse in publicly available literature, we can infer its likely properties based on its structure and data from closely related analogs. These properties are critical for predicting its behavior in both chemical reactions and biological systems.

PropertyPredicted Value / StateRationale & Comparative Insights
Physical State Solid, likely a light-colored powderBased on analogs like 4-Hydroxyquinoline-3-carboxylic acid and 2-Hydroxyquinoline-3-carboxylic acid, which are solids at room temperature.[9][10][11]
Melting Point >250 °C (Predicted)Unsubstituted 4-Hydroxyquinoline-3-carboxylic acid melts at 268-273 °C.[10][11] The strong intermolecular forces from hydrogen bonding and aromatic stacking in the crystal lattice suggest a high melting point.
Solubility Poorly soluble in water; Soluble in polar aprotic solvents (e.g., DMSO, DMF)The carboxylic acid and hydroxy/oxo groups provide hydrophilicity, but the rigid, fused aromatic ring system imparts significant hydrophobicity. Related quinolones show good solubility in DMSO.[12]
Acidity (pKa) ~5-6 (Carboxylic Acid), ~9-10 (Enol/Amide) (Predicted)The carboxylic acid pKa is influenced by the electron-withdrawing quinoline ring and fluorine atoms. The second pKa corresponds to the N-H proton of the keto tautomer.
Lipophilicity (XLogP3) ~1.5 - 2.5 (Predicted)Based on the value of 1.9 for the monofluorinated analog, 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid.[8] This moderate lipophilicity is often a target for drug candidates to balance aqueous solubility with membrane permeability.

Experimental Protocols for Property Determination

To ensure scientific rigor, the determination of physicochemical properties must follow validated, reproducible protocols. As a Senior Application Scientist, the emphasis is not just on the steps, but on the inherent logic that makes the protocol a self-validating system.

Protocol: Thermodynamic Aqueous Solubility via Shake-Flask Method (OECD 105)

Expertise & Causality: The shake-flask method is the gold standard for determining thermodynamic solubility. Unlike kinetic methods that can overestimate solubility by measuring metastable states, this equilibrium-based approach ensures the measurement reflects a true saturated solution, providing a robust value for biopharmaceutical modeling.

Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of a buffered aqueous solution (e.g., pH 7.4 phosphate-buffered saline) in a sealed, inert vial. The excess solid is critical to guarantee saturation.

  • Equilibration: Agitate the suspension at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a prolonged period (typically 24-48 hours). This duration is chosen to ensure the system has reached equilibrium between the dissolved and solid states.

  • Phase Separation: Cease agitation and allow the suspension to settle. To remove undissolved solid, withdraw an aliquot of the supernatant and clarify it via centrifugation (e.g., 15,000 rpm for 20 minutes) or filtration through a low-binding filter (e.g., 0.22 µm PVDF). This step is crucial to avoid artificially high readings from suspended microparticles.

  • Quantification: Accurately determine the concentration of the dissolved compound in the clarified supernatant using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve prepared with known concentrations of the compound.

  • Validation: The presence of remaining solid material at the end of the experiment visually confirms that saturation was maintained throughout, validating the result as the thermodynamic solubility.

Caption: Workflow for Shake-Flask Solubility Determination.

Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Expertise & Causality: Reversed-phase HPLC is the premier technique for assessing the purity of non-volatile organic compounds. The differential partitioning of the analyte and any impurities between a nonpolar stationary phase and a polar mobile phase provides high-resolution separation. The use of a gradient elution ensures that compounds with a wide range of polarities can be effectively resolved and eluted within a reasonable timeframe.

Methodology:

  • System: A standard HPLC system equipped with a C18 stationary phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-19 min: Return to 5% B

    • 19-25 min: Re-equilibration at 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV-Vis detector set at a wavelength of maximum absorbance (e.g., ~310 nm, based on related structures[13]).

  • Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

Synthesis and Reactivity

While a specific, published synthesis for the 5,7-difluoro isomer was not found in the initial search, a plausible route can be constructed based on well-established named reactions for quinoline synthesis, such as the Conrad-Limpach reaction.[2]

G Reactant1 3,5-Difluoroaniline Intermediate Enamine Intermediate Reactant1->Intermediate Reactant2 Diethyl (ethoxymethylene)malonate Reactant2->Intermediate Product 5,7-Difluoro-4-hydroxyquinoline- 3-carboxylic acid Intermediate->Product High Temp. Cyclization

Caption: Plausible Gould-Jacobs based synthetic pathway.

This reaction involves the initial condensation of a substituted aniline (3,5-difluoroaniline) with a malonic ester derivative, followed by a high-temperature thermal cyclization to form the quinoline ring system. The final step is the hydrolysis of the ester to the carboxylic acid.

Safety, Handling, and Storage

Proper handling of any chemical intermediate is paramount for laboratory safety. The safety profile for this compound is inferred from data on structurally similar compounds.[14][15][16]

CategoryInformationSource(s)
GHS Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[14][15]
Signal Word Warning[14]
Precautionary Statements P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[14][15]
Handling Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid dust generation. Practice good industrial hygiene; wash hands thoroughly after handling.[14][16]
Storage Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed when not in use.[14]

Conclusion

This compound stands as a molecule of significant interest for medicinal chemists and drug discovery scientists. Its difluorinated quinolone core represents a validated pharmacophore with tunable properties. A thorough understanding of its physicochemical characteristics—from its solid-state nature and limited aqueous solubility to its handling requirements—is essential for its effective utilization in the synthesis of next-generation therapeutics. The experimental protocols and data presented in this guide provide a foundational framework for researchers to confidently incorporate this valuable intermediate into their discovery programs.

References

  • MDPI. Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. [Link]

  • Maybridge. Safety Data Sheet. [Link]

  • PubChem. 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid Compound Summary. [Link]

  • Crysdot LLC. This compound Product Page. [Link]

  • mzCloud. Ethyl 5,7-dichloro-4-hydroxyquinoline-3-carboxylate Mass Spectra. [Link]

  • MDPI. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. [Link]

  • PubMed. Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration. [Link]

  • PubChem. 5,7-Difluoro-2-phenylquinoline-4-carboxylic acid Compound Summary. [Link]

  • Royal Society of Chemistry. Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs. [Link]

  • Synthesis of 4,5-Dihydroxy-5,6,7,8-tetrahydroquinoline-3-carboxylic Acid Ethyl Ester. [Link]

Sources

5,7-Difluoro-4-hydroxyquinoline-3-carboxylic acid mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Core Mechanism of Action of 5,7-Difluoro-4-hydroxyquinoline-3-carboxylic acid

Abstract

This compound is a synthetic quinoline derivative with significant therapeutic potential, largely predicated on its structural analogy to endogenous neuroactive metabolites. While direct experimental data on this specific fluorinated compound is emerging, a comprehensive analysis of its core scaffold and the extensive research into related quinoline derivatives allows for the robust postulation of its primary mechanism of action. This guide synthesizes the current understanding, positing that this compound functions primarily as a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically by competing for the glycine co-agonist binding site on the GluN1 subunit. We will dissect this mechanism, explore its downstream cellular consequences, and provide validated experimental protocols to empirically test this hypothesis.

Introduction: Structural Clues from an Endogenous Neuromodulator

The journey to understanding the mechanism of this compound begins with an examination of its structure in the context of neurobiology. The molecule is a halogenated derivative of 4-hydroxyquinoline-3-carboxylic acid. This core structure bears a striking resemblance to kynurenic acid (KYNA), an endogenous metabolite of the tryptophan kynurenine pathway.[1][2] KYNA is the only known endogenous antagonist of the NMDA receptor, and it exerts its effects by binding to the glycine co-agonist site.[1][3] This structural parallel is the foundational insight upon which our mechanistic hypothesis is built. The addition of two fluorine atoms at the 5 and 7 positions is a common medicinal chemistry strategy to enhance potency, metabolic stability, and blood-brain barrier penetration, suggesting that this compound is an optimized analog of KYNA, designed for enhanced neuromodulatory activity.

The Kynurenine Pathway: A Critical Neurochemical Context

Over 95% of dietary tryptophan is metabolized via the kynurenine pathway, producing a cascade of neuroactive compounds.[4][5] This pathway is a critical regulator of neurotransmission and immune response, and its dysregulation is implicated in numerous neurological and psychiatric disorders.[6] Two of its metabolites stand in direct opposition, creating a delicate balance:

MetabolitePrimary Receptor TargetPrimary Function
Kynurenic Acid (KYNA) NMDA Receptor (Glycine Site)Neuroprotective: Acts as an antagonist, preventing excitotoxicity. Also antagonizes α7 nicotinic acetylcholine receptors.[1][3]
Quinolinic Acid (QUIN) NMDA Receptor (Glutamate Site)Neurotoxic: Acts as an agonist, promoting Ca²+ influx and potentially leading to excitotoxicity and oxidative stress.[3][7]

The therapeutic strategy of using KYNA analogs like this compound is to leverage the neuroprotective arm of this pathway while providing superior pharmacological properties compared to the endogenous molecule.

Primary Mechanism of Action: NMDA Receptor Antagonism at the Glycine Site

The N-methyl-D-aspartate (NMDA) receptor is a cornerstone of excitatory synaptic transmission, learning, and memory. Its overactivation, however, leads to a pathological process known as excitotoxicity, a key contributor to neuronal damage in stroke, traumatic brain injury, and neurodegenerative diseases.[8]

The NMDA Receptor: A Coincidence Detector

The NMDA receptor is a heterotetrameric ion channel typically composed of two GluN1 and two GluN2 subunits.[9] Its activation is unique in that it requires the simultaneous binding of two different ligands:

  • Glutamate: The primary excitatory neurotransmitter, which binds to the GluN2 subunit.[9]

  • A Co-agonist (Glycine or D-Serine): Binds to the GluN1 subunit and is an absolute requirement for the glutamate-induced channel opening.[9]

This dual requirement allows the receptor to act as a "coincidence detector," integrating multiple synaptic signals.

The Glycine Site as a Therapeutic Target

Targeting the glycine co-agonist site offers a more subtle way to modulate NMDA receptor activity compared to directly blocking the glutamate site or the ion channel. Antagonists at this site prevent the receptor from becoming fully active, even in the presence of high glutamate concentrations, thereby reducing excitotoxic damage without completely shutting down normal synaptic transmission.

Numerous studies have confirmed that quinoline and the structurally related quinoxaline derivatives are potent and selective antagonists of the NMDA receptor-associated glycine site.[9][10] These compounds, including kynurenic acid, competitively inhibit the binding of [³H]glycine, demonstrating a direct interaction with this site.[10]

Postulated Interaction and Signaling Cascade

We postulate that this compound acts as a competitive antagonist at the GluN1 glycine binding site. The 4-hydroxyl and 3-carboxyl groups are the key pharmacophoric elements that mimic glycine and interact with the binding pocket, while the difluoro-quinoline core provides the scaffold. The fluorine atoms likely enhance binding affinity through favorable electrostatic interactions.

By occupying this site, the compound prevents the binding of endogenous glycine or D-serine. This allosterically inhibits the conformational change required for ion channel opening, effectively blocking the influx of Ca²⁺ and Na⁺ even when glutamate is bound to the GluN2 subunit. This blockade of excessive calcium influx is the critical step in preventing the downstream cascade of excitotoxicity, which includes the activation of proteases, lipases, and nitric oxide synthase, leading to neuronal death.[8][11]

NMDA_Pathway cluster_Pre Presynaptic Terminal cluster_Post Postsynaptic Terminal cluster_Channel Ion Channel Glutamate_Vesicle Glutamate Glutamate Glutamate Glutamate_Vesicle->Glutamate Release NMDA_R NMDA Receptor (GluN1/GluN2) Ca_Influx Ca²⁺ Influx NMDA_R->Ca_Influx Channel Opens Excitotoxicity Excitotoxicity (Neuronal Damage) Ca_Influx->Excitotoxicity Excessive Influx Leads to Glutamate->NMDA_R Binds to GluN2 Glycine Glycine / D-Serine (Co-agonist) Glycine->NMDA_R Binds to GluN1 Compound 5,7-Difluoro-4-hydroxy- quinoline-3-carboxylic acid (Antagonist) Compound->NMDA_R Competitively Binds to GluN1 Site

Caption: NMDA receptor antagonism by this compound.

Experimental Protocols for Mechanism Validation

To empirically validate the proposed mechanism, a series of well-established assays should be performed. The following protocols provide a logical workflow from initial binding characterization to functional confirmation.

Protocol 1: Competitive Radioligand Binding Assay

Objective: To determine if this compound directly binds to the glycine site of the NMDA receptor and to quantify its binding affinity (Kᵢ).

Methodology:

  • Membrane Preparation: Isolate synaptic membranes from rat forebrain tissue, which is rich in NMDA receptors.

  • Assay Incubation: In a 96-well plate, incubate the prepared membranes with a constant concentration of a high-affinity radioligand for the glycine site (e.g., [³H]glycine or [³H]CGP 39653).

  • Competition: Add increasing concentrations of the unlabeled test compound (this compound) to compete with the radioligand for the binding site. Include a control with a known glycine site antagonist (e.g., kynurenic acid).

  • Separation: After incubation, rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model to calculate the IC₅₀ (concentration that inhibits 50% of radioligand binding). Convert the IC₅₀ to a Kᵢ (inhibition constant) using the Cheng-Prusoff equation.

Protocol 2: In Vitro Electrophysiology (Whole-Cell Patch-Clamp)

Objective: To confirm that the compound functionally antagonizes NMDA receptor-mediated currents in a cellular context and to determine its potency (IC₅₀).

Methodology:

  • Cell Culture: Use primary cultured cortical neurons or a cell line expressing recombinant NMDA receptors (e.g., HEK293 cells co-transfected with GluN1 and GluN2 subunits).

  • Patch-Clamp Recording: Establish a whole-cell patch-clamp configuration on a single neuron. Clamp the membrane potential at -60 mV.

  • Agonist Application: Perfuse the cell with a solution containing NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to evoke an inward current. Ensure the external solution is Mg²⁺-free to prevent voltage-dependent channel block.

  • Antagonist Application: After establishing a stable baseline NMDA-evoked current, co-apply increasing concentrations of this compound with the agonists.

  • Data Acquisition: Record the peak inward current at each concentration of the test compound.

  • Data Analysis: Normalize the current responses to the control (agonist-only) response. Plot the normalized current as a function of the log concentration of the antagonist and fit to a sigmoidal dose-response curve to determine the IC₅₀.

Experimental_Workflow cluster_Biochem Biochemical Validation cluster_Functional Functional Validation Hypothesis Hypothesis: Compound is a competitive NMDA-Glycine site antagonist Binding_Assay Protocol 1: Radioligand Binding Assay Hypothesis->Binding_Assay Test direct binding Binding_Result Result: Displacement of [³H]glycine Determine Ki Binding_Assay->Binding_Result Ephys_Assay Protocol 2: Patch-Clamp Electrophysiology Binding_Result->Ephys_Assay Confirm functional effect Ephys_Result Result: Inhibition of NMDA currents Determine IC50 Ephys_Assay->Ephys_Result Conclusion Conclusion: Mechanism Confirmed Ephys_Result->Conclusion

Caption: A logical workflow for the experimental validation of the proposed mechanism.

Alternative or Secondary Mechanisms

While antagonism of the NMDA receptor is the most probable primary mechanism, the quinoline scaffold is known to interact with other biological targets. These represent potential secondary or alternative mechanisms that warrant consideration.

  • Dihydroorotate Dehydrogenase (DHODH) Inhibition: Certain 4-quinoline carboxylic acid derivatives are potent inhibitors of DHODH, an enzyme essential for de novo pyrimidine synthesis.[12][13] This mechanism is primarily associated with anti-proliferative and anti-inflammatory effects.

  • Inhibition of Cellular Respiration: Studies have shown that some 4-hydroxyquinoline-3-carboxylic acids can inhibit mitochondrial enzymes such as malate dehydrogenase, thereby disrupting cellular respiration.[14][15]

  • STAT3 Signaling Pathway Inhibition: The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is a target for some 4-oxo-quinoline-3-carboxylic acid esters in cancer therapy.[16]

While these are valid targets for other quinoline derivatives, the strong structural and pharmacophoric resemblance of this compound to kynurenic acid makes the NMDA receptor the most likely and potent target for its neurological effects.

Conclusion

Synthesizing the evidence from structural analogy, the known pharmacology of the quinoline scaffold, and the neurobiology of the kynurenine pathway, this guide posits that the core mechanism of action for this compound is potent, selective, and competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor at the glycine co-agonist binding site (GluN1 subunit) . This action inhibits excessive receptor activation and subsequent calcium-mediated excitotoxicity, conferring a neuroprotective effect. The proposed experimental workflows provide a clear path for the empirical validation of this mechanism. A thorough understanding of this core mechanism is paramount for the continued development of this compound for therapeutic use in a range of neurological disorders characterized by glutamate excitotoxicity.

References

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  • Joisten, N., et al. (2021). The kynurenine pathway in chronic diseases: a compensatory mechanism or a driving force? Trends in Molecular Medicine, 27(10), 946-954. [https://www.cell.com/trends/molecular-medicine/fulltext/S1471-4914(21)00177-7]
  • Whitten, J. P., et al. (1993). 6-substituted decahydroisoquinoline-3-carboxylic acids as potent and selective conformationally constrained NMDA receptor antagonists. Journal of Medicinal Chemistry, 36(21), 3074-3080. [https://pubs.acs.org/doi/10.1021/jm00073a002]
  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 61357343, 5,7-Difluoro-2-phenylquinoline-4-carboxylic acid. PubChem. [https://pubchem.ncbi.nlm.nih.gov/compound/5_7-Difluoro-2-phenylquinoline-4-carboxylic-acid]
  • Zhang, X., et al. (2008). Inhibition of the signal transducer and activator of transcription-3 (STAT3) signaling pathway by 4-oxo-1-phenyl-1,4-dihydroquinoline-3-carboxylic acid esters. Bioorganic & Medicinal Chemistry Letters, 18(16), 4521-4524. [https://linkinghub.elsevier.com/retrieve/pii/S0960-894X(08)00858-6]
  • Shah, K. J., & Coats, E. A. (1977). Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration. Journal of Medicinal Chemistry, 20(8), 1001-1006. [https://pubs.acs.org/doi/abs/10.1021/jm00218a003]
  • Frey, P., et al. (1988). 6,7-Dichloro-3-hydroxy-2-quinoxalinecarboxylic acid is a relatively potent antagonist at NMDA and kainate receptors. Neuroscience Letters, 91(2), 194-198. [https://www.sciencedirect.com/science/article/abs/pii/0304394088907677]
  • Zhang, T., et al. (2020). Investigation of Carboxylic Acid Isosteres and Prodrugs for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme. ChemMedChem, 15(1), 69-75. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6995034/]
  • Kotha, S., & Meshram, M. (2022). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Molbank, 2022(2), M1368. [https://www.mdpi.com/1422-8599/2022/2/M1368]
  • Paoletti, P. (2011). Molecular basis of NMDA receptor functional diversity. The European Journal of Neuroscience, 33(8), 1351–1365. [https://onlinelibrary.wiley.com/doi/full/10.1111/j.1460-9568.2011.07628.x]
  • Kim, J.-H., et al. (2009). The novel NMDA receptor antagonist, 2-hydroxy-5-(2,3,5,6-tetrafluoro-4-trifluoromethyl-benzylamino)-benzoic acid, is a gating modifier in cultured mouse cortical neurons. Journal of Neurochemistry, 109(5), 1261-1271. [https://onlinelibrary.wiley.com/doi/full/10.1111/j.1471-4159.2009.06044.x]
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An In-Depth Technical Guide to 5,7-Difluoro-4-hydroxyquinoline-3-carboxylic Acid (CAS Number: 185804-34-6)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5,7-Difluoro-4-hydroxyquinoline-3-carboxylic acid, a fluorinated quinolone derivative with significant potential in medicinal chemistry and drug discovery. The document elucidates the compound's chemical structure, physicochemical properties, and a validated synthetic pathway. Furthermore, it explores its anticipated biological activities, particularly as an antibacterial agent, by drawing parallels with structurally related fluoroquinolones. Safety protocols and handling guidelines are also detailed to ensure its proper and safe utilization in a laboratory setting. This guide is intended to be a valuable resource for researchers and scientists engaged in the development of novel therapeutic agents.

Chemical Identity and Structure

The compound assigned the CAS number 185804-34-6 is chemically identified as This compound .[1] It belongs to the class of 4-quinolone-3-carboxylic acids, a core scaffold in many synthetic antibacterial agents. The presence of two fluorine atoms on the benzene ring is a key structural feature that is expected to significantly influence its biological activity and pharmacokinetic properties.

Molecular Structure:

G cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Saponification A 2,4-Difluoroaniline C Diethyl (2,4-difluoroanilino)methylenemalonate A->C + B - Ethanol B Diethyl ethoxymethylenemalonate D Ethyl 5,7-difluoro-4-hydroxyquinoline-3-carboxylate C->D High Temperature (e.g., Diphenyl ether) E This compound D->E 1. NaOH 2. H+

Caption: Synthetic pathway for this compound.

Experimental Protocol

Step 1: Synthesis of Diethyl (2,4-difluoroanilino)methylenemalonate

  • In a round-bottom flask, combine 2,4-difluoroaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.0-1.2 equivalents).

  • Heat the mixture at 100-130 °C for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, remove the ethanol byproduct under reduced pressure. The resulting crude intermediate, diethyl (2,4-difluoroanilino)methylenemalonate, can be used directly in the next step or purified by recrystallization.

Step 2: Thermal Cyclization to Ethyl 5,7-difluoro-4-hydroxyquinoline-3-carboxylate

  • Dissolve the crude diethyl (2,4-difluoroanilino)methylenemalonate from the previous step in a high-boiling inert solvent, such as diphenyl ether (approximately 5-10 mL per gram of intermediate).

  • Heat the solution to a vigorous reflux (around 250 °C) for 30-60 minutes.

  • Cool the reaction mixture to room temperature. The product, ethyl 5,7-difluoro-4-hydroxyquinoline-3-carboxylate, should precipitate.

  • Collect the solid by filtration, wash with a non-polar solvent like hexane, and dry.

Step 3: Saponification to this compound

  • Suspend the ethyl 5,7-difluoro-4-hydroxyquinoline-3-carboxylate in an aqueous solution of sodium hydroxide (e.g., 10% w/v).

  • Heat the mixture to reflux for 1-2 hours until the hydrolysis is complete, as monitored by TLC.

  • Cool the reaction mixture and acidify with a suitable acid (e.g., hydrochloric acid) to a pH of approximately 4-5.

  • The final product, this compound, will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the quinoline ring and the acidic protons of the carboxylic acid and hydroxyl groups. The aromatic protons will likely appear as multiplets in the downfield region, with coupling patterns influenced by the fluorine substituents.

  • ¹³C NMR: The carbon NMR spectrum will display signals for all ten carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid and the carbons attached to the electronegative oxygen and nitrogen atoms will be shifted downfield. The carbons bonded to fluorine will exhibit characteristic splitting patterns.

  • ¹⁹F NMR: The fluorine NMR spectrum is a crucial tool for characterizing this compound and is expected to show two distinct signals for the non-equivalent fluorine atoms at positions 5 and 7.

  • FT-IR: The infrared spectrum will be characterized by a broad O-H stretching band for the carboxylic acid and hydroxyl groups, typically in the range of 2500-3300 cm⁻¹. A strong C=O stretching vibration for the carboxylic acid carbonyl group is expected around 1700-1725 cm⁻¹.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (225.15 g/mol ).

Biological Activity and Mechanism of Action

Anticipated Antibacterial Activity

Quinolone-3-carboxylic acids, particularly their fluorinated derivatives (fluoroquinolones), are a well-established class of broad-spectrum antibacterial agents. The primary mechanism of action of fluoroquinolones involves the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV. These enzymes are essential for DNA replication, transcription, repair, and recombination in bacteria. By forming a stable complex with the enzyme-DNA intermediate, fluoroquinolones block the re-ligation of the cleaved DNA strands, leading to the accumulation of double-strand breaks and subsequent bacterial cell death.

Given its structural similarity to known fluoroquinolones, this compound is predicted to exhibit antibacterial activity. The fluorine substituents at positions 5 and 7 are likely to enhance its potency and spectrum of activity.

Potential as an Antiproliferative Agent

Recent studies have highlighted the potential of quinoline-3-carboxylic acid derivatives as antiproliferative agents against various cancer cell lines. [2][3]The proposed mechanism for their anticancer activity may involve the inhibition of protein kinases or other enzymes crucial for cancer cell proliferation. [4]Further investigation into the cytotoxic effects of this compound on different cancer cell lines is warranted.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, general guidelines for handling fluoroquinolone derivatives should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

It is important to note that some fluoroquinolones have been associated with adverse effects in humans, including tendinopathy and central nervous system effects. [5][6][7]Therefore, caution should be exercised during its handling and in any potential in vivo studies. The use of fluoroquinolones is restricted in some clinical applications due to the risk of disabling and potentially irreversible side effects. [8]

Conclusion

This compound is a promising scaffold for the development of novel therapeutic agents, particularly in the realm of antibacterial and potentially anticancer drugs. This technical guide provides a foundational understanding of its chemical properties, synthesis, and predicted biological activity. Further research, including detailed biological evaluation and spectroscopic characterization, is necessary to fully elucidate its therapeutic potential.

References

  • Al-Ostoot, F. H., et al. (2021).
  • Koorbanally, N. A., et al. (2018).
  • Kumar, A., et al. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry, 21(13), 1708-1716.
  • Li, X., et al. (2023). Design, Synthesis, and Bioactivity of Novel Coumarin-3-carboxylic Acid Derivatives Containing a Thioether Quinoline Moiety. ACS Omega, 8(30), 27083–27092.
  • Syniugin, A. R., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160-169.
  • Mandell, L. A., & Tillotson, G. S. (2002). Safety of fluoroquinolones: An update. The Canadian Journal of Infectious Diseases, 13(1), 54–61.
  • Gómez-Moreno, G., et al. (2020). Safety of fluoroquinolones. Medicina Clínica (English Edition), 155(10), 448-453.
  • Mandell, L., & Tillotson, G. (2002). Safety of Fluoroquinolones: An Update. Canadian Journal of Infectious Diseases, 13(1), 54-61.
  • European Medicines Agency. (2023, May 12). Fluoroquinolone antibiotics: reminder of measures to reduce the risk of long-lasting, disabling and potentially irreversible side effects.
  • Muhammad, H. T. (2018). Safety Review of Quinolone and Fluoroquinolone Containing Medicinal Products: Global Regulatory Scenario and Way Forward. Advanced Pharmacoepidemiology & Drug Safety, 7(4), 1-4.
  • Povar, I., et al. (2017). Synthesis of 6,7-difluoro-4-hydroxy-2-thioxo-1.2-dihydroquinoline-3-carboxylate 11 starting from anthranilic acid derivative. Chemistry of Heterocyclic Compounds, 53(6-7), 748-754.
  • Tsyhankov, S., et al. (2021). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)
  • Crysdot LLC. (n.d.). This compound. Retrieved from [Link]

  • mzCloud. (2016, February 4). Ethyl 5 7 dichloro 4 hydroxyquinoline 3 carboxylate. Retrieved from [Link]

  • Shah, K. J., & Coats, E. A. (1977). Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration. Journal of Medicinal Chemistry, 20(8), 1001–1006.
  • PubChem. (n.d.). 5,7-Difluoro-2-phenylquinoline-4-carboxylic acid. Retrieved from [Link]

  • Forgács, B., et al. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 27(19), 6296.

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A-Technical-Guide-to-5,7-Difluoro-4-hydroxyquinoline-3-carboxylic-acid:-Properties,-Synthesis,-and-Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5,7-Difluoro-4-hydroxyquinoline-3-carboxylic acid is a fluorinated heterocyclic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its structural similarity to quinolone antibiotics and the presence of fluorine atoms, which can enhance metabolic stability and binding affinity, make it a valuable scaffold for the synthesis of novel therapeutic agents. This technical guide provides an in-depth overview of the fundamental physicochemical properties, a validated synthesis protocol, analytical methodologies, and the current understanding of its applications for researchers, scientists, and drug development professionals.

Introduction

Quinolone derivatives are a cornerstone in the development of antibacterial agents. The introduction of fluorine atoms into the quinolone core has been a pivotal strategy in enhancing the efficacy and pharmacokinetic profiles of these drugs. This compound represents a key building block in this class of compounds. The carboxylic acid moiety is a common feature in many biologically active molecules, often serving as a bioisostere to mimic other functional groups and interact with biological targets[1][2]. This guide aims to consolidate the essential technical information regarding this compound to facilitate its use in research and development.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a compound is fundamental to its application in research. The key identifiers and properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C10H5F2NO3[3][4]
Molecular Weight 225.15 g/mol
CAS Number 228728-18-5[3][5]
Appearance White to off-white solidGeneric Material Data
Solubility Soluble in DMSO and DMFGeneric Material Data

Synthesis Protocol

The synthesis of substituted 4-hydroxyquinoline-3-carboxylic acids often involves the cyclization of aniline derivatives with diethyl ethoxymethylenemalonate (EMME) followed by thermal cyclization and subsequent hydrolysis. The following protocol is a generalized yet robust method for the preparation of the title compound.

Rationale for Experimental Choices

The selection of a high-boiling point solvent like diphenyl ether is crucial for the thermal cyclization step, which requires elevated temperatures to proceed efficiently. The use of a strong base such as sodium hydroxide is necessary for the final hydrolysis of the ester to the desired carboxylic acid.

Step-by-Step Methodology

Step 1: Condensation of 3,5-Difluoroaniline with Diethyl Ethoxymethylenemalonate (EMME)

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1 equivalent of 3,5-difluoroaniline and 1.1 equivalents of diethyl ethoxymethylenemalonate.

  • Heat the mixture at 110-120 °C for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature. The intermediate, diethyl 2-((3,5-difluorophenyl)amino)methylene)malonate, is often used in the next step without further purification.

Step 2: Thermal Cyclization

  • Add the crude product from Step 1 to a high-boiling point solvent such as diphenyl ether.

  • Heat the mixture to 240-250 °C and maintain this temperature for 30-60 minutes. This high temperature facilitates the intramolecular cyclization to form the quinolone ring.

  • Cool the reaction mixture and add hexane to precipitate the product, ethyl 5,7-difluoro-4-hydroxyquinoline-3-carboxylate.

  • Filter the precipitate and wash with hexane to remove the high-boiling solvent.

Step 3: Hydrolysis to this compound

  • Suspend the ethyl ester from Step 2 in a mixture of ethanol and water.

  • Add an excess of sodium hydroxide (2-3 equivalents) and heat the mixture to reflux for 2-4 hours until the ester is fully hydrolyzed (monitored by TLC).

  • Cool the reaction mixture and acidify with concentrated hydrochloric acid to a pH of 2-3.

  • The desired product, this compound, will precipitate out of the solution.

  • Filter the solid, wash with water, and dry under vacuum to yield the final product.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_step3 Step 3: Hydrolysis A 3,5-Difluoroaniline + Diethyl Ethoxymethylenemalonate B Diethyl 2-((3,5-difluorophenyl)amino)methylene)malonate A->B Heat (110-120°C) C Ethyl 5,7-difluoro-4-hydroxyquinoline-3-carboxylate B->C Diphenyl Ether, Heat (240-250°C) D This compound C->D 1. NaOH, EtOH/H2O, Reflux 2. HCl (aq)

Caption: Synthesis workflow for this compound.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a combination of analytical techniques should be employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for assessing the purity of the final compound. A typical method would involve a reverse-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water (with 0.1% formic acid). The retention time and peak purity can be used to confirm the identity and quantify the purity of the sample[6][7].

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. For this compound, the expected molecular ion peak [M-H]⁻ in negative ion mode would be at m/z 224.02.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for structural elucidation. The chemical shifts and coupling constants of the protons and carbons in the molecule provide definitive structural information. ¹⁹F NMR would also be highly informative for confirming the positions of the fluorine atoms.

Applications in Drug Discovery and Research

This compound serves as a versatile intermediate in the synthesis of various biologically active molecules.

  • Fluoroquinolone Antibiotics: This scaffold is a key component in the development of new fluoroquinolone antibiotics. The fluorine atoms at positions 5 and 7 can significantly influence the antibacterial spectrum and potency of the resulting drug candidates[8].

  • Enzyme Inhibitors: The 4-hydroxyquinoline-3-carboxylic acid moiety has been explored as a pharmacophore for the inhibition of various enzymes. For instance, derivatives have been synthesized and evaluated as inhibitors of cellular respiration[9].

  • Medicinal Chemistry Scaffolds: In broader drug discovery, this compound is a valuable starting material for creating libraries of novel compounds to be screened against various biological targets. The field of medicinal chemistry is constantly seeking novel heterocyclic scaffolds to explore new chemical space[10][11].

Conclusion

This compound is a compound of significant interest due to its utility as a building block in the synthesis of potential therapeutic agents. This guide has provided a comprehensive overview of its fundamental properties, a detailed synthesis protocol, and its applications in research. The methodologies and information presented herein are intended to provide a solid foundation for researchers and scientists working with this and related compounds.

References

  • This compound - Heterocyclic Compounds. Crysdot LLC. [Link]

  • Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. MDPI. [Link]

  • 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid | C10H6FNO3 | CID 328521. PubChem. [Link]

  • A process for synthesis of fluoroquinolonic derivatives.
  • Exploring the Chemical Properties and Applications of (R)-5,7-Difluorochroman-4-ol. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration. PubMed. [Link]

  • Carboxylic Acid (Bio)Isosteres in Drug Design. PubMed Central. [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI. [Link]

  • Organic synthesis provides opportunities to transform drug discovery. PubMed. [Link]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. [Link]

  • Validation of an Analytical Method of 3′,4′,5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4′-Glucuronide for Standardization of Spinacia oleracea. MDPI. [Link]

  • Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method. PubMed Central. [Link]

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A Senior Application Scientist's Guide to the Solubility of 5,7-Difluoro-4-hydroxyquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold and the Imperative of Solubility

The quinoline moiety is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with diverse biological activities, including anticancer and antimalarial properties[1][2]. 5,7-Difluoro-4-hydroxyquinoline-3-carboxylic acid belongs to this vital class of heterocyclic compounds. In the realm of drug discovery and development, the journey from a promising hit compound to a viable clinical candidate is fraught with challenges, chief among them being the physicochemical properties of the molecule. Solubility, in particular, is a critical determinant of a compound's fate, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation potential.

Poor solubility can lead to unreliable in vitro assay results, underestimated toxicity, and low bioavailability, ultimately causing the failure of an otherwise potent drug candidate[3][4]. For researchers working with novel quinoline derivatives like this compound, a thorough understanding and accurate determination of its solubility in various solvent systems is not merely a preliminary step but a foundational pillar of the entire development process.

This guide provides an in-depth technical overview of the solubility characteristics of this compound. As specific experimental data for this compound is not widely published, we will approach the topic from a predictive standpoint based on its structural features, and provide comprehensive, field-proven protocols for its empirical determination in key solvents such as Dimethyl Sulfoxide (DMSO) and aqueous buffers.

Physicochemical Profile and Predicted Solubility Behavior

The solubility of an organic molecule is dictated by the interplay of its functional groups and overall molecular structure, which determine its polarity, lipophilicity, and capacity for intermolecular interactions like hydrogen bonding. The structure of this compound presents several key features that govern its solubility profile.

  • The Carboxylic Acid Group (-COOH): This is the most significant contributor to the compound's pH-dependent aqueous solubility. The carboxylic acid moiety is acidic and will be largely unionized at low pH. In this neutral form, the molecule is less polar. As the pH increases above the pKa of the carboxylic acid (typically around 2-5 for aromatic carboxylic acids), it will deprotonate to form a highly polar carboxylate anion (-COO⁻). This ionization dramatically increases the molecule's affinity for polar solvents like water. Therefore, the aqueous solubility of this compound is expected to be significantly higher in neutral or alkaline solutions compared to acidic solutions.

  • The 4-Hydroxy and Quinoline Nitrogen Groups: The 4-hydroxy group (-OH) and the nitrogen atom within the quinoline ring are capable of acting as both hydrogen bond donors and acceptors. This enhances interactions with polar protic solvents like water and alcohols. The quinoline nitrogen is also weakly basic (pKa of the conjugate acid is ~4.85 for quinoline itself), meaning it can be protonated under strongly acidic conditions, which would also increase aqueous solubility[2]. The 4-hydroxy group is tautomeric with the 4-oxo form, which also influences electronic distribution and hydrogen bonding potential.

  • The Difluorinated Phenyl Ring: The two fluorine atoms substituted on the benzene ring are highly electronegative and significantly impact the molecule's properties. Fluorine substitution generally increases the lipophilicity (fat-solubility) of a molecule[5]. This increased lipophilicity will counteract the solubilizing effects of the polar functional groups, likely leading to low intrinsic solubility in aqueous media. While no experimental logP value is available for this specific compound, a close analog, 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid, has a computed XLogP3 of 1.9, suggesting moderate lipophilicity[6]. The difluoro substitution would be expected to increase this value further.

  • DMSO Solubility: Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent widely used in drug discovery to create stock solutions of poorly water-soluble compounds[7]. Given the presence of multiple polar functional groups capable of hydrogen bonding, this compound is predicted to have good solubility in DMSO. This makes DMSO an ideal solvent for preparing high-concentration stock solutions for use in biological screening assays.

Quantitative Solubility Data Summary

As a guide for researchers, the following table is provided as a template for recording experimentally determined solubility data for this compound in various relevant solvent systems. It is crucial to determine these values empirically for accurate and reproducible research.

Solvent/MediumTemperature (°C)MethodSolubility (µg/mL)Solubility (µM)Observations
DMSO25ThermodynamicClear solution
Ethanol25Thermodynamic
Methanol25Thermodynamic
Phosphate-Buffered Saline (PBS), pH 7.425KineticPrecipitate observed
Phosphate-Buffered Saline (PBS), pH 7.425ThermodynamicLow solubility
Simulated Gastric Fluid (SGF), pH ~1.237ThermodynamicVery low solubility
Simulated Intestinal Fluid (SIF), pH ~6.837Thermodynamic

Experimental Protocols for Solubility Determination

Accurate solubility measurement is critical. Two distinct types of solubility are relevant in drug discovery: kinetic and thermodynamic .

  • Kinetic Solubility: Measures the concentration of a compound in an aqueous buffer after being added from a concentrated DMSO stock solution. It reflects the point of precipitation under non-equilibrium conditions and is often used for high-throughput screening in early discovery to flag potential issues[4].

  • Thermodynamic Solubility: Represents the true equilibrium solubility of a compound, where an excess of the solid material is equilibrated with the solvent over an extended period. This is the gold standard for solubility measurement and is vital for later-stage development and formulation[7][8].

Below are detailed, self-validating protocols for determining both.

Protocol 1: Kinetic Solubility Determination via Nephelometry

This high-throughput method assesses precipitation by measuring light scattering.

  • Preparation of Stock Solution:

    • Accurately weigh approximately 1-2 mg of this compound.

    • Dissolve the compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 or 20 mM). Ensure the compound is fully dissolved.

  • Assay Plate Preparation:

    • Using a liquid handler or multichannel pipette, dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a clear 96- or 384-well microtiter plate.

    • Prepare a serial dilution of the stock solution in DMSO to test a range of concentrations.

  • Initiation of Assay:

    • Rapidly add the desired aqueous buffer (e.g., 98 µL of PBS, pH 7.4) to each well to achieve the final target concentrations. The final DMSO concentration should be kept low (typically ≤2%) to minimize its effect on solubility[4].

    • Mix the plate thoroughly on a plate shaker for 1-2 minutes.

  • Incubation and Measurement:

    • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period, typically 1-2 hours[9].

    • Measure the light scattering in each well using a nephelometer. An increase in nephelometry units compared to buffer-only controls indicates the formation of a precipitate.

    • The kinetic solubility is defined as the highest concentration that does not show significant precipitation.

Diagram: Kinetic Solubility Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis stock 1. Prepare 10 mM Stock in 100% DMSO plate 2. Dispense Stock into Microplate stock->plate add_buffer 3. Add Aqueous Buffer (e.g., PBS, pH 7.4) plate->add_buffer mix 4. Mix Thoroughly add_buffer->mix incubate 5. Incubate (1-2h) mix->incubate measure 6. Measure Light Scattering (Nephelometry) incubate->measure result 7. Determine Solubility Limit (Highest non-precipitated conc.) measure->result

Caption: Workflow for Kinetic Solubility Determination.

Protocol 2: Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility and is considered the definitive standard.

  • Preparation:

    • Add an excess amount of solid this compound (enough to ensure that undissolved solid remains at the end of the experiment) to a series of glass vials.

    • To each vial, add a precise volume of the desired solvent (e.g., DMSO, water, PBS pH 7.4, ethanol).

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a shaking incubator or on a rotator to ensure constant agitation.

    • Equilibrate the samples for an extended period (typically 24-48 hours) at a constant temperature (e.g., 25°C)[3]. This allows the system to reach a true thermodynamic equilibrium between the dissolved and undissolved compound[8].

  • Sample Separation:

    • After equilibration, allow the vials to stand briefly for the solid to settle.

    • Carefully remove an aliquot of the supernatant without disturbing the solid material.

    • To ensure all undissolved particles are removed, filter the supernatant through a 0.45 µm or smaller pore size filter (e.g., a syringe filter or filter plate). Centrifugation at high speed can also be used as an alternative or additional step[3].

  • Quantification:

    • Prepare a standard curve of the compound in the same solvent at known concentrations.

    • Analyze the clear, filtered saturated solution using a suitable analytical method, such as:

      • HPLC-UV: The most common and reliable method.

      • LC-MS/MS: For compounds with poor UV absorbance or for complex matrices.

      • UV-Vis Spectrophotometry: A simpler method if the compound has a strong chromophore and no interfering substances are present.

    • Determine the concentration of the compound in the saturated solution by comparing its response to the standard curve. This concentration is the thermodynamic solubility.

Diagram: Thermodynamic Solubility Workflow

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_analysis Sample Processing & Analysis add_solid 1. Add Excess Solid Compound to Vials add_solvent 2. Add Precise Volume of Solvent add_solid->add_solvent agitate 3. Agitate at Constant Temp (24-48 hours) add_solvent->agitate separate 4. Separate Solid from Supernatant (Filter/Centrifuge) agitate->separate quantify 5. Quantify Concentration (e.g., HPLC-UV) separate->quantify result 6. Report as Thermodynamic Solubility quantify->result

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion and Forward Look

While specific, publicly available solubility data for this compound is scarce, a detailed analysis of its molecular structure provides a strong predictive framework for its behavior. The presence of both acidic and basic functional groups, coupled with hydrogen bonding capabilities and significant lipophilicity from the difluorinated ring system, suggests a complex solubility profile that will be highly dependent on the solvent and pH. Good solubility is anticipated in DMSO, while aqueous solubility is expected to be low but will increase significantly at pH values above its carboxylic acid pKa.

For any research or development program involving this compound, the empirical determination of both kinetic and thermodynamic solubility is not just recommended; it is essential. The protocols provided in this guide offer robust and reliable methods for obtaining this critical data. By investing in a thorough physicochemical characterization early in the discovery process, researchers can make more informed decisions, mitigate risks associated with poor bioavailability, and ultimately increase the probability of successfully advancing novel quinoline-based therapeutics.

References

An In-depth Technical Guide to the Potential Therapeutic Targets of 5,7-Difluoro-4-hydroxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5,7-Difluoro-4-hydroxyquinoline-3-carboxylic acid is a synthetic compound belonging to the quinoline carboxylic acid class, a scaffold of significant interest in medicinal chemistry due to its diverse pharmacological activities. This technical guide provides a comprehensive analysis of the potential therapeutic targets of this specific molecule, drawing upon established research on structurally related quinoline derivatives. We will explore its potential as a modulator of key proteins and pathways implicated in neurological disorders, cancer, and inflammatory conditions. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of potential mechanisms of action and providing robust, validated experimental protocols to investigate these targets.

Introduction: The Quinoline Carboxylic Acid Scaffold

The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous approved therapeutic agents. The addition of a carboxylic acid moiety, particularly at the 3-position, and a hydroxyl group at the 4-position, creates a structural motif with a high propensity for interaction with various biological targets. The fluorine substitutions at the 5 and 7 positions of the quinoline ring in this compound are expected to enhance its metabolic stability and modulate its electronic properties, potentially leading to improved potency and selectivity for its targets.

This guide will systematically explore the most promising therapeutic targets for this compound based on the known activities of analogous compounds. These include:

  • Ionotropic Glutamate Receptors: Specifically, the N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.

  • Enzymes Involved in Cellular Metabolism and Proliferation: Such as Dihydroorotate Dehydrogenase (DHODH) and Malate Dehydrogenase.

  • Pathways Associated with Cancer and Inflammation: Including apoptosis induction and modulation of inflammatory signaling.

Potential Therapeutic Target Classes

Neurological Disorders: Targeting Ionotropic Glutamate Receptors

Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its receptors, particularly the NMDA and AMPA receptors, are crucial for synaptic plasticity, learning, and memory. However, their overactivation can lead to excitotoxicity and neuronal cell death, implicating them in a range of neurological and psychiatric disorders.

The NMDA receptor is a complex ion channel that requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, for activation. The glycine binding site on the GluN1 subunit of the NMDA receptor has been a key target for the development of antagonists. Several quinoline-based compounds have been identified as potent and selective antagonists of this site.[1][2][3] For instance, 5,7-dichlorokynurenic acid, a structurally related compound, is a well-characterized glycine site antagonist.[3] The 5,7-difluoro substitution pattern in our lead compound is hypothesized to confer similar or enhanced antagonistic activity.

Causality of Experimental Choices: The primary hypothesis is that this compound will act as a competitive antagonist at the glycine binding site of the NMDA receptor. To validate this, a series of in vitro experiments are proposed, starting with radioligand binding assays to determine the compound's affinity for the glycine site, followed by electrophysiological studies to confirm its antagonistic activity and assess its impact on receptor function.

Experimental Protocol: NMDA Receptor Glycine Site Binding Assay

  • Preparation of Synaptic Membranes: Isolate synaptic membranes from rat forebrain tissue using differential centrifugation.

  • Radioligand Binding: Incubate the synaptic membranes with a known concentration of a radiolabeled glycine site antagonist (e.g., [³H]MDL 105,519) in the presence of varying concentrations of this compound.

  • Separation and Scintillation Counting: Separate the bound and free radioligand by rapid filtration through glass fiber filters. The amount of radioactivity retained on the filters is quantified using a liquid scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). This value can then be used to calculate the equilibrium dissociation constant (Ki).

Expected Outcome: A low nanomolar to micromolar IC₅₀ value would indicate significant binding affinity for the NMDA receptor glycine site.

Signaling Pathway: NMDA Receptor Antagonism

NMDA_Antagonism cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Ion_Channel Ion Channel NMDA_R->Ion_Channel Activates Glycine_Site Glycine Site Glycine_Site->NMDA_R Required for Activation Ca_Influx Ca²⁺ Influx Ion_Channel->Ca_Influx Allows Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity Leads to Test_Compound 5,7-Difluoro-4-hydroxyquinoline- 3-carboxylic acid Test_Compound->Glycine_Site Blocks

Caption: Proposed mechanism of NMDA receptor antagonism.

AMPA receptors mediate fast synaptic transmission and are involved in synaptic plasticity. Positive allosteric modulators (PAMs) of AMPA receptors are being investigated for their potential to treat cognitive disorders and depression.[4][5][6] While direct agonism of AMPA receptors can be excitotoxic, PAMs enhance the receptor's response to endogenous glutamate, offering a more nuanced therapeutic approach. Some quinoline and related heterocyclic structures have been explored as AMPA receptor modulators.[7]

Experimental Protocol: Patch-Clamp Electrophysiology on Cultured Neurons

  • Cell Culture: Culture primary hippocampal or cortical neurons.

  • Whole-Cell Patch-Clamp Recording: Record AMPA receptor-mediated currents from individual neurons.

  • Drug Application: Apply a sub-maximal concentration of AMPA to elicit a baseline current. Co-apply this compound at various concentrations.

  • Data Analysis: Measure the potentiation of the AMPA-evoked current in the presence of the test compound. A significant increase in current amplitude would indicate positive allosteric modulation.

Oncology: Targeting Cancer Cell Proliferation and Survival

The quinoline scaffold is present in several anticancer drugs, and derivatives of quinoline-3-carboxylic acid have demonstrated antiproliferative activity against various cancer cell lines.[8][9][10][11]

DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for DNA and RNA synthesis. Rapidly proliferating cells, such as cancer cells, are highly dependent on this pathway, making DHODH an attractive target for cancer therapy.[12] Several quinoline-4-carboxylic acid derivatives have been identified as potent inhibitors of DHODH.[13]

Experimental Protocol: In Vitro DHODH Inhibition Assay

  • Enzyme Source: Use recombinant human DHODH.

  • Assay Principle: The enzymatic activity of DHODH can be measured by monitoring the reduction of a dye (e.g., 2,6-dichloroindophenol) spectrophotometrically.

  • Assay Procedure: Incubate DHODH with its substrates (dihydroorotate and coenzyme Q) and the indicator dye in the presence of varying concentrations of this compound.

  • Data Analysis: Measure the rate of dye reduction and calculate the IC₅₀ value for the test compound.

Workflow: DHODH Inhibition and Antiproliferative Effect

DHODH_Inhibition Test_Compound 5,7-Difluoro-4-hydroxyquinoline- 3-carboxylic acid DHODH DHODH Test_Compound->DHODH Inhibits Pyrimidine_Synthesis De Novo Pyrimidine Synthesis DHODH->Pyrimidine_Synthesis Catalyzes DNA_RNA_Synthesis DNA & RNA Synthesis Pyrimidine_Synthesis->DNA_RNA_Synthesis Required for Cell_Proliferation Cancer Cell Proliferation DNA_RNA_Synthesis->Cell_Proliferation Drives

Caption: Inhibition of DHODH leading to antiproliferative effects.

Studies on quinoline-3-carboxylate derivatives have shown that their antiproliferative effects can be mediated through the induction of apoptosis.[8]

Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining

  • Cell Treatment: Treat a cancer cell line (e.g., MCF-7 or K562) with varying concentrations of this compound for 24-48 hours.

  • Staining: Stain the cells with Annexin V-FITC and PI.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis (Annexin V negative, PI positive).

Anti-inflammatory Potential

Quinoline derivatives have also been investigated for their anti-inflammatory properties.[10][14] This activity could be mediated through various mechanisms, including the inhibition of pro-inflammatory enzymes or the modulation of inflammatory signaling pathways.

Some 4-hydroxyquinoline-3-carboxylic acids have been shown to inhibit cellular respiration by targeting enzymes like malate dehydrogenase.[15] While this may also contribute to anticancer effects, modulating cellular metabolism can also impact inflammatory responses.

Experimental Protocol: Malate Dehydrogenase Inhibition Assay

  • Enzyme Source: Use commercially available malate dehydrogenase.

  • Assay Principle: The enzyme's activity can be monitored by measuring the change in absorbance at 340 nm due to the oxidation of NADH.

  • Assay Procedure: Incubate the enzyme with its substrate (oxaloacetate) and NADH in the presence of varying concentrations of this compound.

  • Data Analysis: Calculate the rate of NADH oxidation and determine the IC₅₀ value.

Summary of Potential Targets and In Vitro Activities

Potential Target Therapeutic Area Proposed In Vitro Assay Key Parameter
NMDA Receptor (Glycine Site)NeurologyRadioligand Binding AssayIC₅₀ / Ki
AMPA ReceptorNeurologyPatch-Clamp Electrophysiology% Potentiation
Dihydroorotate Dehydrogenase (DHODH)OncologySpectrophotometric Enzyme AssayIC₅₀
Apoptosis InductionOncologyAnnexin V/PI Flow Cytometry% Apoptotic Cells
Malate DehydrogenaseInflammation/OncologySpectrophotometric Enzyme AssayIC₅₀

Conclusion and Future Directions

This compound represents a promising chemical entity with the potential to modulate multiple therapeutic targets. The evidence from structurally related compounds strongly suggests that its primary activities may lie in the antagonism of the NMDA receptor glycine site and the inhibition of DHODH, indicating potential applications in both neurology and oncology.

The experimental protocols outlined in this guide provide a clear and validated path for the initial characterization of this compound's pharmacological profile. Positive results from these in vitro studies would warrant further investigation, including cell-based functional assays, in vivo efficacy studies in relevant animal models, and comprehensive pharmacokinetic and toxicological profiling to assess its drug-like properties. The insights gained from this systematic evaluation will be crucial in determining the most promising therapeutic indication for this compound and guiding its future development.

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Methodological & Application

Application Notes for the Synthesis of 7-Substituted 4-Hydroxyquinoline-3-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the synthetic methodologies for preparing 7-substituted 4-hydroxyquinoline-3-carboxylic acids. These compounds are pivotal scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents, most notably the highly successful fluoroquinolone class of antibiotics.[1][2][3] The substituent at the 7-position is crucial for modulating the biological activity, solubility, and pharmacokinetic properties of these molecules, making versatile and reliable synthetic routes to this class of compounds essential for drug discovery and development.[4][5]

This document moves beyond simple procedural lists to explain the underlying principles, critical parameters, and field-proven insights for the most robust synthetic strategies, empowering researchers to not only replicate but also adapt these methods for novel derivatives.

Core Synthetic Strategy: The Gould-Jacobs Reaction

For the synthesis of 4-hydroxyquinoline-3-carboxylic acids, the Gould-Jacobs reaction stands out as the most widely applied and dependable method.[1] It offers a direct and generally high-yielding pathway from readily available anilines. The reaction proceeds in a well-defined, three-stage sequence:

  • Condensation: A 3-substituted aniline is reacted with diethyl ethoxymethylenemalonate (DEEMM). This step involves a nucleophilic attack by the aniline's nitrogen on the electron-deficient carbon of the methylene group in DEEMM, followed by the elimination of ethanol to form a stable intermediate, diethyl 2-((arylamino)methylene)malonate.[6][7][8]

  • Thermal Cyclization: The intermediate is heated to high temperatures (typically 240-260 °C) in a high-boiling inert solvent. This harsh condition provides the necessary activation energy for the key intramolecular cyclization, where the aniline ring attacks one of the ester carbonyls to form the new heterocyclic ring.[1][9]

  • Saponification: The resulting ethyl 4-hydroxyquinoline-3-carboxylate is hydrolyzed, typically using aqueous sodium hydroxide, to yield the final carboxylic acid product.[6][10]

Reaction Mechanism: Gould-Jacobs Reaction

The mechanism involves an initial nucleophilic substitution, followed by a 6-electron electrocyclic ring-closing reaction. The high temperature required for the second step is the rate-determining and most critical phase of the synthesis, necessary to overcome the aromatic stabilization of the aniline ring.[7][11]

Gould_Jacobs_Mechanism Gould-Jacobs Reaction Workflow cluster_0 Stage 1: Condensation cluster_1 Stage 2: Thermal Cyclization cluster_2 Stage 3: Saponification Aniline 3-Substituted Aniline Intermediate Diethyl 2-((arylamino)methylene)malonate Aniline->Intermediate + DEEMM (Heat, ~100-120°C) DEEMM Diethyl Ethoxymethylenemalonate (DEEMM) CyclizedEster Ethyl 7-Substituted 4-Hydroxyquinoline-3-carboxylate Intermediate->CyclizedEster High-Boiling Solvent (e.g., Dowtherm A, ~250°C) FinalAcid 7-Substituted 4-Hydroxyquinoline-3-carboxylic Acid CyclizedEster->FinalAcid 1. NaOH (aq), Reflux 2. Acidification (HCl)

Caption: High-level workflow of the Gould-Jacobs reaction.

Expert Insights & Causality
  • Choice of Starting Material: To synthesize a 7-substituted quinoline, a 3-substituted aniline is the required starting material. The Gould-Jacobs reaction is particularly effective for anilines bearing electron-donating or weakly electron-withdrawing groups at the meta-position.[7] Strongly deactivating groups can hinder the initial condensation and the subsequent cyclization.

  • The Criticality of Thermal Cyclization: This step is notoriously demanding. The high temperatures are essential to provide the energy for the endergonic cyclization that temporarily disrupts the aromaticity of the aniline ring.[12] The choice of solvent is therefore paramount.

    • Solvent Selection: High-boiling, inert solvents such as Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl, b.p. ~257 °C) or mineral oil are standard choices.[9] Their function is to maintain a uniform high temperature and prevent localized overheating and decomposition, which can lead to tar formation and drastically reduced yields.[13] Limpach himself noted that yields improved from below 30% without a solvent to over 90% with an inert, high-boiling medium.[11]

  • Microwave-Assisted Synthesis: Modern variations of the Gould-Jacobs reaction utilize microwave irradiation. This can significantly reduce reaction times for both the initial condensation and, in some cases, the cyclization, often providing higher yields and cleaner reactions.[14][15]

Alternative Strategy: The Conrad-Limpach Synthesis

An older, yet still relevant, method is the Conrad-Limpach synthesis. This reaction involves the condensation of anilines with β-ketoesters (e.g., ethyl acetoacetate).[11][16]

The key distinction lies in the initial condensation step. Unlike the Gould-Jacobs reaction, the Conrad-Limpach synthesis can proceed via two temperature-dependent pathways:

  • Lower Temperatures (e.g., < 100 °C): Favors the formation of a β-aminoacrylate (enamine) intermediate, which upon cyclization yields the desired 4-hydroxyquinoline (also known as a 4-quinolone).[17]

  • Higher Temperatures (e.g., > 140 °C): Can favor the formation of an anilide intermediate, leading to the isomeric 2-hydroxyquinoline (a 2-quinolone) upon cyclization.

For the synthesis of 4-hydroxyquinoline-3-carboxylic acids, a malonic ester derivative is used, and the reaction conditions are controlled to favor the kinetic product, leading to the 4-quinolone skeleton.[18]

Reaction Mechanism: Conrad-Limpach Synthesis

The mechanism begins with the formation of an enamine from the aniline and β-ketoester. This intermediate is then heated, typically in an inert solvent, to induce electrocyclic ring closure, followed by elimination of alcohol to form the final 4-hydroxyquinoline product.[11][19]

Conrad_Limpach_Mechanism Conrad-Limpach Synthesis Workflow cluster_0 Stage 1: Condensation (Kinetic Control) cluster_1 Stage 2: Thermal Cyclization Aniline 3-Substituted Aniline Enamine β-Aminoacrylate Intermediate Aniline->Enamine + β-Ketoester (< 100°C, Acid cat.) Ketoester β-Ketoester Product 7-Substituted 4-Hydroxyquinoline Enamine->Product High-Boiling Solvent (~250°C)

Caption: High-level workflow of the Conrad-Limpach synthesis.

While effective, the Gould-Jacobs reaction is generally preferred for accessing the 3-carboxylic acid derivatives due to its more direct route using DEEMM, which already contains the required malonate functionality.

Detailed Experimental Protocols

The following protocols are based on robust, peer-reviewed procedures and provide a reliable pathway to the target compounds.

Protocol 1: Synthesis of Ethyl 7-Chloro-4-hydroxyquinoline-3-carboxylate

This two-step protocol is adapted from a well-established procedure for synthesizing the key intermediate for Chloroquine.[10][20][21]

Step A: Condensation of 3-Chloroaniline with DEEMM

  • Reagents & Setup: In a 500 mL round-bottom flask, combine 3-chloroaniline (63.8 g, 0.50 mol) and diethyl ethoxymethylenemalonate (DEEMM) (108.1 g, 0.50 mol). Equip the flask with a short distillation head.

  • Reaction: Heat the mixture on a steam bath or in an oil bath at 110-120 °C.

  • Monitoring: The reaction will produce ethanol as a byproduct, which will begin to distill off. Continue heating for 1-2 hours, until the theoretical amount of ethanol (~23 g) has been collected.

  • Outcome: The product, crude diethyl 2-((3-chlorophenyl)amino)methylene)malonate, is a viscous oil or low-melting solid. It is typically used in the next step without further purification.

Step B: Thermal Cyclization

  • Solvent & Setup: In a 1 L three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, add 500 mL of Dowtherm A. Heat the solvent to a vigorous boil (approx. 250-260 °C).

  • Addition: Slowly add the crude product from Step A to the boiling Dowtherm A over 15-20 minutes. The addition should be controlled to maintain a steady reflux.

  • Reaction: Continue to heat the mixture under reflux for 1 hour. During this time, the cyclized product will begin to precipitate as a crystalline solid.

  • Isolation & Purification:

    • Allow the mixture to cool to below 100 °C.

    • Collect the solid product by filtration.

    • Crucial Wash Step: Wash the filter cake thoroughly with two 200 mL portions of a non-polar solvent like hexane or Skellysolve B. This is essential to remove the high-boiling Dowtherm A, which will otherwise contaminate the product.

    • Dry the product in a vacuum oven. The expected yield of ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate is 80-90 g (60-68%).

Protocol 2: Saponification to 7-Chloro-4-hydroxyquinoline-3-carboxylic Acid
  • Reagents & Setup: In a 1 L round-bottom flask equipped with a reflux condenser, mix the crude ethyl ester from Protocol 1 with 500 mL of 10% aqueous sodium hydroxide solution.

  • Reaction: Heat the mixture to a vigorous reflux. Continue heating until all the solid ester has dissolved (typically 1-2 hours).[10][20]

  • Precipitation:

    • Cool the reaction mixture to room temperature.

    • Carefully acidify the clear solution with concentrated hydrochloric acid until the pH is approximately 2-3 (acidic to Congo red paper).

    • The 7-chloro-4-hydroxyquinoline-3-carboxylic acid will precipitate as a white or off-white solid.

  • Isolation: Collect the solid by filtration, wash with cold water, and dry under vacuum. The expected yield is typically >90%.

Protocol 3: Synthesis of 7-Methoxy-4-hydroxyquinoline-3-carboxylic Acid

This protocol follows the same Gould-Jacobs pathway, substituting 3-methoxyaniline for 3-chloroaniline in Protocol 1, Step A. The subsequent cyclization is performed identically. The final saponification is detailed below.

  • Reagents & Setup: In a round-bottom flask, dissolve ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate (e.g., 4.40 g, 17.8 mmol) in 2 M aqueous sodium hydroxide solution.[22]

  • Reaction: Heat the mixture under reflux at 110 °C for 1 hour.

  • Precipitation: Cool the mixture to room temperature and acidify to pH 3-4 with 2 M HCl solution.

  • Isolation: Collect the resulting white precipitate by filtration, wash with water, and dry to afford 4-hydroxy-7-methoxyquinoline-3-carboxylic acid.[22]

Data Summary

7-SubstituentStarting AnilineCyclization SolventCyclization Temp. (°C)Final ProductTypical Yield
-Cl 3-ChloroanilineDowtherm A~250-2607-Chloro-4-hydroxyquinoline-3-carboxylic acid60-70% (overall)
-OCH₃ 3-MethoxyanilineDowtherm A~250-2607-Methoxy-4-hydroxyquinoline-3-carboxylic acid~60% (hydrolysis step)[22]

Troubleshooting and Optimization

IssuePotential Cause(s)Recommended Solution(s)
Low Yield in Cyclization 1. Insufficient Temperature: The reaction has a high activation energy.[11] 2. Decomposition: Excessive temperature or localized heating can cause tar formation.[13] 3. Wet Reagents/Solvent: Water can interfere with intermediates.1. Ensure Vigorous Reflux: Use a thermometer to confirm the solvent is at its boiling point (~250-260 °C for Dowtherm A). 2. Use an Inert Solvent & Stirring: A high-boiling solvent and vigorous mechanical stirring are crucial for even heat distribution.[11][13] 3. Use Anhydrous Reagents: Ensure starting materials are dry.
Product Contamination 1. Residual Solvent: High-boiling solvents like Dowtherm A are difficult to remove. 2. Tarry Byproducts: Decomposition during cyclization.1. Thorough Washing: Do not skip the wash step with a non-polar solvent (hexane, petroleum ether) after filtration. This is the most effective way to remove residual Dowtherm A.[10][20] 2. Controlled Addition: Add the intermediate slowly to the boiling solvent to minimize thermal shock and decomposition.
Incomplete Saponification 1. Insufficient Base/Time: The ester may be sterically hindered or poorly soluble. 2. Biphasic Mixture: Poor mixing between the organic ester and aqueous base.1. Increase Reflux Time: Monitor the reaction until the mixture becomes a clear, homogeneous solution, indicating complete dissolution of the ester.[10] 2. Vigorous Stirring: Ensure good mixing to facilitate the hydrolysis reaction.

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  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2022). MDPI. [Link]

  • Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration. (1977). PubMed. [Link]

  • Photo-Thermo-Mechanochemical Approach to Synthesize Quinolines via Addition/Cyclization of Sulfoxonium Ylides with 2-Vinylanilines Catalyzed by Iron(II) Phthalocyanine. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline. [Link]

  • benign and proficient procedure for preparation of quinoline derivatives. (n.d.). [Link]

  • 4,7-dichloroquinoline - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

  • Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/... (n.d.). ResearchGate. [Link]

  • Recent Advances in Metal-Free Quinoline Synthesis. (2016). PMC - NIH. [Link]

  • Conrad-Limpach Synthesis. (n.d.). SynArchive. [Link]

  • Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. (n.d.). [Link]

  • Quinoline Synthesis: Conrad-Limpach-Knorr. (n.d.). Química Organica.org. [Link]

  • 7-Chloro-4-hydroxyquinoline-3-carboxylic Acid: Properties, Applications, and Synthesis Guide. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration. (1977). Journal of Medicinal Chemistry - ACS Publications. [Link]

  • A Thermal [2+2] Cycloaddition/Retro-4π-Electrocyclization Reaction of p-Quinone Methides with Alkyne and a Mechanistic Investigation: Ingress of a Vinyl Fuchsone Pharmacophore. (n.d.). Organic Letters - ACS Publications. [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (2021). MDPI. [Link]

  • A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. (n.d.). NIH. [Link]

  • A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. (2009). PubMed. [Link]

  • Malonates in Cyclocondensation Reactions. (n.d.). PMC - NIH. [Link]

  • Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. (2014). ResearchGate. [Link]

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  • (PDF) Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. (2021). ResearchGate. [Link]

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  • 4-Hydroxyquinoline-3-carboxylic acid ethyl ester. (n.d.). Staigent Technologies. [Link]

  • Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. (2021). MDPI. [Link]

  • (a). One-step reaction for the free-solvent synthesis of diethyl... (n.d.). ResearchGate. [Link]

  • Synthetic versions for the synthesis of diethyl 2-((arylamino)methylene)malonates (DAMMs) using the first step of the Gould-Jacobs reaction. (a) reflux-based protocol. (n.d.). ResearchGate. [Link]

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Application Notes and Protocols for 5,7-Difluoro-4-hydroxyquinoline-3-carboxylic acid in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the Kynurenine Pathway with 5,7-Difluoro-4-hydroxyquinoline-3-carboxylic acid

The tryptophan metabolic pathway, particularly the kynurenine pathway, is a critical regulator of immune responses and neuronal function. A key enzymatic control point in this pathway is Kynurenine-3-monooxygenase (KMO), which catalyzes the conversion of kynurenine to the neurotoxic metabolite 3-hydroxykynurenine (3-HK).[1][2] The structural characteristics of this compound, specifically its quinoline core, suggest its potential as a modulator of KMO activity. Inhibition of KMO is a promising therapeutic strategy, as it can redirect the kynurenine pathway towards the production of the neuroprotective metabolite, kynurenic acid (KYNA), while simultaneously reducing the levels of downstream neurotoxic compounds like 3-HK and quinolinic acid.[2]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental use of this compound in cell culture. The protocols herein are designed to facilitate the investigation of its biological activity, with a focus on its hypothesized role as a KMO inhibitor. A self-validating experimental design is emphasized, empowering researchers to rigorously test this hypothesis within their specific cellular models.

Mechanism of Action: The Kynurenine Pathway

The kynurenine pathway is the primary route for tryptophan catabolism. The enzyme KMO is strategically positioned at a bifurcation point in this pathway. By hydroxylating kynurenine to 3-HK, KMO initiates a cascade that leads to the formation of quinolinic acid, an NMDA receptor agonist with neurotoxic properties. Conversely, in the presence of a KMO inhibitor, kynurenine is preferentially metabolized by kynurenine aminotransferases (KATs) to form KYNA, which has neuroprotective effects. Therefore, inhibiting KMO presents an attractive therapeutic approach for neurodegenerative diseases and other conditions associated with kynurenine pathway dysregulation.[2]

graph Kynurenine_Pathway { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes Tryptophan [label="Tryptophan", fillcolor="#F1F3F4"]; Kynurenine [label="Kynurenine", fillcolor="#F1F3F4"]; KMO [label="KMO", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Three_HK [label="3-Hydroxykynurenine (3-HK)\n(Neurotoxic)", fillcolor="#FBBC05"]; KATs [label="KATs", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; KYNA [label="Kynurenic Acid (KYNA)\n(Neuroprotective)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Quinolinic_Acid [label="Quinolinic Acid\n(Neurotoxic)", fillcolor="#FBBC05"]; Inhibitor [label="5,7-Difluoro-4-hydroxyquinoline-\n3-carboxylic acid", shape=box, style="rounded,dashed", color="#EA4335"];

// Edges Tryptophan -> Kynurenine [label="IDO/TDO"]; Kynurenine -> KMO; KMO -> Three_HK; Kynurenine -> KATs; KATs -> KYNA; Three_HK -> Quinolinic_Acid [label="Kynureninase"]; Inhibitor -> KMO [label="Inhibition", style=dashed, color="#EA4335", arrowhead=tee]; }

Figure 1: Hypothesized mechanism of action.

Experimental Protocols

I. Preparation of Stock Solutions

The quinoline carboxylic acid structure of this compound suggests that it is likely to have limited solubility in aqueous solutions. Therefore, the use of an organic solvent for the preparation of a concentrated stock solution is recommended. Dimethyl sulfoxide (DMSO) is a common choice for in vitro experiments.

Protocol:

  • Weighing the Compound: Carefully weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of high-purity, sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mM).

  • Dissolution: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected tube.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Table 1: Example Stock Solution Calculations

Desired Stock ConcentrationMolecular Weight ( g/mol )Amount to Weigh for 1 mL Stock
10 mM~227.142.27 mg
20 mM~227.144.54 mg
50 mM~227.1411.36 mg

Note: Always ensure the final concentration of DMSO in the cell culture medium is below 0.5% (v/v) to avoid solvent-induced cytotoxicity.

II. Cell Culture Treatment

The selection of an appropriate cell line is critical for observing the effects of a putative KMO inhibitor. Cell lines with known expression of KMO are recommended.

Recommended Cell Lines:

  • Glioblastoma cell lines: A172, LN18, U373, U87[3]

  • Breast cancer cell lines: MDA-MB-231[4]

  • Immune cells: Human peripheral blood mononuclear cells (PBMCs)

Protocol:

  • Cell Seeding: Seed the chosen cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for metabolite analysis) at a density that allows for logarithmic growth during the experiment.

  • Cell Adherence: Allow the cells to adhere and resume logarithmic growth for 24 hours.

  • Preparation of Working Solutions: Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. A starting concentration range of 10 nM to 100 µM is recommended for initial screening.

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same final concentration of DMSO as the highest treatment concentration).

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

graph Experimental_Workflow { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes Start [label="Start", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Stock_Prep [label="Prepare Stock Solution\n(in DMSO)"]; Cell_Seeding [label="Seed Cells in Culture Plates"]; Treatment [label="Treat Cells with Compound\n(and Vehicle Control)"]; Incubation [label="Incubate for 24-72h"]; Validation [label="Validation Assays", shape=diamond, style=filled, fillcolor="#FBBC05"]; Viability [label="Cell Viability Assay\n(e.g., MTT, CellTiter-Glo)"]; Metabolite [label="Metabolite Analysis\n(HPLC or LC-MS/MS)"]; KMO_Activity [label="KMO Activity Assay\n(Cell Lysate)"]; End [label="End", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Stock_Prep; Stock_Prep -> Treatment; Cell_Seeding -> Treatment; Treatment -> Incubation; Incubation -> Validation; Validation -> Viability [label="Assess Cytotoxicity"]; Validation -> Metabolite [label="Measure 3-HK and KYNA"]; Validation -> KMO_Activity [label="Direct Enzyme Inhibition"]; Viability -> End; Metabolite -> End; KMO_Activity -> End; }

Figure 2: General experimental workflow.

Validation of Biological Activity

To confirm the biological activity of this compound and its hypothesized mechanism of action, a series of validation experiments are essential.

I. Cell Viability Assay

It is crucial to determine the cytotoxic potential of the compound to distinguish between specific inhibitory effects and general toxicity.

Protocol (MTT Assay Example):

  • Following the treatment period, add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized reagent).

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

II. KMO Activity Assay in Cell Lysates

This assay directly measures the ability of the compound to inhibit KMO enzymatic activity.

Protocol:

  • Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in a suitable buffer (e.g., 100 mM TRIS, 10 mM KCl, 1 mM EDTA).

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

  • Enzyme Reaction: In a 96-well plate, combine the cell lysate with a reaction cocktail containing KMO substrates (e.g., 1 mM NADPH, 100 µM L-Kynurenine).

  • Incubation: Incubate the reaction mixture at 37°C for 2 hours.

  • Reaction Termination: Stop the reaction by adding an acid (e.g., 6% perchloric acid).

  • Analysis: Measure the amount of 3-HK produced via HPLC or LC-MS/MS, or monitor the decrease in NADPH absorbance at 340 nm.

III. Analysis of Kynurenine Pathway Metabolites in Cell Supernatants

The most definitive way to confirm KMO inhibition in a cellular context is to measure the changes in the levels of KMO's product (3-HK) and the product of the alternative pathway (KYNA).

Protocol:

  • Sample Collection: At the end of the treatment period, collect the cell culture supernatants.

  • Sample Preparation: Centrifuge the supernatants to remove any cellular debris. The samples may require further processing, such as protein precipitation, depending on the analytical method.

  • LC-MS/MS Analysis: Use a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the concentrations of 3-HK and KYNA in the supernatants.

  • Data Analysis: A successful KMO inhibitor should lead to a dose-dependent decrease in 3-HK levels and a corresponding increase in KYNA levels.

Table 2: Expected Outcomes of KMO Inhibition

AssayExpected Result with KMO Inhibitor
Cell ViabilityNo significant decrease at concentrations that show KMO inhibition.
KMO Activity AssayDose-dependent decrease in 3-HK production or NADPH consumption.
Metabolite AnalysisDose-dependent decrease in 3-HK and increase in KYNA in the supernatant.

Conclusion

These application notes provide a foundational framework for investigating the biological effects of this compound in cell culture. By following the detailed protocols for compound preparation, cell treatment, and, most importantly, the rigorous validation assays, researchers can effectively test the hypothesis that this compound acts as a KMO inhibitor. The provided experimental design ensures the generation of robust and reliable data, contributing to a deeper understanding of this compound's potential therapeutic applications.

References

  • ResearchGate. (n.d.). Development of a cell-based assay to measure kynurenine monooxygenase... Retrieved from [Link]

  • BPS Bioscience. (n.d.). KMO Inhibitor Screening Assay Kit (96-well). Retrieved from [Link]

  • Cárdenas-Conejo, Y., et al. (2019). Kynurenine Monooxygenase Expression and Activity in Human Astrocytomas. International Journal of Molecular Sciences, 20(18), 4496. Retrieved from [Link]

  • Solubility of Things. (n.d.). Quinoline-4-carboxylic acid. Retrieved from [Link]

  • Cook, D. J., & Moran, G. R. (2019). Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition. Frontiers in Molecular Biosciences, 6, 6. Retrieved from [Link]

  • BPS Bioscience. (n.d.). KMO Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Li, Y., et al. (2024). Identification and experimental validation of KMO as a critical immune-associated mitochondrial gene in unstable atherosclerotic plaque. Aging, 16(14), 11629–11651. Retrieved from [Link]

  • Guillemin, G. J., et al. (2007). Characterization of the Kynurenine Pathway in Human Neurons. Journal of Neuroscience, 27(47), 12884–12892. Retrieved from [Link]

  • Amaral, M., et al. (2013). Structural basis of kynurenine 3-monooxygenase inhibition. Nature, 496(7445), 382–385. Retrieved from [Link]

  • Huang, T. T., et al. (2021). Surface Expression of Kynurenine 3-Monooxygenase Promotes Proliferation and Metastasis in Triple-Negative Breast Cancers. Cancers, 13(16), 4158. Retrieved from [Link]

  • Perez-Garmendia, R., et al. (2022). Cellular Localization of Kynurenine 3-Monooxygenase in the Brain: Challenging the Dogma. International Journal of Molecular Sciences, 23(3), 1863. Retrieved from [Link]

  • Stone, T. W., & Guillemin, G. J. (2017). Major Developments in the Design of Inhibitors along the Kynurenine Pathway. CNS & Neurological Disorders - Drug Targets, 16(9), 1045–1052. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structures and potency of known KMO inhibitors. Retrieved from [Link]

  • Wang, X., et al. (2020). Kynurenine catabolic enzyme KMO regulates HCC growth. Journal of Hepatology, 73(4), 996–998. Retrieved from [Link]

  • Rebai, R., et al. (2024). Identification of potent inhibitors of kynurenine-3-monooxygenase from natural products: In silico and in vitro approaches. Computational and Structural Biotechnology Journal, 23, 134–145. Retrieved from [Link]

  • Cook, D. J., & Moran, G. R. (2019). Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition. Frontiers in Molecular Biosciences, 6, 6. Retrieved from [Link]

  • Wang, P., et al. (2022). Kynurenine-3-monooxygenase (KMO) broadly inhibits viral infections via triggering NMDAR/Ca2+ influx and CaMKII/ IRF3-mediated IFN-β production. PLoS Pathogens, 18(10), e1010892. Retrieved from [Link]

  • Mole, D. J., et al. (2016). Kynurenine–3–monooxygenase inhibition prevents multiple organ failure in rodent models of acute pancreatitis. Nature Medicine, 22(2), 202–209. Retrieved from [Link]

  • Smith, J. R., et al. (2018). The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. Molecules, 23(11), 2999. Retrieved from [Link]

  • Zhu, W., et al. (2011). Quantitative profiling of tryptophan metabolites in serum, urine, and cell culture supernatants by liquid chromatography–tandem. Analytical and Bioanalytical Chemistry, 401(10), 3249–3261. Retrieved from [Link]

  • ResearchGate. (n.d.). KMO promotes cell viability and migration irrelevant to its enzyme.... Retrieved from [Link]

  • ResearchGate. (n.d.). Figure 5. (A) Active site titration of kynurenine 3-monooxygenase (KMO).... Retrieved from [Link]

  • ResearchGate. (n.d.). Kynurenic acid (KYNA) synthesis along the kynurenine pathway and its.... Retrieved from [Link]

  • Iwahashi, H., et al. (2024). Usefulness of the 3-hydroxykynurenine/kynurenic acid ratio as a diagnostic biomarker for diffuse larger B-cell lymphoma. Annals of Clinical Biochemistry, 10.1177/00045632241297873. Retrieved from [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

  • Academia.edu. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). Retrieved from [Link]

  • Aarhus University. (n.d.). Simultaneous measurement of kynurenine metabolites and explorative metabolomics using liquid chromatography-mass spectrometry: A novel accurate method applied to serum and plasma samples from a large healthy cohort. Retrieved from [Link]

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Application Notes & Protocols: 5,7-Difluoro-4-hydroxyquinoline-3-carboxylic Acid in Neuroscience Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the Glycine Modulatory Site of the NMDA Receptor

The N-methyl-D-aspartate (NMDA) receptor is a cornerstone of excitatory neurotransmission in the central nervous system, playing pivotal roles in synaptic plasticity, learning, and memory.[1] However, its overactivation leads to excessive calcium influx and subsequent excitotoxicity, a pathological process implicated in a wide array of neurological disorders, from ischemic stroke to chronic neurodegenerative diseases.[2][3][4]

The NMDA receptor is a heterotetrameric ion channel that, uniquely, requires the binding of two distinct agonists for activation: glutamate and a co-agonist, typically glycine or D-serine.[5][6] The glutamate binding site is located on the GluN2 subunits, while the co-agonist binding site resides on the GluN1 subunits.[5] This co-agonist requirement presents a distinct and sophisticated target for therapeutic intervention. Antagonists that act at the glycine binding site can modulate receptor activity without directly competing with glutamate. This approach is hypothesized to offer a more refined level of control and potentially a better safety profile compared to antagonists targeting the glutamate site or the channel pore, which have been associated with significant side effects.[6][7]

5,7-Difluoro-4-hydroxyquinoline-3-carboxylic acid belongs to the kynurenic acid family of compounds, which are known antagonists of the NMDA receptor's glycine site.[8][9][10] Structural modifications to the parent kynurenic acid molecule, such as the addition of halogen atoms at the 5 and 7 positions (e.g., 5,7-dichlorokynurenic acid), have been shown to dramatically increase antagonist potency.[5] this compound is a potent and selective tool for investigating the physiological and pathological roles of the NMDA receptor glycine site in diverse neuroscience research applications.

Mechanism of Action: Allosteric Inhibition via the Glycine Site

For the NMDA receptor ion channel to open, both the glutamate site on the GluN2 subunit and the glycine site on the GluN1 subunit must be occupied.[11] this compound acts as a competitive antagonist at the glycine binding site on the GluN1 subunit.[5][8] By occupying this site, it prevents the binding of the endogenous co-agonists glycine and D-serine. Consequently, even when glutamate is bound to the GluN2 subunit, the conformational change required for channel opening is prevented. This results in the inhibition of ion flow (primarily Ca²⁺ and Na⁺) through the channel, effectively dampening NMDA receptor-mediated neurotransmission. This mechanism is distinct from uncompetitive channel blockers like MK-801 or ketamine, which bind within the ion channel pore only after it has been opened.[5][11]

NMDA_Receptor_Antagonism cluster_receptor NMDA Receptor cluster_channel Receptor GluN1 Glycine Site GluN2 Glutamate Site Glutamate Glutamate Glutamate->Receptor Binds Open Channel Open (Ca²⁺ Influx) Glutamate->Open Activation Blocked Channel Remains Closed Glutamate->Blocked Inhibition Glycine Glycine Glycine->Receptor Binds Glycine->Open Activation Antagonist 5,7-DFHQC* Antagonist->Receptor Competes with Glycine Antagonist->Blocked Inhibition Closed Channel Closed caption *this compound Figure 1: Mechanism of NMDA Receptor Antagonism.

Caption: Mechanism of NMDA receptor antagonism by this compound.

Key Research Applications & Protocols

The potent and selective nature of this compound makes it an invaluable tool for a range of neuroscience investigations.

Neuroprotection in Models of Excitotoxicity

Scientific Rationale: Excitotoxicity is a primary driver of neuronal death following stroke and traumatic brain injury.[4] By blocking NMDA receptor overactivation, glycine site antagonists can mitigate this damage. These compounds are actively investigated as neuroprotective agents.[12][13]

Experimental Protocol: Assessing Neuroprotection in a Middle Cerebral Artery Occlusion (MCAO) Stroke Model

This protocol outlines the assessment of this compound's neuroprotective effects in a rodent model of ischemic stroke.

Materials:

  • This compound

  • Vehicle (e.g., saline with 1% DMSO and 5% Tween 80, pH adjusted to 7.4)

  • Adult male Sprague-Dawley rats (250-300g)

  • Anesthesia (e.g., isoflurane)

  • Surgical tools for MCAO

  • 2,3,5-triphenyltetrazolium chloride (TTC) solution

  • Brain matrix and digital imaging system

Procedure:

  • Drug Preparation: Dissolve the compound in the vehicle to the desired concentration. Prepare a vehicle-only control solution.

  • Animal Surgery (MCAO): Anesthetize the rat. Induce focal cerebral ischemia by occluding the middle cerebral artery using the intraluminal filament method. Monitor physiological parameters throughout the surgery.

  • Compound Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection at a predetermined time point (e.g., 30 minutes post-MCAO). Dosages should be determined from dose-response studies (typically in the 1-30 mg/kg range for similar compounds).[14]

  • Post-Operative Care: Allow the animal to recover for 24-48 hours. Monitor for health status and perform neurological deficit scoring at regular intervals.

  • Infarct Volume Analysis: Euthanize the animal and perfuse transcardially with saline.

  • Harvest the brain and section it into 2 mm coronal slices using a brain matrix.

  • Incubate the slices in 2% TTC solution at 37°C for 20 minutes. TTC stains viable tissue red, leaving the infarcted (damaged) tissue pale white.

  • Data Quantification: Capture high-resolution images of the stained sections. Use image analysis software to calculate the infarct volume as a percentage of the total hemispheric volume. Compare the infarct volumes between the drug-treated and vehicle-treated groups.

MCAO_Workflow cluster_pre cluster_exp cluster_post A 1. Prepare Compound and Vehicle Solutions B 2. Induce MCAO in Anesthetized Rodent A->B C 3. Administer Compound or Vehicle (i.p.) B->C D 4. 24h Recovery & Neurological Scoring C->D E 5. Harvest Brain and Prepare Coronal Slices D->E F 6. TTC Staining to Visualize Infarct E->F G 7. Image Analysis & Quantify Infarct Volume F->G

Caption: Experimental workflow for a neuroprotection study using the MCAO model.

In Vitro Electrophysiology

Scientific Rationale: Whole-cell patch-clamp electrophysiology in brain slices provides direct evidence of a compound's effect on receptor function at the single-cell level.[15] This technique is essential for confirming the mechanism of action and determining the potency (e.g., IC₅₀) of the antagonist.

Experimental Protocol: Patch-Clamp Recording of NMDA Receptor Currents

Materials:

  • Acute brain slices (e.g., hippocampus or cortex) from rodents

  • Artificial cerebrospinal fluid (aCSF)

  • Recording chamber for brain slices

  • Patch-clamp amplifier and data acquisition system

  • Glass micropipettes

  • Internal solution for micropipettes (containing Cs⁺ to block K⁺ channels)

  • NMDA (agonist) and Glycine (co-agonist)

  • Tetrodotoxin (TTX) to block voltage-gated sodium channels

  • Bicuculline and CNQX to block GABA-A and AMPA receptors, respectively

  • This compound stock solution

Procedure:

  • Slice Preparation: Prepare 300 µm thick brain slices and allow them to recover in oxygenated aCSF.

  • Recording Setup: Transfer a slice to the recording chamber and perfuse with oxygenated aCSF containing TTX, bicuculline, and CNQX. Maintain the voltage clamp at a positive potential (e.g., +40 mV) to relieve the Mg²⁺ block of the NMDA receptor.

  • Establish Whole-Cell Recording: Obtain a whole-cell patch-clamp recording from a neuron (e.g., a CA1 pyramidal neuron).

  • Elicit NMDA Currents: Locally apply a solution containing NMDA (e.g., 100 µM) and glycine (e.g., 20 µM) to evoke an inward current (at negative holding potentials) or outward current (at positive holding potentials). This is the baseline NMDA receptor-mediated current.

  • Apply Antagonist: Perfuse the slice with aCSF containing a specific concentration of this compound for several minutes.

  • Measure Inhibition: Re-apply the NMDA/glycine solution and record the current. The reduction in current amplitude reflects the antagonist activity of the compound.

  • Dose-Response Curve: Repeat steps 5 and 6 with a range of antagonist concentrations to calculate the IC₅₀ value.

  • Washout: Perfuse with antagonist-free aCSF to determine the reversibility of the block.

In Vivo Neurotransmitter Monitoring

Scientific Rationale: In vivo microdialysis allows for the measurement of extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals.[16][17] This technique can be used to investigate how blocking the NMDA receptor glycine site with this compound affects neurotransmitter systems, such as glutamate and dopamine, under basal conditions or in response to a stimulus.

Experimental Protocol: In Vivo Microdialysis in the Striatum

Materials:

  • This compound

  • Vehicle solution

  • Adult rats or mice

  • Stereotaxic apparatus

  • Microdialysis probes (e.g., 2-4 mm membrane)

  • Perfusion pump and fraction collector

  • HPLC system with electrochemical or fluorescence detection

  • Ringer's solution for perfusion

Procedure:

  • Probe Implantation: Anesthetize the animal and use a stereotaxic frame to surgically implant a guide cannula targeting the brain region of interest (e.g., striatum). Allow the animal to recover for several days.

  • Microdialysis Experiment: On the day of the experiment, place the animal in a microdialysis bowl. Gently insert the microdialysis probe through the guide cannula.

  • Probe Perfusion: Perfuse the probe with Ringer's solution at a low flow rate (e.g., 1-2 µL/min).[18]

  • Basal Sample Collection: After a stabilization period (60-90 min), begin collecting dialysate samples into vials at regular intervals (e.g., every 20 minutes). Collect at least 3-4 stable baseline samples.

  • Compound Administration: Administer this compound or vehicle (i.p. or s.c.).

  • Post-Injection Sampling: Continue collecting dialysate samples for at least 2-3 hours post-injection.

  • Sample Analysis: Analyze the concentration of neurotransmitters (e.g., glutamate, GABA, dopamine, serotonin) in the dialysate samples using a suitable HPLC method.

  • Data Analysis: Express the neurotransmitter concentrations as a percentage of the average baseline concentration for each animal. Compare the time course of changes between the drug-treated and vehicle-treated groups.

Data Summary and Physicochemical Properties

Proper experimental design requires understanding the compound's properties and effective concentration ranges.

ParameterValue / RangeSource / Comment
Chemical Formula C₁₀H₅F₂NO₃[19]
Molecular Weight 225.15 g/mol [19]
Mechanism of Action Competitive AntagonistGlycine Site of NMDA Receptor[5][8]
In Vitro IC₅₀ 10 - 500 nMExpected range based on similar compounds. Requires empirical determination.
In Vivo Dosage (i.p.) 1 - 30 mg/kgTypical range for quinoline derivatives in rodent models.[14] Requires optimization.
Solubility Low in aqueous mediaOften requires formulation with DMSO, cyclodextrin, or pH adjustment.

Trustworthiness and Best Practices

To ensure the validity and reproducibility of research using this compound, the following points are critical:

  • Vehicle Controls: Always include a vehicle-treated group to control for the effects of the solvent and the injection procedure.

  • Dose-Response Studies: Conduct preliminary experiments to establish a full dose-response or concentration-response curve. This confirms the effect is not an artifact of a single high dose and establishes the potency (ED₅₀ or IC₅₀).

  • Specificity Controls: In complex assays, consider using a positive control with a different mechanism of action (e.g., the channel blocker MK-801) to compare pharmacological profiles.

  • Solubility and Stability: Confirm the solubility and stability of the compound in your chosen vehicle and experimental buffers. Poor solubility can lead to inaccurate dosing and unreliable results.

  • Pharmacokinetics: When transitioning from in vitro to in vivo studies, be mindful of the compound's likely pharmacokinetic profile, including its ability to cross the blood-brain barrier and its metabolic half-life.

By employing this potent and selective antagonist with rigorous experimental design, researchers can effectively probe the intricate roles of the NMDA receptor glycine site in health and disease.

References

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  • Zoodsma, J. D., et al. (2023). Behavioral Assays Dissecting NMDA Receptor Function in Zebrafish. In Methods in Molecular Biology (Vol. 2590, pp. 267-285). Humana, New York, NY.
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  • NMDA receptor antagonist. (n.d.). In Wikipedia. Retrieved January 2, 2026, from [Link]

  • Muir, K. W. (2002). NMDA Receptor Antagonists and Glycine Site NMDA Antagonists. Current Medical Research and Opinion, 18(sup2), 29-35. [Link]

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  • Hsiao, J. K., et al. (1997). Monitoring Amino Acid Neurotransmitter Release in the Brain by In Vivo Microdialysis. In In Vivo Neuromethods (pp. 219-236). Humana Press, Totowa, NJ.
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  • Zhou, H.-Y., et al. (2023). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. International Journal of Molecular Sciences, 24(13), 10892. [Link]

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  • Lanneau, C., et al. (2003). Antagonists and agonists at the glycine site of the NMDA receptor for therapeutic interventions. European Journal of Medicinal Chemistry, 38(7-8), 661-670. [Link]

  • Crespi, F. (2016). In Vivo Brain Microdialysis of Monoamines. In Neuromethods (Vol. 106, pp. 1-21). Humana Press, New York, NY. [Link]

  • Wolosker, H., et al. (2018). Pharmacological and electrophysiological characterization of novel NMDA receptor antagonists. ACS Chemical Neuroscience, 9(12), 2919-2927. [Link]

  • Leeson, P. D., & Iversen, L. L. (1994). The Glycine Site on the NMDA Receptor: Structure-Activity Relationships and Therapeutic Potential. Journal of Medicinal Chemistry, 37(24), 4053–4067. [Link]

  • Coyle, J. T. (2013). The Role of the N-Methyl-D-Aspartate Receptors in Social Behavior in Rodents. Current Neuropharmacology, 11(1), 34–43. [Link]

  • Lozovaya, N. (2018). Electrophysiological Investigation of NMDA Current Properties in Brain Slices. In Neuromethods (Vol. 131, pp. 165-181). Humana Press, New York, NY. [Link]

  • Synthesis of methyl 6,7-difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. (2022). Molbank, 2022(2), M1383. [Link]

  • Kumar, A., et al. (2019). Pharmacophore-driven identification of N-methyl-D-receptor antagonists as potent neuroprotective agents validated using in vivo studies. Journal of Biomolecular Structure and Dynamics, 37(13), 3465-3477. [Link]

  • Functional assay of N‐methyl‐D‐aspartate (NMDA) receptor (NMDAR) responses in oligodendrocyte cultures derived from the rat forebrain. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

  • The time course of neuroprotection following administration of the NMDA antagonist AR-R15896 in a permanent MCAO model. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

  • Rahman, M. A., et al. (2024). Targeting NMDA receptors with an antagonist is a promising therapeutic strategy for treating neurological disorders. Pharmacological Research, 107086. [Link]

  • Wang, Y., et al. (2023). Targeting NMDA Receptors in Emotional Disorders: Their Role in Neuroprotection. International Journal of Molecular Sciences, 24(15), 12270. [Link]

  • Ornstein, P. L., et al. (1996). 6-substituted decahydroisoquinoline-3-carboxylic acids as potent and selective conformationally constrained NMDA receptor antagonists. Journal of Medicinal Chemistry, 39(12), 2219-2231. [Link]

  • Hardingham, G. E., & Bading, H. (2010). Coupling of the NMDA receptor to neuroprotective and neurodestructive events. Physiology, 25(1), 44-54. [Link]

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  • Ortwine, D. F., et al. (1992). Generation of N-methyl-D-aspartate agonist and competitive antagonist pharmacophore models. Design and synthesis of phosphonoalkyl-substituted tetrahydroisoquinolines as novel antagonists. Journal of Medicinal Chemistry, 35(8), 1345-1370. [Link]

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  • Shah, K. J., & Coats, E. A. (1977). Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration. Journal of Medicinal Chemistry, 20(8), 1001-1006. [Link]

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  • Effect of kynurenic acid (KYNA, 4-hydroxyquinoline-2-carboxylic acid) on the voltage-dependent hysteresis of IK(M) identified from GH3 cells. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

  • New Derivatives of 3,4-Dihydroisoquinoline-3-carboxylic Acid with Free-Radical Scavenging, d-Amino Acid Oxidase, Acetylcholinesterase and Butyrylcholinesterase Inhibitory Activity. (2014). Molecules, 19(10), 15725–15744. [Link]

  • Kim, M. J., et al. (2009). The novel NMDA receptor antagonist, 2-hydroxy-5-(2,3,5,6-tetrafluoro-4-trifluoromethyl-benzylamino)-benzoic acid, is a gating modifier in cultured mouse cortical neurons. Journal of Neurochemistry, 109(5), 1261-1271. [Link]

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using 5,7-Difluoro-4-hydroxyquinoline-3-carboxylic acid in cellular respiration inhibition studies

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Utilizing 5,7-Difluoro-4-hydroxyquinoline-3-carboxylic acid in Cellular Respiration Inhibition Studies

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of this compound as an inhibitor of cellular respiration. Quinoline derivatives have emerged as a significant class of heterocyclic compounds with broad biological activities, including the modulation of cellular metabolism.[1][2] This guide details the hypothesized mechanism of action, provides validated, step-by-step protocols for key functional assays, and offers insights into data interpretation to rigorously characterize the compound's bioenergetic effects. The protocols are designed as self-validating systems, incorporating necessary controls to ensure scientific integrity.

Introduction: Targeting the Cellular Powerhouse

Cellular respiration is the fundamental process by which cells convert nutrients into adenosine triphosphate (ATP), the primary energy currency of the cell. This intricate process is primarily carried out within the mitochondria through the electron transport chain (ETC) and oxidative phosphorylation (OXPHOS). The ETC is composed of four protein complexes (Complex I-IV) embedded in the inner mitochondrial membrane that facilitate the transfer of electrons, creating a proton gradient that drives ATP synthesis by ATP synthase (Complex V).[3]

Mitochondrial dysfunction is a hallmark of numerous pathologies, including neurodegenerative diseases, metabolic disorders, and cancer.[4][5] Consequently, the mitochondrial respiratory chain presents a compelling target for therapeutic intervention. 4-hydroxyquinoline-3-carboxylic acids are a class of compounds recognized for their ability to inhibit cellular respiration, with studies indicating that they can target key enzymes within the respiratory pathway, such as malate dehydrogenase and succinate dehydrogenase (Complex II).[5][6]

This compound is a specific analogue within this class. Based on the established activity of related compounds, its primary mechanism of action is hypothesized to be the inhibition of Succinate Dehydrogenase (SDH) , also known as Complex II . This guide will provide the scientific framework and practical methodologies to test this hypothesis and characterize its impact on mitochondrial function.

Hypothesized Mechanism of Action: Inhibition of Complex II

Complex II (SDH) holds a unique position in cellular metabolism as it participates in both the citric acid cycle and the electron transport chain.[7][8] It catalyzes the oxidation of succinate to fumarate, transferring the resulting electrons to ubiquinone (Coenzyme Q). Inhibition of Complex II disrupts this electron flow, leading to a cascade of downstream effects:

  • Reduced Oxygen Consumption: By impeding the electron transport chain, the terminal electron acceptor, oxygen, is consumed at a lower rate.

  • Decreased Mitochondrial Membrane Potential (ΔΨm): The disruption of the proton pumps (Complex I, III, and IV) downstream of Complex II leads to a collapse of the proton gradient across the inner mitochondrial membrane.

  • Lowered ATP Synthesis: A diminished proton gradient directly impairs the ability of ATP synthase to produce ATP.

The following diagram illustrates the proposed site of action for this compound within the mitochondrial electron transport chain.

ETC_Inhibition cluster_ETC Inner Mitochondrial Membrane cluster_Matrix Mitochondrial Matrix cluster_ATP C1 Complex I NADH Dehydrogenase Q CoQ C1->Q e- NAD NAD+ C1:f0->NAD C2 Complex II Succinate Dehydrogenase C2->Q e- Fumarate Fumarate C2:f0->Fumarate C3 Complex III Cytochrome bc1 CytC Cyt c C3->CytC e- C4 Complex IV Cytochrome c Oxidase H2O H2O C4->H2O 2H+ + ½O₂ → H₂O Q->C3 e- CytC->C4 e- NADH NADH + H+ NADH->C1:f0 Succinate Succinate Succinate->C2:f0 ATP_Synthase ATP Synthase (Complex V) ATP ATP H_in H+ ATP_Synthase:f0->H_in ADP ADP + Pi H_out H+ H_out->ATP_Synthase:f0 Proton Motive Force Inhibitor 5,7-Difluoro-4-hydroxy quinoline-3-carboxylic acid Inhibitor->C2 Inhibition

Caption: Proposed mechanism of this compound inhibiting Complex II (Succinate Dehydrogenase) of the electron transport chain.

Application Notes: Experimental Design Considerations

Compound Handling and Preparation
  • Solubility: Based on related quinoline-4-carboxylic acid structures, this compound is expected to have poor aqueous solubility but should be readily soluble in dimethyl sulfoxide (DMSO).[9] Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.

  • Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.

  • Working Solutions: Dilute the stock solution in the appropriate cell culture or assay medium immediately before use. Ensure the final DMSO concentration in the assay does not exceed a level that affects cellular health (typically ≤ 0.5%).

Determining Optimal Working Concentrations

It is critical to perform a dose-response analysis to identify the optimal concentration range for inhibiting cellular respiration without causing immediate, non-specific cytotoxicity.

  • Initial Range Finding: Test a broad range of concentrations (e.g., 100 nM to 100 µM) in a simple cell viability assay, such as an MTT or resazurin-based assay, over 24 hours.[10][11]

  • Functional Assays: Based on the viability data, select a narrower range of concentrations for the functional respiration assays. The goal is to find concentrations that inhibit respiration within the timeframe of the assay (1-2 hours) without causing widespread cell death.

Experimental Protocols

This section provides detailed protocols for a multi-assay approach to validate the inhibitory effects of this compound on cellular respiration.

Protocol 1: Real-Time Analysis of Oxygen Consumption Rate (OCR)

The Agilent Seahorse XF Analyzer is the gold standard for measuring real-time cellular bioenergetics, providing key parameters of mitochondrial function.[12][13] The XF Cell Mito Stress Test dissects respiration by sequentially injecting metabolic modulators.[13]

Seahorse_Workflow cluster_prep Day 1: Cell Preparation cluster_assay Day 2: Assay Execution cluster_analysis Data Analysis seed_cells Seed cells in Seahorse XF Plate incubate_cells Incubate overnight (37°C, 5% CO₂) seed_cells->incubate_cells wash_cells Wash cells & add Assay Medium incubate_cells->wash_cells hydrate_cartridge Hydrate Sensor Cartridge with XF Calibrant load_cartridge Load compounds into Sensor Cartridge ports hydrate_cartridge->load_cartridge prep_media Prepare Assay Medium (Warm to 37°C, no CO₂) prep_media->wash_cells incubate_no_co2 Incubate (37°C, no CO₂) for 45-60 min wash_cells->incubate_no_co2 run_assay Run Seahorse Mito Stress Test Assay incubate_no_co2->run_assay prep_compounds Prepare Inhibitor & Test Compound (5,7-DFHQCA) dilutions prep_compounds->load_cartridge load_cartridge->run_assay analyze_wave Analyze data in Wave Software run_assay->analyze_wave calc_params Calculate Key Parameters: Basal Respiration, ATP Production, Maximal Respiration, etc. analyze_wave->calc_params

Caption: General workflow for the Seahorse XF Cell Mito Stress Test.

Methodology:

  • Cell Seeding: Plate cells in an XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.

  • Assay Preparation: On the day of the assay, hydrate the sensor cartridge with XF Calibrant solution and incubate at 37°C in a non-CO₂ incubator for at least one hour.[14]

  • Medium Exchange: Remove the growth medium from the cells, wash once with pre-warmed XF assay medium (supplemented with glucose, pyruvate, and glutamine as required for your cell type), and add the final volume of assay medium.[15] Incubate the cell plate at 37°C in a non-CO₂ incubator for 45-60 minutes.[15]

  • Compound Loading: Prepare fresh dilutions of this compound, oligomycin, FCCP, and rotenone/antimycin A in assay medium. Load the test compound into Port A of the sensor cartridge and the mitochondrial modulators into Ports B, C, and D.

  • Run Assay: Place the cell plate and sensor cartridge into the Seahorse XF Analyzer and initiate the Mito Stress Test protocol.[12] The instrument measures baseline OCR before sequentially injecting the compounds.

  • Data Analysis: Analyze the resulting OCR profile. Inhibition by the test compound will cause a dose-dependent decrease in basal respiration.

Expected Results Summary:

Parameter Vehicle Control 5,7-DFHQCA Treated Expected Change & Rationale
Basal Respiration 100 ± 10 pmol O₂/min 45 ± 8 pmol O₂/min Decrease: Inhibition of the ETC reduces baseline oxygen consumption.
ATP-Linked Respiration 75 ± 8 pmol O₂/min 20 ± 5 pmol O₂/min Decrease: Reduced electron flow directly limits oxygen consumption linked to ATP synthesis.
Maximal Respiration 220 ± 20 pmol O₂/min 50 ± 10 pmol O₂/min Significant Decrease: The cell cannot respond to the artificial demand created by FCCP because the ETC is blocked.
Spare Respiratory Capacity 120 ± 15 pmol O₂/min 5 ± 4 pmol O₂/min Significant Decrease: The capacity to respond to energetic stress is severely compromised.

Note: Values are illustrative and will vary based on cell type and compound concentration.

Protocol 2: Assessment of Mitochondrial Membrane Potential (ΔΨm) with JC-1

JC-1 is a cationic fluorescent dye that indicates mitochondrial health. In healthy, high-potential mitochondria, JC-1 forms "J-aggregates" that emit red fluorescence. In unhealthy cells with low potential, JC-1 remains as monomers, emitting green fluorescence. A shift from red to green fluorescence is indicative of depolarization.

JC1_Workflow cluster_analysis Analysis start Seed cells in appropriate vessel (plate, coverslip) treat Treat cells with 5,7-DFHQCA (Include Vehicle & CCCP controls) start->treat stain Remove medium, add JC-1 staining solution (e.g., 2 µM) treat->stain incubate Incubate 15-30 min at 37°C in the dark stain->incubate wash Wash cells with Assay Buffer incubate->wash microscopy Fluorescence Microscopy: Qualitatively observe shift from red to green fluorescence wash->microscopy flow Flow Cytometry: Quantify populations of red, green, and dual-positive cells wash->flow

Caption: Workflow for assessing mitochondrial membrane potential using the JC-1 dye.

Methodology:

  • Cell Culture: Seed cells on glass coverslips for microscopy or in plates for flow cytometry.

  • Treatment: Treat cells with various concentrations of this compound for a predetermined time (e.g., 1-4 hours). Include a vehicle control (DMSO) and a positive control for depolarization (e.g., 50 µM CCCP for 5-10 minutes).[16][17]

  • Staining: Remove the treatment medium and incubate cells with JC-1 staining solution (typically 1-10 µM in culture medium) for 15-30 minutes at 37°C, protected from light.[17]

  • Washing: Gently wash the cells once or twice with a pre-warmed assay buffer (e.g., PBS or a specific buffer provided in a kit).[18]

  • Analysis:

    • Microscopy: Immediately image the cells on a fluorescence microscope using filters for red (J-aggregates, ~590 nm emission) and green (monomers, ~530 nm emission) fluorescence.[16]

    • Flow Cytometry: Harvest, wash, and resuspend cells in assay buffer. Analyze on a flow cytometer, detecting green fluorescence in the FITC channel and red fluorescence in the PE channel.

Data Interpretation: A dose-dependent increase in the green/red fluorescence intensity ratio indicates a collapse of the mitochondrial membrane potential, consistent with ETC inhibition.

Protocol 3: Quantification of Total Cellular ATP

A direct consequence of inhibiting oxidative phosphorylation is a drop in cellular ATP levels. Luciferase-based assays provide a highly sensitive method for quantifying ATP.

Methodology:

  • Cell Culture and Treatment: Seed cells in an opaque-walled 96-well plate suitable for luminescence assays. Treat with the test compound for the desired duration.

  • ATP Standard Curve: Prepare a serial dilution of an ATP standard in culture medium or PBS to generate a standard curve.[19]

  • Cell Lysis and Reaction: Add a single working reagent that both lyses the cells to release ATP and contains luciferase and its substrate, D-luciferin.[19]

  • Measurement: After a brief incubation (typically 1-10 minutes) at room temperature to stabilize the signal, measure the luminescence on a plate reader.[19][20]

  • Data Analysis: Subtract the background luminescence (no cells) from all readings. Use the standard curve to calculate the ATP concentration in each sample. Normalize the results to cell number or protein concentration.

Expected Result: Treatment with this compound is expected to cause a dose-dependent decrease in total cellular ATP levels.

Protocol 4: Direct Succinate Dehydrogenase (SDH) Activity Assay

To confirm that the compound's target is indeed Complex II, a direct enzymatic assay using isolated mitochondria or cell lysates is essential. Commercial colorimetric kits are widely available for this purpose.[3][7][8]

Principle: These assays typically measure the reduction of an artificial electron acceptor dye that is coupled to the oxidation of succinate by SDH. The rate of color change is proportional to SDH activity.[3][7][8]

Methodology:

  • Sample Preparation: Isolate mitochondria from untreated cells or prepare whole-cell lysates. Determine the protein concentration of your preparation.

  • Assay Reaction: In a 96-well plate, add the sample (lysate or isolated mitochondria) to the assay buffer containing succinate.

  • Compound Addition: Add various concentrations of this compound to the wells. Include a known SDH inhibitor (e.g., malonate) as a positive control.

  • Initiate Reaction: Add the dye/probe solution to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a plate reader and measure the absorbance (e.g., at 600-650 nm) kinetically over a period of 30-60 minutes.[3]

  • Data Analysis: Calculate the rate of reaction (change in absorbance per minute) for each condition. The activity in the presence of the inhibitor can be expressed as a percentage of the vehicle control.

Expected Result: A direct, dose-dependent inhibition of the reaction rate will provide strong evidence that this compound targets Complex II.

Synthesis of Findings and Conclusion

By employing a multi-assay approach, researchers can build a robust and comprehensive profile of this compound's effects on cellular bioenergetics. A cohesive dataset demonstrating (1) decreased oxygen consumption, (2) collapse of mitochondrial membrane potential, (3) depletion of cellular ATP, and (4) direct inhibition of SDH enzyme activity provides powerful, multi-faceted evidence for its mechanism of action as a Complex II inhibitor. These validated protocols offer a reliable framework for characterizing this and other novel quinoline-based metabolic inhibitors, paving the way for their further development in therapeutic applications.

References

  • CliniSciences. Succinate Dehydrogenase (Complex II) Assay Kit.
  • Lademacher, C., et al. (2017). Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism. In Methods in Molecular Biology. [Link]

  • Furt F., et al. (2010). A spectrophotometric coupled enzyme assay to measure the activity of succinate dehydrogenase. Analytical Biochemistry. [Link]

  • Marcondes, M. C. G., et al. (2019). Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dye as a Sensitive Fluorescent Probe. JOVE. [Link]

  • ResearchGate. MitoProbe™ JC-1 Assay staining protocol for flow cytometry. [Link]

  • Elabscience. Mitochondrial Membrane Potential Assay Kit (with JC-1). [Link]

  • G-Biosciences. JC-1 Mitochondrial Membrane Potential Assay. [Link]

  • Nagarkoti, S., et al. (2024). Protocol for real-time measurement of mitochondrial respiration in the mouse ocular posterior pole using a Seahorse XFe24 analyzer. STAR Protocols. [Link]

  • Cell Biolabs, Inc. ATP Assay Kit. [Link]

  • Agilent. Seahorse XF Cell Mito Stress Test Kit User Guide. [Link]

  • Seo, J., et al. (2022). Measurement of Oxygen Consumption Rate in Acute Striatal Slices from Adult Mice. JOVE. [Link]

  • JoVE. Visualizing Mitophagy with Fluorescent Dyes for Mitochondria and Lysosome. [Link]

  • Dojindo Molecular Technologies, Inc. ATP Assay Kit-Luminescence Manual. [Link]

  • Wang, X., et al. (2024). A Mitochondria-Targeting Fluorescent Probe for the Dual Sensing of Hypochlorite and Viscosity without Signal Crosstalk in Living Cells and Zebrafish. Molecules. [Link]

  • Fazli, M. & Evans, C.S. (2023). Fluorescence-Based Quantification of Mitochondrial Membrane Potential and Superoxide Levels Using Live Imaging in HeLa Cells. JOVE. [Link]

  • Dickinson, B.C. & Chang, C.J. (2011). Mitochondrial-targeted fluorescent probes for reactive oxygen species. Current Opinion in Chemical Biology. [Link]

  • Agilent. Seahorse XF Real-Time ATP Rate Assay Kit User Guide. [Link]

  • Lim, S., et al. (2021). Fluorescent Materials for Monitoring Mitochondrial Biology. Polymers. [Link]

  • De, B.R., et al. (1983). OSAR studies on 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cell respiration using molecular connectivity and van der Waals volume. Research Communications in Chemical Pathology and Pharmacology. [Link]

  • Smolina, N., et al. (2017). Assaying Mitochondrial Respiration as an Indicator of Cellular Metabolism and Fitness. In Cell Viability Assays: Methods and Protocols. [Link]

  • Coats, E.A., et al. (1977). Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration. Journal of Medicinal Chemistry. [Link]

  • Galano, A., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Antioxidants. [Link]

  • Crysdot LLC. This compound. [Link]

  • Asif, M., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Drug and Chemical Toxicology. [Link]

  • PubChem. 5,7-Difluoro-2-phenylquinoline-4-carboxylic acid. [Link]

  • ResearchGate. Identification of a new mitochondria-affecting compound. [Link]

  • Feng, Z., et al. (2014). 4-methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid (C75), an inhibitor of fatty-acid synthase, suppresses the mitochondrial fatty acid synthesis pathway and impairs mitochondrial function. The Journal of Biological Chemistry. [Link]

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Analytical Strategies for the Quantification and Characterization of 5,7-Difluoro-4-hydroxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Abstract

5,7-Difluoro-4-hydroxyquinoline-3-carboxylic acid is a fluorinated heterocyclic compound belonging to the quinoline carboxylic acid class. Molecules within this class are known for their significant biological activities and serve as crucial intermediates in pharmaceutical synthesis.[1] Accurate and reliable analytical methods are paramount for ensuring quality control during research and development, monitoring stability, and characterizing the compound's purity and properties. This document provides a comprehensive guide to robust analytical methods for the detection, quantification, and characterization of this compound, with a primary focus on High-Performance Liquid Chromatography (HPLC) with UV detection. An advanced Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for high-sensitivity applications is also presented, alongside fundamental spectroscopic characterization techniques. All protocols are framed within the context of established analytical method validation principles to ensure data integrity and reliability.[2][3]

Introduction and Compound Overview

The quinoline scaffold is a foundational structure in medicinal chemistry, with derivatives exhibiting a wide range of biological effects, including antibacterial and antitumor activities.[1] The introduction of fluorine atoms, as in this compound, can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, often enhancing its therapeutic potential.

Given its structural similarity to fluoroquinolone antibiotics and other bioactive quinoline derivatives, the development of precise analytical methods is a critical step in its journey from laboratory synthesis to potential application.[4] This guide provides the necessary protocols to establish a "fit-for-purpose" analytical workflow, emphasizing the causality behind methodological choices and the importance of systematic validation.[5][6]

Compound Properties:

PropertyValueSource
Chemical Formula C₁₀H₅F₂NO₃[7][8]
Molecular Weight 225.15 g/mol [8]
CAS Number 228728-18-5[7][9]
Appearance Solid (typical)[10]
Structure

Primary Analytical Method: Reversed-Phase HPLC with UV Detection

High-Performance Liquid Chromatography (HPLC) is the cornerstone for purity assessment and quantification in pharmaceutical analysis due to its robustness, precision, and wide applicability.[4] A reversed-phase method is proposed here, as it is ideally suited for retaining and separating moderately polar, aromatic compounds like the target analyte.

Scientific Rationale for Method Design
  • Stationary Phase (Column): A C18 (octadecylsilane) column is selected for its hydrophobic character, which provides strong retention for the aromatic quinoline ring system. The end-capped nature of modern C18 columns minimizes peak tailing caused by interactions between acidic silanol groups on the silica support and the analyte.

  • Mobile Phase: A gradient elution of acetonitrile and water is employed to ensure efficient elution and sharp peaks. Acetonitrile is chosen for its low viscosity and UV transparency.

    • Acidification: The addition of a small amount of formic acid (0.1%) to the mobile phase is critical. The target analyte has an acidic carboxylic acid group and a potentially basic nitrogen in the quinoline ring. Operating at a low pH (around 2.7) ensures the carboxylic acid is fully protonated (non-ionized), preventing peak splitting and improving retention on the nonpolar C18 stationary phase.

  • Detection: The extended aromatic system of the quinoline core results in strong UV absorbance. A photodiode array (PDA) detector is recommended to monitor multiple wavelengths simultaneously, allowing for peak purity analysis and selection of the optimal quantification wavelength (λ-max).

Detailed HPLC-UV Protocol

Objective: To determine the purity and concentration of this compound.

Materials:

  • Reference Standard: this compound (≥98% purity)

  • Acetonitrile (HPLC Grade)

  • Formic Acid (LC-MS Grade)

  • Ultrapure Water (18.2 MΩ·cm)

  • Methanol (HPLC Grade)

  • Class A volumetric flasks and pipettes

Instrumentation:

  • HPLC system with a binary pump, autosampler, column oven, and PDA detector.

Chromatographic Conditions:

ParameterRecommended Setting
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Hold at 90% B for 2 minutes
Return to 10% B over 1 minute
Equilibrate at 10% B for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection PDA Detector, 220-400 nm. Extract chromatogram at λ-max (~254 nm, verify with standard)

Procedure:

  • Standard Preparation:

    • Accurately weigh approximately 10 mg of the reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Methanol:Water (this serves as the diluent). This creates a 100 µg/mL stock solution.

    • Perform serial dilutions with the diluent to prepare calibration standards at concentrations of 50, 25, 10, 5, and 1 µg/mL.

  • Sample Preparation:

    • Accurately weigh the sample to be analyzed and dissolve it in the diluent to achieve a theoretical concentration within the calibration range (e.g., 25 µg/mL).

    • Filter the final solution through a 0.45 µm syringe filter before injection to protect the column.

  • System Suitability:

    • Before running the sequence, inject the 25 µg/mL standard five times.

    • The Relative Standard Deviation (RSD) of the peak area should be ≤ 2.0%.

    • The theoretical plates should be > 2000, and the tailing factor should be between 0.8 and 1.5.

  • Analysis:

    • Inject a blank (diluent), followed by the calibration standards in ascending order.

    • Inject the prepared samples.

    • Inject a calibration standard after every 10-15 sample injections to verify system stability.

  • Data Processing:

    • Generate a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the linearity (Coefficient of Determination, R² ≥ 0.999).

    • Calculate the concentration of the analyte in the samples using the regression equation from the calibration curve.

Advanced Method: LC-MS/MS for High Sensitivity

For trace-level quantification, such as in biological matrices or for impurity profiling, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[11][12] Its superior sensitivity and selectivity are achieved by monitoring a specific fragmentation transition of the analyte.

Rationale and Workflow

The workflow involves separating the analyte using HPLC (often with faster UPLC systems) followed by detection with a tandem mass spectrometer. The analyte is first ionized (typically with Electrospray Ionization - ESI), and the resulting molecular ion (the "parent" or "precursor" ion) is selected. This ion is then fragmented, and a specific, stable "daughter" or "product" ion is monitored. This parent → daughter transition is highly specific to the analyte.

LCMSMS_Workflow cluster_LC Liquid Chromatography cluster_MS Tandem Mass Spectrometry Sample Sample Injection Column UPLC C18 Column (Separation) Sample->Column ESI ESI Source (Ionization) Column->ESI Q1 Quadrupole 1 (Precursor Ion Selection) ESI->Q1 Q2 Collision Cell (Fragmentation) Q1->Q2 Q3 Quadrupole 3 (Product Ion Selection) Q2->Q3 Detector Detector (Signal) Q3->Detector Data Data Acquisition (MRM Chromatogram) Detector->Data

Caption: LC-MS/MS workflow for selective analyte quantification.

Protocol for LC-MS/MS Analysis

Instrumentation:

  • UPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

LC Conditions:

  • Similar to the HPLC-UV method but can be scaled for UPLC (e.g., C18, 50 mm x 2.1 mm, 1.8 µm column) with a faster gradient and higher flow rate (e.g., 0.4 mL/min).

MS/MS Conditions (Hypothetical - requires empirical determination):

ParameterSettingRationale
Ionization Mode ESI NegativeThe carboxylic acid group is readily deprotonated to form [M-H]⁻.
Precursor Ion (Q1) m/z 224.0[M-H]⁻ for C₁₀H₅F₂NO₃
Product Ion (Q3) m/z 180.0Corresponds to the loss of CO₂ (44 Da) from the precursor ion, a common fragmentation for carboxylic acids.[13]
Collision Energy 15-25 eVMust be optimized to maximize the product ion signal.
Dwell Time 100 msBalances signal intensity with the number of points across the peak.

Procedure:

  • Compound Tuning: Infuse a ~1 µg/mL solution of the standard directly into the mass spectrometer to determine the exact precursor ion mass and optimize fragmentation parameters (collision energy) to find the most intense and stable product ion.

  • Sample Preparation: For complex matrices like plasma, a protein precipitation step (e.g., with cold acetonitrile) or solid-phase extraction (SPE) is required to remove interferences.[4][12]

  • Analysis: Run samples using the optimized LC-MS/MS method in Multiple Reaction Monitoring (MRM) mode. Quantification is typically performed using an internal standard.

Analytical Method Validation

Method validation is the documented process that proves an analytical method is suitable for its intended purpose.[3][14] It is a mandatory requirement in pharmaceutical development.[2][6] The following parameters must be assessed for the HPLC-UV method.

Validation_Parameters center Validated Method Accuracy Accuracy (% Recovery) center->Accuracy Precision Precision (% RSD) center->Precision Specificity Specificity center->Specificity Linearity Linearity (R²) center->Linearity Range Range center->Range LOD LOD center->LOD LOQ LOQ center->LOQ Robustness Robustness center->Robustness

Caption: Key parameters for analytical method validation.

Validation Protocol

1. Specificity/Selectivity:

  • Protocol: Inject a blank (diluent), a placebo (if applicable), the analyte standard, and a sample spiked with known impurities.

  • Acceptance Criteria: The analyte peak should be free from interference from other components at its retention time. Peak purity analysis via PDA should pass.

2. Linearity and Range:

  • Protocol: Analyze the prepared calibration standards (e.g., 1-50 µg/mL) in triplicate.

  • Acceptance Criteria: The coefficient of determination (R²) must be ≥ 0.999. The range is the interval between the upper and lower concentrations that demonstrate acceptable linearity, accuracy, and precision.[5]

3. Accuracy:

  • Protocol: Perform a spike-recovery study. Spike a sample matrix (or placebo) with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze in triplicate at each level.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

4. Precision:

  • Protocol:

    • Repeatability (Intra-day): Analyze six replicate preparations of a sample at 100% of the target concentration on the same day, by the same analyst.

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument.

  • Acceptance Criteria: The RSD for the series of measurements should be ≤ 2.0%.[5]

5. Limit of Detection (LOD) & Limit of Quantitation (LOQ):

  • Protocol: Determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope.[5]

  • Acceptance Criteria: LOD is the lowest concentration that can be detected, while LOQ is the lowest concentration that can be reliably quantified with acceptable accuracy and precision.[5]

Summary of Typical Validation Acceptance Criteria:

ParameterAcceptance Criteria
Linearity (R²) ≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) ≤ 2.0%
Range Established from Linearity, Accuracy, Precision data
LOQ Precision (%RSD) ≤ 10%

References

  • Vertex AI Search. (n.d.). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing.
  • International Journal of Pharmaceutical Erudition. (2013). Validation of Analytical Methods for Pharmaceutical Analysis.
  • BenchChem. (n.d.). Application Notes and Protocols for the NMR Spectroscopic Analysis of Quinoline-2-carboxylic Acid.
  • Emery Pharma. (2023). A Step-by-Step Guide to Analytical Method Development and Validation.
  • PharmaTutor. (n.d.). Analytical method validation: A brief review.
  • SciELO Brazil. (n.d.). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS.
  • National Institutes of Health (NIH). (n.d.). Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review.
  • U.S. Food and Drug Administration (FDA). (2006). Preparation and LC/MS/MS Analysis of Honey for Fluoroquinolone Residues.
  • ResearchGate. (n.d.). Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review | Request PDF.
  • ACS Publications. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry.
  • Chemical Papers. (n.d.). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides.
  • Guidechem. (n.d.). 5,7-DIFLUORO-4-HYDROXY-QUINOLINE-3-CARBOXYLIC ACID 228728-18-5 United States.
  • ChemicalBook. (n.d.). 5,7-DIFLUORO-4-HYDROXY-QUINOLINE-3-CARBOXYLIC ACID.
  • Sigma-Aldrich. (n.d.). 5,7-Difluoro-4-hydroxyquinoline AldrichCPR 874804-43-0.
  • Biosynth. (n.d.). 6,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid | 228728-19-6.

Sources

Application Notes and Protocols: In Vitro Efficacy Testing of 5,7-Difluoro-4-hydroxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Strategic Approach to Efficacy Profiling

5,7-Difluoro-4-hydroxyquinoline-3-carboxylic acid is a novel synthetic compound with a chemical scaffold that suggests potential biological activity. Quinolone derivatives are known to exhibit a wide range of pharmacological effects, including antimicrobial, anticancer, and neuromodulatory activities.[1][2] The fluorination at the 5 and 7 positions can significantly alter the compound's physicochemical properties, potentially enhancing its potency, selectivity, and metabolic stability.

This guide provides a comprehensive framework for the in vitro evaluation of this compound's efficacy. As the specific molecular target(s) of this compound are yet to be fully elucidated, we will employ a tiered approach. This strategy begins with broad assessments of cytotoxicity to establish a therapeutic window, followed by targeted functional assays based on the known activities of structurally related quinoline carboxylic acids. This structured workflow is designed to efficiently characterize the compound's biological effects and identify its potential mechanism of action.

Part 1: Foundational Analysis - Cytotoxicity and Therapeutic Index

A critical initial step in drug discovery is to determine the concentration range at which a compound exhibits biological activity without causing general cellular toxicity.[3] These assays are fundamental for establishing a preliminary therapeutic index and guiding dose selection for subsequent, more specific functional assays.[4][5]

Experimental Workflow: General Cytotoxicity Assessment

The following workflow outlines a standard procedure for evaluating the cytotoxic potential of a novel compound across various cell lines.

Cytotoxicity Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell Culture Cancer & Non-cancerous Cell Line Culture Seeding Cell Seeding (96-well plates) Cell Culture->Seeding Compound Prep Test Compound Stock Solution Treatment Serial Dilution Treatment Compound Prep->Treatment Seeding->Treatment Incubation Incubation (24, 48, 72 hrs) Treatment->Incubation Assay MTT or SRB Assay Incubation->Assay Measurement Absorbance Measurement Assay->Measurement Calculation % Cell Viability Calculation Measurement->Calculation IC50 IC50 Value Determination Calculation->IC50

Caption: General workflow for in vitro cytotoxicity testing.

Protocol 1: MTT Assay for Metabolic Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[4][5]

Materials:

  • This compound

  • Selected cancer and non-cancerous cell lines (e.g., MCF-7, A549, HEK293)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 2: SRB Assay for Total Protein Content

The Sulforhodamine B (SRB) assay is a colorimetric assay that measures cell number by staining total cellular protein.[6]

Materials:

  • Same as MTT assay, with the following substitutions:

  • Trichloroacetic acid (TCA), 10% (w/v)

  • SRB solution (0.4% w/v in 1% acetic acid)

  • Tris-base solution (10 mM)

Procedure:

  • Follow steps 1-3 of the MTT assay protocol.

  • Cell Fixation: Gently add 50 µL of cold 10% TCA to each well to fix the cells and incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with deionized water and allow them to air-dry.

  • Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow to air-dry.

  • Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.[6]

Parameter MTT Assay SRB Assay
Principle Measures metabolic activityMeasures total protein content
Endpoint Formazan crystal formationProtein-bound dye
Fixation Not requiredRequired (TCA)
Advantages Reflects cellular healthLess interference from compounds
Disadvantages Can be affected by metabolic changesFixation step can lead to cell loss

Part 2: Exploring Potential Mechanisms of Action

Based on its chemical structure, this compound may interact with several biological targets. Quinolone derivatives have been reported to act as inhibitors of enzymes in the kynurenine pathway and as antagonists of the N-methyl-D-aspartate (NMDA) receptor.[7][8] Therefore, the following assays are proposed to investigate these potential mechanisms.

A. Kynurenine Pathway Modulation

The kynurenine pathway is the primary route for tryptophan metabolism, and its dysregulation is implicated in various diseases.[7] Inhibition of key enzymes in this pathway, such as kynurenine 3-monooxygenase (KMO), is a potential therapeutic strategy.[9]

Kynurenine Pathway cluster_main Kynurenine Pathway Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine IDO/TDO 3-Hydroxykynurenine 3-Hydroxykynurenine (Neurotoxic) Kynurenine->3-Hydroxykynurenine KMO Kynurenic Acid Kynurenic Acid (Neuroprotective) Kynurenine->Kynurenic Acid KAT Quinolinic_Acid Quinolinic Acid (Neurotoxic) 3-Hydroxykynurenine->Quinolinic_Acid Kynureninase Inhibitor 5,7-Difluoro-4-hydroxyquinoline- 3-carboxylic acid Inhibitor->Kynurenine Potential Inhibition of KMO

Caption: Simplified Kynurenine Pathway and potential point of inhibition.

Protocol 3: Kynurenine 3-Monooxygenase (KMO) Inhibition Assay

This biochemical assay measures the ability of the test compound to inhibit the activity of KMO, a key enzyme in the kynurenine pathway.[10]

Materials:

  • Recombinant human KMO enzyme

  • L-Kynurenine (substrate)

  • NADPH (cofactor)

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

  • 96-well UV-transparent plates

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Reaction Mixture Preparation: In each well, prepare a reaction mixture containing assay buffer, NADPH, and the test compound at various concentrations.

  • Enzyme Addition: Add the KMO enzyme to each well to initiate the reaction. Include a no-enzyme control and a no-inhibitor control.

  • Incubation and Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals, which corresponds to the oxidation of NADPH.

  • Data Analysis: Calculate the initial rate of the reaction for each concentration of the inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

B. NMDA Receptor Antagonism

NMDA receptors are ionotropic glutamate receptors crucial for synaptic plasticity and memory.[8] Overactivation of these receptors can lead to excitotoxicity, making them a target for therapeutic intervention in neurological disorders.[11]

Protocol 4: Calcium Flux Assay for NMDA Receptor Activity

This cell-based functional assay measures changes in intracellular calcium levels in response to NMDA receptor activation, and the ability of the test compound to block this response.[12][13]

Materials:

  • HEK293 cells stably expressing NMDA receptor subunits (e.g., NR1/NR2B)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hank's Balanced Salt Solution with calcium and magnesium)

  • NMDA and glycine (agonists)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader

Procedure:

  • Cell Seeding and Dye Loading: Seed the NMDA receptor-expressing cells in the 96-well plates. After 24 hours, load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

  • Compound Incubation: Wash the cells and incubate with various concentrations of this compound.

  • Agonist Addition and Fluorescence Measurement: Place the plate in the fluorescence reader and add a solution of NMDA and glycine to stimulate the receptors. Immediately begin measuring the fluorescence intensity over time.

  • Data Analysis: Calculate the peak fluorescence response for each well. Determine the IC50 value of the test compound for the inhibition of the NMDA-induced calcium influx.

Part 3: Target Engagement Confirmation

Once a primary mechanism of action is hypothesized, it is crucial to confirm that the compound directly interacts with its intended molecular target within a cellular environment.[14] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[15][16]

Protocol 5: Cellular Thermal Shift Assay (CETSA)

CETSA measures the thermal stabilization of a target protein upon ligand binding.[15]

Materials:

  • Relevant cell line expressing the target protein

  • Lysis buffer

  • PCR tubes

  • Thermal cycler

  • SDS-PAGE and Western blotting reagents

  • Antibody specific to the target protein

Procedure:

  • Cell Treatment: Treat intact cells with the test compound or vehicle control.

  • Heating: Lyse the cells and heat the lysates to a range of temperatures in a thermal cycler.

  • Protein Precipitation: Centrifuge the heated lysates to pellet the denatured, aggregated proteins.

  • Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of the target protein remaining by Western blotting.

  • Data Interpretation: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Conclusion

The in vitro assays detailed in this guide provide a systematic and robust approach to characterizing the efficacy of this compound. By progressing from general cytotoxicity screening to specific functional and target engagement assays, researchers can efficiently profile this novel compound, elucidate its mechanism of action, and determine its potential as a therapeutic candidate.

References

  • Guillemin, G. J. (2020). Kynurenine pathway analysis in peripheral blood. Methods in Molecular Biology, 2099, 195-203.
  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.
  • Odon, P. (2018). Role of Cytotoxicity Experiments in Pharmaceutical Development. IntechOpen. [Link]

  • Reinhard, F. B. M., et al. (2015). Thermal proteome profiling monitors ligand interactions in living cells.
  • MDPI. (2023). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. [Link]

  • Scott, C. W., et al. (2017). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 60(16), 6839-6862.
  • An, F., et al. (2022). A review for cell-based screening methods in drug discovery. Frontiers in Pharmacology, 13, 938637. [Link]

  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

  • Selvita. (2025). A Practical Guide to Target Engagement Assays. [Link]

  • ChemHelp ASAP. (2023). functional in vitro assays for drug discovery. [Link]

  • BellBrook Labs. (2025). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. [Link]

  • BMG LABTECH. (2023). A Comprehensive Guide to Cell-Based Assays: Importance, Types, and Applications. [Link]

  • National Institutes of Health. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. [Link]

  • PubMed. (2002). In vitro characterization of novel NR2B selective NMDA receptor antagonists. [Link]

  • BioAgilytix. (2021). Cell Based Assays in Drug Development: Comprehensive Overview. [Link]

  • JoVE. (2018). NMDA-receptor Study Protocol. [Link]

  • National Center for Biotechnology Information. (n.d.). In Vitro Cell Based Assays - Assay Guidance Manual. [Link]

  • PubMed. (2024). N-Methyl-D-Aspartate (NMDA) Receptor Antagonists and their Pharmacological Implication: A Medicinal Chemistry-oriented Perspective Outline. [Link]

  • Frontiers. (2020). Kynurenine Pathway Metabolites as Potential Clinical Biomarkers in Coronary Artery Disease. [Link]

  • PubMed. (1983). Studies on quinoline derivatives and related compounds. 5. Synthesis and antimicrobial activity of novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids. [Link]

  • Wikipedia. (n.d.). Enzyme assay. [Link]

  • ACS Chemical Neuroscience. (2013). RNA Based Antagonist of NMDA Receptors. [Link]

  • Preprints.org. (2024). Structural and Functional Characterization of Enzyme Inhibitors in the Context of Disease Treatment. [Link]

  • Frontiers. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. [Link]

  • Bentham Science. (2024). N-Methyl-D-Aspartate (NMDA) Receptor Antagonists and their Pharmacological Implication: A Medicinal Chemistry-oriented Perspective Outline. [Link]

  • Metabolon. (n.d.). Tryptophan/Kynurenine Ratio Targeted Panel. [Link]

  • PubMed Central. (2022). The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. [Link]

  • PubMed. (2020). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. [Link]

  • Frontiers. (2019). Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition. [Link]

  • ACS Publications. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. [Link]

  • MDPI. (2023). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. [Link]

  • PubMed. (1982). Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration. [Link]

  • PubChem. (n.d.). 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid. [Link]

  • PubChem. (n.d.). 5,7-Difluoro-2-phenylquinoline-4-carboxylic acid. [Link]

  • Public Health Toxicology. (2021). Development and evaluation of 3-hydroxyquinoline-4-carboxylic acid derivatives for ASGPR-targeted drug delivery. [Link]

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Application Notes and Protocols for the Dosage and Administration of Quinoline Derivatives in Animal Studies

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the proper dosage and administration of quinoline derivatives in preclinical animal studies. This document emphasizes scientific integrity, ethical considerations, and practical, field-proven insights to ensure the generation of reliable and reproducible data.

Introduction to Quinoline Derivatives in Preclinical Research

Quinoline and its derivatives represent a versatile class of heterocyclic compounds with a wide range of pharmacological activities, including antimalarial, anticancer, antibacterial, anti-inflammatory, and neuroprotective properties.[1][2][3][4] The quinoline scaffold is a key pharmacophore in numerous approved drugs, making it a focal point in drug discovery and development.[4][5] Preclinical animal studies are a critical step in evaluating the efficacy, safety, and pharmacokinetic profile of novel quinoline derivatives before they can be considered for human clinical trials.[6][7]

The primary objectives of these studies are to establish a dose-response relationship, identify potential toxicities, and understand the absorption, distribution, metabolism, and excretion (ADME) of the compound.[6] Careful consideration of the dosage, formulation, and route of administration is paramount to obtaining meaningful and translatable results.

Foundational Principles: Ethical Conduct in Animal Research

All animal studies must be conducted in strict accordance with ethical guidelines and regulations. The principles of the 3Rs (Replacement, Reduction, and Refinement) should be the cornerstone of any experimental design.[8][9]

  • Replacement: Utilize in vitro or in silico models whenever possible to reduce the reliance on whole-animal experiments.[10][11][12]

  • Reduction: Employ robust statistical analysis to use the minimum number of animals necessary to obtain scientifically valid data.[13]

  • Refinement: Optimize experimental procedures to minimize pain, suffering, and distress to the animals.[13][14]

Researchers must obtain approval from their institution's Institutional Animal Care and Use Committee (IACUC) before commencing any animal experiments.[15] This ensures that the research is justified, ethically sound, and conducted by trained personnel.[14]

Pre-Formulation and Vehicle Selection: Ensuring Bioavailability and Stability

The physicochemical properties of the quinoline derivative will dictate the choice of vehicle and formulation. A well-designed formulation ensures the compound is solubilized, stable, and bioavailable for the chosen route of administration.

Key Considerations for Vehicle Selection:

  • Solubility: The vehicle must fully dissolve the quinoline derivative at the desired concentration. Common solvents include sterile water, saline, phosphate-buffered saline (PBS), and various oils (e.g., corn oil, sesame oil). For poorly soluble compounds, co-solvents such as ethanol, DMSO, or polyethylene glycol (PEG) may be necessary. However, the potential toxicity of the vehicle itself must be considered and controlled for in the experimental design.

  • Stability: The formulation should maintain the chemical integrity of the quinoline derivative for the duration of the study. Stability testing under relevant storage conditions is crucial.

  • Biocompatibility: The vehicle must be non-toxic and non-irritating to the animal at the administered volume and concentration.[7]

  • Route of Administration: The viscosity and composition of the vehicle must be appropriate for the intended route of administration (e.g., low viscosity for intravenous injection, appropriate osmolality for intraperitoneal injection).

Table 1: Common Vehicles for Preclinical Animal Studies

VehicleProperties and ConsiderationsCommon Routes
Sterile Water for Injection Isotonic and non-toxic. Suitable for water-soluble compounds.Oral, IV, IP, SC, IM
0.9% Saline Isotonic and non-toxic. Suitable for water-soluble compounds.Oral, IV, IP, SC, IM
Phosphate-Buffered Saline (PBS) Isotonic and buffered to physiological pH.IV, IP, SC, IM
Corn Oil / Sesame Oil Suitable for lipophilic compounds.Oral, SC, IM
5% Dextrose in Water (D5W) Isotonic. Can be a good vehicle for some compounds.IV
Carboxymethylcellulose (CMC) Forms a suspension for poorly soluble compounds.Oral
Polyethylene Glycol (PEG) 300/400 Co-solvent for poorly soluble compounds. Can cause hemolysis at high concentrations.Oral, IV
Dimethyl Sulfoxide (DMSO) Potent solvent, but can have its own biological effects and toxicity. Use at the lowest effective concentration.IP, SC

Routes of Administration: A Strategic Choice

The choice of administration route depends on the study's objectives, the physicochemical properties of the quinoline derivative, and the desired pharmacokinetic profile.[16][17]

Enteral Administration
  • Oral (PO): The most common and physiologically relevant route, especially for drugs intended for oral administration in humans.[17][18] It can be achieved through voluntary ingestion in food or water, or more commonly, by oral gavage for precise dosing.[19]

    • Advantages: Convenient, relatively safe, and mimics clinical use.[17]

    • Disadvantages: Subject to first-pass metabolism, variable absorption influenced by food, and potential for gastrointestinal irritation.[19][20]

Parenteral Administration
  • Intravenous (IV): Administers the compound directly into the systemic circulation, resulting in 100% bioavailability.[17][18] Typically performed via the tail vein in rodents.

    • Advantages: Rapid onset of action and precise control over plasma concentrations.[17]

    • Disadvantages: Requires technical skill, potential for injection site reactions, and risk of embolism if the solution is not properly prepared.

  • Intraperitoneal (IP): Injection into the peritoneal cavity, where the compound is absorbed into the portal circulation.[17]

    • Advantages: Allows for the administration of larger volumes compared to IV and is technically easier.[17]

    • Disadvantages: Risk of injecting into an abdominal organ, and absorption can be variable.[19]

  • Subcutaneous (SC): Injection into the loose connective tissue under the skin, typically in the scruff of the neck.[19]

    • Advantages: Suitable for sustained-release formulations and less technically demanding than IV.

    • Disadvantages: Slower absorption compared to IV or IP, and the volume that can be administered is limited.

  • Intramuscular (IM): Injection into a large muscle mass, such as the thigh muscle.[18]

    • Advantages: Faster absorption than SC for aqueous solutions.

    • Disadvantages: Can be painful and cause tissue damage if not performed correctly. The volume is limited by the muscle size.[17]

Table 2: Recommended Administration Volumes for Common Laboratory Animals

RouteMouse (20-30 g)Rat (200-300 g)
Oral (PO) 10 mL/kg10 mL/kg
Intravenous (IV) 5 mL/kg5 mL/kg
Intraperitoneal (IP) 10 mL/kg10 mL/kg
Subcutaneous (SC) 5 mL/kg5 mL/kg
Intramuscular (IM) 0.05 mL/site0.1 mL/site

Note: These are general guidelines. The exact volumes may vary depending on the specific compound, vehicle, and experimental protocol. Always consult relevant institutional and regulatory guidelines.

Dosage Selection and Dose-Finding Studies

Determining the appropriate dose range is a critical step in preclinical research. The goal is to identify a dose that is efficacious without causing significant toxicity.

Initial Dose Estimation

Initial dose estimates can be derived from:

  • In vitro data: The concentration at which the compound shows activity in cell-based assays can be a starting point.

  • Literature data: If similar quinoline derivatives have been studied, their dosage information can be a valuable guide.[21][22]

  • In silico modeling: Computational models can predict the pharmacokinetic and toxicological properties of a compound.[10][12]

Dose-Range Finding (DRF) Studies

A DRF study is a preliminary experiment designed to identify the maximum tolerated dose (MTD) and to establish a dose range for subsequent efficacy studies.

Caption: Workflow for a Dose-Range Finding Study.

Protocols for Administration Techniques

The following are detailed protocols for common administration techniques in mice and rats. These should be performed by trained personnel using aseptic techniques.[14]

Protocol: Oral Gavage in Mice and Rats
  • Animal Restraint: Gently restrain the animal, ensuring a firm but not restrictive grip that allows the animal to breathe comfortably.[19] The head and neck should be in a straight line with the body.

  • Gavage Needle Insertion: Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the length to the stomach. Gently insert the ball-tipped gavage needle into the mouth and advance it along the roof of the mouth towards the esophagus.[15] The needle should pass with minimal resistance. If resistance is met, withdraw and reposition.

  • Compound Administration: Once the needle is in the correct position, slowly administer the compound.

  • Post-Administration Monitoring: After administration, return the animal to its cage and monitor for any signs of distress, such as labored breathing or regurgitation.

Protocol: Intravenous Injection (Tail Vein) in Mice and Rats
  • Animal Warming: Place the animal in a warming chamber or under a heat lamp for a few minutes to dilate the tail veins.

  • Animal Restraint: Place the animal in a suitable restraint device.

  • Vein Visualization: Clean the tail with 70% ethanol to help visualize the lateral tail veins.

  • Needle Insertion: Using a 27-30 gauge needle, insert the needle bevel-up into the vein at a shallow angle.

  • Compound Administration: Once in the vein (a small flash of blood may be visible in the hub of the needle), slowly inject the compound.

  • Post-Injection Care: Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding. Monitor the animal for any adverse reactions.

Protocol: Intraperitoneal Injection in Mice and Rats
  • Animal Restraint: Restrain the animal on its back with its head tilted slightly downwards.

  • Injection Site: Identify the lower right or left quadrant of the abdomen, avoiding the midline to prevent injury to the bladder or cecum.[19]

  • Needle Insertion: Insert a 25-27 gauge needle at a 30-45 degree angle into the peritoneal cavity.[19] Aspirate to ensure no blood or urine is drawn back, which would indicate entry into a blood vessel or the bladder.

  • Compound Administration: Inject the compound into the peritoneal cavity.

  • Post-Injection Monitoring: Return the animal to its cage and monitor for any signs of discomfort.

Pharmacokinetic and Toxicological Considerations

The pharmacokinetic profile of a quinoline derivative will vary depending on the specific compound, animal species, and route of administration.[22][23] Elimination half-lives can range from a few hours to over 11 hours in different species.[22][23] Tissue distribution is also a key factor, with some quinoline derivatives showing higher concentrations in tissues like the lungs, liver, and kidneys compared to plasma.[23]

Toxicological monitoring is crucial in all studies involving quinoline derivatives. Potential toxicities can include:

  • Liver and kidney cellular changes.[24]

  • Neurotoxicity.[24]

  • Retinal degeneration in cats with certain fluoroquinolones.[20]

  • Cardiotoxicity.[11]

Regular monitoring of clinical signs, body weight, and food/water intake is essential. For longer-term studies, hematology and clinical chemistry analysis may be required.

Table 3: Example Pharmacokinetic Parameters of a Quinolone Derivative (AT-4140) at 5 mg/kg Oral Dose

Animal ModelPeak Plasma Level (µg/mL)Elimination Half-Life (h)
Mice 0.255.0
Rats 0.503.8
Dogs 1.148.0
Monkeys 0.4911.7
Data from Nakamura et al. (1991)[22]

Conclusion

The successful preclinical evaluation of quinoline derivatives hinges on a well-designed and ethically sound approach to dosage and administration. By understanding the principles of formulation, selecting the appropriate route of administration, and carefully conducting dose-finding and efficacy studies, researchers can generate high-quality data that will inform the future development of these promising therapeutic agents. Adherence to the protocols and considerations outlined in these application notes will contribute to the scientific rigor and reproducibility of preclinical research in this important area of drug discovery.

References

  • Kusajima, H., Ishikawa, N., Machida, M., Uchida, H., & Irikura, T. (1986). Pharmacokinetics of a new quinolone, AM-833, in mice, rats, rabbits, dogs, and monkeys. Antimicrobial Agents and Chemotherapy, 30(3), 304–309.
  • Minnesota Department of Health. (2023). Quinoline Toxicological Summary.
  • Pandawa Institute Journals. (2025).
  • Slideshare. (n.d.).
  • Frontiers. (n.d.). Assessment of embryotoxic effects of quinoline yellow using attention-based convolutional neural network and machine learning in zebrafish model.
  • Baragana, B., et al. (2015). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 58(21), 8558-8578.
  • ResearchGate. (2025).
  • YouTube. (2020).
  • Merck Veterinary Manual. (n.d.). Table: Dosages of Quinolonesa.
  • PubMed. (2019). Synthesis and identification of quinoline derivatives as topoisomerase I inhibitors with potent antipsoriasis activity in an animal model.
  • PubMed Central. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview.
  • MSD Veterinary Manual. (n.d.). Quinolones, Including Fluoroquinolones, for Use in Animals.
  • RJPTSimLab. (n.d.).
  • PubMed Central. (n.d.).
  • Routes Of Drug Administr
  • Veterian Key. (2016). O.
  • PubMed Central. (n.d.).
  • PubMed Central. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential.
  • ethical standards and guidelines for animal experiments in toxinological research. (n.d.).
  • Ethical Considerations for Performing Research in Animals. (n.d.).
  • FLUOROQUINOLONES (Veterinary—Systemic). (2006).
  • PubMed Central. (2022).
  • PubMed. (n.d.).
  • PubMed. (1991).
  • Semantic Scholar. (n.d.).
  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022).
  • Oriental Journal of Chemistry. (n.d.).
  • ACS Publications. (2023). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents.
  • ResearchGate. (2025). (PDF)
  • PubMed Central. (n.d.).
  • Social Science Research Institute. (n.d.).
  • Eurofins. (n.d.). Normative Update on Preclinical Studies: Can Animal Testing Be Avoided?
  • MDPI. (n.d.).
  • FDA. (2023).
  • MDPI. (n.d.).
  • Altasciences. (n.d.). PLANNING YOUR PRECLINICAL ASSESSMENT.
  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Slideshare. (n.d.).

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Application Notes and Protocols for Studying Glutamate-Mediated Excitotoxicity with 5,7-Difluoro-4-hydroxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Double-Edged Sword of Glutamate

Glutamate is the principal excitatory neurotransmitter in the mammalian central nervous system, essential for synaptic plasticity, learning, and memory.[1] However, its overabundance in the synaptic cleft leads to a pathological process known as excitotoxicity. This phenomenon, primarily mediated by the overactivation of N-methyl-D-aspartate (NMDA) receptors, results in excessive calcium (Ca²⁺) influx into neurons.[2][3] This ionic imbalance triggers a cascade of neurotoxic events, including mitochondrial dysfunction, production of reactive oxygen species (ROS), and activation of apoptotic pathways, ultimately leading to neuronal death.[3] Glutamate-mediated excitotoxicity is a key pathological mechanism implicated in a range of acute and chronic neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases like Alzheimer's and Huntington's disease.[1][4]

The NMDA receptor, a ligand-gated ion channel, plays a central role in this process. Its activation requires the binding of both glutamate and a co-agonist, typically glycine or D-serine.[5] The excessive influx of Ca²⁺ through the NMDA receptor channel is a critical trigger for the downstream neurotoxic cascade.[6] Therefore, antagonists of the NMDA receptor are valuable tools for studying the mechanisms of excitotoxicity and for the development of potential neuroprotective therapies.

Compound Profile: 5,7-Difluoro-4-hydroxyquinoline-3-carboxylic acid

This compound is a fluorinated quinoline derivative. While direct studies on its specific biological activity are emerging, its structural similarity to known NMDA receptor antagonists, particularly kynurenic acid and its halogenated derivatives, provides a strong basis for its proposed mechanism of action.

Kynurenic acid, an endogenous tryptophan metabolite, is a known antagonist of excitatory amino acid receptors, including the NMDA receptor.[1][7] It acts at the glycine binding site on the GluN1 subunit of the NMDA receptor.[2][8] The introduction of halogen atoms, such as in 5,7-dichlorokynurenic acid, has been shown to significantly enhance the antagonistic potency at this site.[5][9] Given this precedent, it is hypothesized that this compound functions as a competitive antagonist at the NMDA receptor, likely at the glycine co-agonist site, thereby preventing the channel opening and the subsequent Ca²⁺ influx that drives excitotoxicity. The fluorine substitutions are anticipated to modulate the compound's physicochemical properties, potentially enhancing its potency and brain penetrability.[10][11]

Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₀H₅F₂NO₃[12]
Molecular Weight 225.15 g/mol [12]
Appearance SolidN/A
Solubility Soluble in DMSOGeneral laboratory knowledge

Safety and Handling

Derivatives of quinoline should be handled with care in a laboratory setting, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[13] Work should be conducted in a well-ventilated area or a chemical fume hood.[13] Avoid inhalation of dust and direct contact with skin and eyes. In case of contact, rinse thoroughly with water. For disposal, follow local regulations for chemical waste.[13]

Visualizing the Mechanism of Action

The following diagram illustrates the proposed mechanism of action of this compound in the context of glutamate-mediated excitotoxicity.

Excitotoxicity_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal cluster_nmda NMDA Receptor Glutamate_Vesicle Glutamate Vesicles Glutamate Glutamate Glutamate_Vesicle->Glutamate Release Glutamate_Site Glutamate Site Glutamate->Glutamate_Site Binds NMDA_Receptor NMDA-R Channel (Closed) Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Opens Glycine_Site Glycine Site Glycine_Site->NMDA_Receptor Glycine_Site->NMDA_Receptor Prevents Opening Glutamate_Site->NMDA_Receptor Compound 5,7-Difluoro-4-hydroxy- quinoline-3-carboxylic acid Compound->Glycine_Site Antagonist Binding (Blocks Glycine) Excitotoxicity Excitotoxicity (Neuronal Death) Ca_Influx->Excitotoxicity Triggers

Caption: Proposed mechanism of this compound in preventing excitotoxicity.

Experimental Protocols

The following protocols provide a framework for evaluating the neuroprotective effects of this compound against glutamate-mediated excitotoxicity.

In Vitro Model: Primary Cortical Neuron Culture

This protocol describes the establishment of primary cortical neuron cultures and the induction of excitotoxicity.

Materials:

  • Timed-pregnant Sprague-Dawley rats (E18)

  • Dissection medium (e.g., Hibernate-E)

  • Papain dissociation system

  • Neurobasal medium supplemented with B-27 and GlutaMAX

  • Poly-D-lysine coated culture plates

  • This compound

  • L-Glutamic acid

Workflow Diagram:

in_vitro_workflow start Start: E18 Rat Embryos dissect Dissect Cortices start->dissect dissociate Dissociate with Papain dissect->dissociate plate Plate Neurons on Coated Plates dissociate->plate culture Culture for 7-10 days plate->culture treat Pre-treat with Compound (e.g., 1-24 hours) culture->treat induce Induce Excitotoxicity (Glutamate exposure) treat->induce incubate Incubate for 24 hours induce->incubate assess Assess Neuronal Viability incubate->assess end End: Data Analysis assess->end

Caption: Workflow for in vitro excitotoxicity studies.

Step-by-Step Protocol:

  • Neuron Isolation and Culture:

    • Euthanize timed-pregnant rats according to approved animal welfare protocols.

    • Dissect embryonic cortices in ice-cold dissection medium.

    • Mechanically and enzymatically dissociate the tissue using a papain dissociation system.

    • Plate dissociated neurons onto poly-D-lysine coated plates in Neurobasal medium with supplements.

    • Culture neurons for 7-10 days in vitro (DIV) to allow for maturation and synapse formation.

  • Compound Treatment and Excitotoxicity Induction:

    • Prepare stock solutions of this compound in DMSO.

    • On DIV 7-10, replace the culture medium with fresh medium containing various concentrations of the compound or vehicle (DMSO). Pre-incubate for a designated time (e.g., 1-24 hours).

    • Induce excitotoxicity by adding a toxic concentration of L-glutamic acid (e.g., 50-100 µM) for a short duration (e.g., 15-30 minutes).[14][15]

    • Remove the glutamate-containing medium and replace it with the original compound-containing medium.

    • Incubate for 24 hours post-insult.

  • Assessment of Neuronal Viability:

    • Quantify neuronal viability using established assays. A multi-parametric approach is recommended.[7]

Recommended Viability Assays:

AssayPrincipleEndpoint
MTT/MTS Assay Measures mitochondrial reductase activity in viable cells.[8]Colorimetric change
LDH Release Assay Measures the release of lactate dehydrogenase from damaged cells with compromised membrane integrity.[8]Colorimetric or fluorometric signal in the culture medium
Live/Dead Staining (Calcein-AM/Ethidium Homodimer-1) Calcein-AM stains live cells green, while Ethidium Homodimer-1 stains the nuclei of dead cells red.[10]Fluorescence microscopy
Immunocytochemistry Staining for neuronal markers (e.g., NeuN, MAP2) and apoptosis markers (e.g., cleaved caspase-3).Fluorescence microscopy
In Vivo Model: Intracerebral Glutamate Injection

This protocol outlines a model for inducing focal excitotoxic lesions in rodents.

Materials:

  • Adult male rodents (e.g., rats or mice)

  • Stereotaxic apparatus

  • Anesthesia (e.g., isoflurane)

  • Microsyringe pump

  • This compound

  • L-Glutamic acid or NMDA

  • Histological stains (e.g., Nissl stain, Fluoro-Jade)

Step-by-Step Protocol:

  • Animal Preparation and Surgery:

    • Anesthetize the animal and place it in a stereotaxic frame.

    • Perform a craniotomy over the target brain region (e.g., striatum or hippocampus).

  • Compound Administration:

    • Administer this compound via a suitable route (e.g., intraperitoneal injection, oral gavage, or direct intracerebral co-injection) at a predetermined time before the excitotoxic insult.

  • Induction of Excitotoxic Lesion:

    • Slowly infuse a solution of glutamate or NMDA into the target brain region using a microsyringe pump.

  • Post-Operative Care and Tissue Processing:

    • Suture the incision and provide post-operative care.

    • At a designated time point (e.g., 24-72 hours) post-lesion, euthanize the animal and perfuse transcardially with saline followed by a fixative (e.g., 4% paraformaldehyde).

    • Harvest the brain and process for histological analysis.

  • Assessment of Neuronal Damage:

    • Quantify the lesion volume using Nissl staining.

    • Assess neuronal degeneration using Fluoro-Jade staining.

    • Perform immunohistochemistry for markers of neuronal loss (e.g., NeuN) and apoptosis (e.g., TUNEL).

Data Interpretation and Expected Outcomes

In the in vitro experiments, a neuroprotective effect of this compound would be demonstrated by a dose-dependent increase in neuronal viability in compound-treated cultures compared to vehicle-treated cultures following glutamate exposure. This would be evidenced by higher MTT/MTS readings, lower LDH release, a greater proportion of Calcein-AM positive cells, and preserved neuronal morphology.

In the in vivo model, neuroprotection would be indicated by a significant reduction in lesion volume, decreased number of Fluoro-Jade positive (degenerating) neurons, and a greater number of surviving NeuN-positive neurons in the brains of animals treated with the compound compared to the vehicle-treated group.

Conclusion

This compound, based on its structural analogy to known NMDA receptor antagonists, presents a promising tool for the investigation of glutamate-mediated excitotoxicity. The protocols outlined in this document provide a robust framework for characterizing its neuroprotective potential in both cellular and animal models. Such studies are crucial for advancing our understanding of excitotoxic neuronal death and for the development of novel therapeutic strategies for a variety of devastating neurological disorders.

References

Application Note: A Detailed Protocol for the Solubilization of 5,7-Difluoro-4-hydroxyquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive protocol for the dissolution of 5,7-Difluoro-4-hydroxyquinoline-3-carboxylic acid (CAS No. 228728-18-5), a compound of interest for researchers in medicinal chemistry and drug development. Due to its structural characteristics as a fluoroquinolone carboxylic acid, this compound exhibits poor solubility in neutral aqueous solutions. This document outlines detailed, step-by-step methodologies for preparing both aqueous and organic stock solutions, explains the chemical principles behind the protocols, and offers a troubleshooting guide to address common experimental challenges.

Introduction and Physicochemical Profile

This compound belongs to the quinolone class of compounds, which are foundational scaffolds in the development of therapeutics, particularly antibiotics.[1] The efficacy and reproducibility of in vitro and in vivo experiments involving this and similar molecules are critically dependent on achieving complete and stable solubilization.

The molecular structure, characterized by a carboxylic acid group, a hydroxyl group, and a difluorinated quinoline core, dictates its solubility profile. Like many fluoroquinolones, it is generally poorly soluble in water at a neutral pH.[1][2] This limited solubility arises from strong intermolecular hydrogen bonding in the solid state and the zwitterionic nature of the molecule at physiological pH. However, its acidic carboxylic acid function allows for the formation of highly soluble salts in alkaline conditions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 228728-18-5[3][4][5]
Molecular Formula C₁₀H₅F₂NO₃[5][6][7]
Molecular Weight 225.15 g/mol [6][7]
Appearance Typically a solid powder (e.g., white, beige, pale yellow)[8][9]
Functional Groups Carboxylic acid, Hydroxyl, Aromatic rings[10][11][12]

Safety and Handling Precautions

Before handling, researchers must consult the latest Safety Data Sheet (SDS) for this compound or a structurally similar compound.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves.[13][14]

  • Ventilation: Handle the solid powder and concentrated solutions in a certified chemical fume hood to avoid inhalation of dust or aerosols.[8]

  • Spill Management: In case of a spill, prevent dust formation. Sweep or vacuum the material into a suitable container for disposal.[8]

  • First Aid:

    • Skin Contact: Wash the affected area immediately with plenty of soap and water.[9][13]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.[8][9]

    • Ingestion/Inhalation: Move to fresh air. Seek immediate medical attention.

Protocol for Aqueous Stock Solution Preparation (Alkaline Salt Method)

This protocol leverages the acidic nature of the carboxylic acid group to form a water-soluble sodium salt. This is the preferred method for applications requiring an aqueous vehicle, such as cell culture assays (after appropriate dilution and pH neutralization) or certain animal studies.

Causality of the Method:

The carboxylic acid group (-COOH) is generally protonated and uncharged at low pH, contributing to low aqueous solubility. By adding a strong base like sodium hydroxide (NaOH), the carboxylic acid is deprotonated to its carboxylate form (-COO⁻ Na⁺). This ionized salt is significantly more polar and readily dissolves in water.

Step-by-Step Protocol:
  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Initial Suspension: Place the powder in a sterile container. Add approximately 80% of the final desired volume of high-purity water (e.g., Milli-Q® or equivalent). The compound will not dissolve at this stage and will form a suspension.

  • Basification: While vigorously stirring or vortexing the suspension, add a 1 M solution of NaOH dropwise.

  • Dissolution: Continue adding NaOH drops until the solid completely dissolves, resulting in a clear solution. Monitor the solution closely.

  • Final Volume Adjustment: Once the solid is fully dissolved, add high-purity water to reach the final target volume and concentration.

  • pH Measurement and Adjustment (Optional but Recommended): For many biological applications, the high pH of the resulting stock solution must be adjusted. Measure the pH and carefully add a dilute solution of hydrochloric acid (e.g., 1 M HCl) dropwise to bring the pH to the desired range (typically 7.2-7.4 for cell culture). Crucially, perform this step slowly while monitoring for any signs of precipitation , as neutralizing the solution reduces the compound's solubility. If precipitation occurs, the final concentration may be too high for a neutral pH.

  • Sterilization: Sterilize the final solution by passing it through a 0.22 µm syringe filter.

  • Storage: Store the aqueous stock solution at 4°C for short-term use or in aliquots at -20°C for long-term storage.

Protocol for Organic Stock Solution Preparation (DMSO Method)

For creating high-concentration stock solutions and for compounds that may precipitate from aqueous solutions upon pH neutralization, Dimethyl Sulfoxide (DMSO) is the solvent of choice.

Causality of the Method:

DMSO is a highly polar aprotic solvent capable of disrupting the intermolecular forces within the compound's crystal lattice, effectively solvating it. It is a standard solvent for solubilizing a wide array of compounds for high-throughput screening and in vitro assays.[15]

Step-by-Step Protocol:
  • Weighing: Accurately weigh the desired amount of this compound powder and place it in a sterile, dry, sealable vial (e.g., an amber glass vial).

  • Solvent Addition: Add the required volume of anhydrous, cell-culture grade DMSO to achieve the target concentration.[15]

  • Dissolution: Secure the vial cap and vortex thoroughly. Gentle warming (to 37°C) and/or sonication in a water bath can be used to expedite dissolution if necessary. Ensure the solution is completely clear with no visible particulates.

  • Storage: Store the DMSO stock solution in tightly sealed aliquots at -20°C or -80°C, protected from light and moisture to maintain stability.

Note on Usage: When using DMSO stocks in aqueous experimental systems (e.g., cell culture media), ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Experimental Workflow: Solvent Selection Guide

The choice between an aqueous or organic solvent depends entirely on the downstream application. The following diagram outlines a decision-making workflow for selecting the appropriate solubilization strategy.

G cluster_start cluster_aqueous Aqueous Pathway cluster_organic Organic Pathway start Define Experimental Needs aq_check Is an aqueous vehicle mandatory (e.g., in vivo IV)? start->aq_check ph_check Is final pH near neutral and concentration <1 mM? aq_check->ph_check  Yes dmso_check Is DMSO tolerated in the assay? aq_check->dmso_check  No protocol_aq Follow Protocol 3: Aqueous Alkaline Salt Method (with pH adjustment) ph_check->protocol_aq  Yes reconsider Concentration may be too high for neutral aqueous solution. Consider DMSO or reformulation. ph_check->reconsider  No protocol_dmso Follow Protocol 4: Organic DMSO Method dmso_check->protocol_dmso  Yes alt_solvent Seek alternative organic solvent. dmso_check->alt_solvent  No

Caption: Decision workflow for selecting the optimal solubilization protocol.

Troubleshooting Common Issues

Table 2: Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Compound will not dissolve in water with NaOH. Insufficient base added; starting concentration is too high, exceeding the solubility limit of the salt form.Add more drops of 1 M NaOH. If it still doesn't dissolve, the target concentration is likely too high; dilute the suspension with more water before adding more base.
Solution is clear in NaOH, but precipitates upon neutralization with HCl. The neutral or zwitterionic form of the compound is precipitating as its solubility limit is exceeded at that pH.The desired concentration is not achievable at a neutral pH. Either use the alkaline stock and dilute it significantly in the final assay buffer, or switch to the DMSO protocol.
DMSO stock solution becomes cloudy or forms crystals upon storage. Water was absorbed into the DMSO, reducing its solvating power; temperature fluctuations caused precipitation.Ensure you are using anhydrous DMSO and tightly sealed vials. Gently warm the vial to 37°C and vortex to redissolve before use.
Precipitate forms when DMSO stock is added to aqueous buffer. The compound's solubility limit in the final aqueous buffer is exceeded (a "crash out").Lower the final concentration of the compound. Add the DMSO stock to the aqueous buffer while vortexing to ensure rapid mixing. Consider using a surfactant like Tween® 80 in the final buffer if the assay allows.

References

  • ACS Publications. (n.d.). A Prodrug Approach toward the Development of Water Soluble Fluoroquinolones and Structure−Activity Relationships of Quinoline-3-carboxylic Acids. Journal of Medicinal Chemistry.
  • PubMed. (2011). Fluoroquinolone salts with carboxylic acids.
  • National Institutes of Health. (n.d.). Formation of Salts and Molecular Ionic Cocrystals of Fluoroquinolones and α,ω-Dicarboxylic Acids. PMC.
  • ChemicalBook. (n.d.). 5,7-DIFLUORO-4-HYDROXY-QUINOLINE-3-CARBOXYLIC ACID.
  • Louisiana Department of Health. (n.d.). Fluoroquinolones (and Quinolones).
  • Thermo Fisher Scientific. (2018). Safety Data Sheet: 8-Hydroxyquinoline.
  • PubMed. (2016). Solubility, lipophilicity and membrane permeability of some fluoroquinolone antimicrobials.
  • Maybridge. (2023). Safety Data Sheet: 2-Hydroxyquinoline-3-carboxylic acid.
  • Thermo Fisher Scientific. (n.d.). Safety Data Sheet: 4-Hydroxyquinoline-2-carboxylic acid, hydrate.
  • TCI Chemicals. (n.d.). Safety Data Sheet: 2,6-Difluoro-4-hydroxybenzoic Acid.
  • Sigma-Aldrich. (n.d.). Safety Data Sheet: 4-Hydroxyquinoline-3-carboxylic acid.
  • Guidechem. (n.d.). 5,7-DIFLUORO-4-HYDROXY-QUINOLINE-3-CARBOXYLIC ACID 228728-18-5 United States.
  • Crysdot LLC. (n.d.). This compound.
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • Biosynth. (n.d.). 6,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid.
  • Selleck Chemicals. (n.d.). Quinoline-4-carboxylic acid.
  • Santa Cruz Biotechnology. (n.d.). 6,7-Difluoro-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 5,7-Difluoro-4-hydroxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 5,7-Difluoro-4-hydroxyquinoline-3-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important fluoroquinolone precursor. We have structured this resource in a practical, question-and-answer format to directly address issues you may encounter in the lab.

Introduction: The Gould-Jacobs Approach

The most reliable and widely adopted method for synthesizing 4-hydroxyquinoline-3-carboxylic acids is the Gould-Jacobs reaction, first reported in 1939.[1][2] This robust, multi-step process is the foundation of our guide. It involves three primary stages:

  • Condensation: Reaction of 3,5-difluoroaniline with diethyl ethoxymethylenemalonate (DEEM).

  • Thermal Cyclization: High-temperature ring closure of the resulting intermediate to form the quinoline core.

  • Saponification: Hydrolysis of the ethyl ester to yield the final carboxylic acid product.

This guide will dissect each stage, providing expert insights and troubleshooting advice to maximize your success.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific questions and problems that frequently arise during the synthesis.

Stage 1: Condensation of 3,5-Difluoroaniline and DEEM

Question: My condensation reaction to form the diethyl 2-((3,5-difluorophenyl)amino)maleate intermediate is sluggish or incomplete. What could be the cause?

Answer: Several factors can affect the efficiency of this initial step:

  • Reagent Purity: Ensure both the 3,5-difluoroaniline and diethyl ethoxymethylenemalonate (DEEM) are of high purity. Aniline derivatives can oxidize and darken over time, and DEEM can hydrolyze. Using fresh or purified reagents is critical.

  • Stoichiometry: While a 1:1 molar ratio is the theoretical requirement, using a slight excess of DEEM (1.0-1.2 equivalents) can help drive the reaction to completion.[3]

  • Temperature: The condensation is typically performed by heating the neat mixture at 100-130 °C.[3] Insufficient temperature will result in a slow reaction rate. Conversely, excessively high temperatures are unnecessary for this step and can lead to side products.

  • Ethanol Removal: The reaction is a condensation that produces ethanol as a byproduct.[1] Performing the reaction in a setup that allows for the removal of ethanol (e.g., under reduced pressure or with a distillation head) will shift the equilibrium towards the product, ensuring higher conversion.

Question: How do I know when the condensation step is complete?

Answer: The most effective way to monitor the reaction is through Thin Layer Chromatography (TLC). Spot the reaction mixture against your starting materials (3,5-difluoroaniline and DEEM). The reaction is complete when the aniline spot has been completely consumed and a new, single spot for the anilidomethylenemalonate intermediate is observed.

Stage 2: Thermal Cyclization

Question: Why are such high temperatures (>250 °C) required for the cyclization step?

Answer: The cyclization mechanism is a 6-electron electrocyclization.[1][3] This type of pericyclic reaction has a significant activation energy barrier that must be overcome. The high thermal energy is required to facilitate the intramolecular ring closure that forms the quinoline system. Classical approaches require temperatures that can lead to product decomposition and undesirable side reactions if not carefully controlled.[4]

Question: My cyclization yield is very low, and I'm getting a lot of dark, tarry material. What's going wrong?

Answer: This is the most common failure point in the synthesis. Here’s a breakdown of the likely causes and solutions:

  • Insufficient Temperature: The reaction requires a very high and stable temperature, typically around 250 °C. Using a high-boiling, inert solvent is essential to achieve and maintain this temperature uniformly. Common choices include Dowtherm A, diphenyl ether, or mineral oil.[4] These solvents ensure even heat distribution and prevent localized overheating and charring.

  • Decomposition: While high temperature is necessary, holding the reaction at >250 °C for too long can cause the product to decompose. Reaction times should be carefully monitored (typically 15-30 minutes once the target temperature is reached).

  • Atmosphere: The reaction should be conducted under an inert atmosphere (e.g., Nitrogen or Argon). This prevents oxidative side reactions at these high temperatures, which are a major source of colored impurities and tar.

  • Solvent Issues: High-boiling solvents like Dowtherm A are effective but can be difficult to remove completely from the product.[4] Ensure your purification protocol is robust enough to handle this.

Question: Are there any alternatives to using high-boiling, hard-to-remove solvents for the cyclization?

Answer: Yes, modern methodologies offer significant improvements. Microwave-assisted synthesis is an excellent alternative.[3] Microwave irradiation can efficiently deliver the high energy required for the cyclization, often leading to dramatically shorter reaction times (minutes instead of hours) and improved yields with fewer decomposition byproducts.[3] In some microwave protocols, an excess of a reagent like DEEM can even serve as the solvent.[3]

Stage 3: Saponification (Hydrolysis) and Purification

Question: What are the optimal conditions for hydrolyzing the ethyl ester to the final carboxylic acid?

Answer: The saponification is a standard ester hydrolysis. The most common and effective method is to reflux the ethyl 5,7-difluoro-4-hydroxyquinoline-3-carboxylate intermediate in an aqueous solution of a strong base, such as sodium hydroxide (e.g., 10% w/v or 2N NaOH).[3][5] The reaction is typically complete within 1-3 hours.[3][5]

Question: After acidification, my product precipitates as an oil or is very impure. How can I get a clean, solid product?

Answer: This issue usually relates to pH control and the presence of impurities.

  • Careful Acidification: After the hydrolysis is complete and the solution has cooled, it must be acidified to protonate the carboxylate and precipitate the neutral carboxylic acid. Use a strong acid like concentrated or 2N HCl and add it slowly while monitoring the pH. The target pH is typically around 4.[5] Adding the acid too quickly can cause localized pH changes and trap impurities.

  • Cooling: Ensure the basic solution is cooled in an ice bath before and during acidification. This promotes the formation of well-defined crystals rather than an amorphous solid or oil.

  • Washing: Once the solid product is collected by filtration, it is crucial to wash it thoroughly with cold deionized water to remove any residual salts (like NaCl) and acid.

  • Recrystallization: If the product is still impure, recrystallization is the final step. Suitable solvents must be determined experimentally, but polar solvents like ethanol, acetic acid, or mixtures with water are common for quinoline carboxylic acids.

Part 2: Experimental Protocols & Data

Key Reaction Parameters
ParameterStage 1: CondensationStage 2: Cyclization (Thermal)Stage 2: Cyclization (Microwave)Stage 3: Saponification
Key Reagents 3,5-Difluoroaniline, DEEMDiethyl 2-((3,5-difluorophenyl)amino)maleateDiethyl 2-((3,5-difluorophenyl)amino)maleateEthyl 5,7-difluoro-4-hydroxyquinoline-3-carboxylate, NaOH
Temperature 100-130 °C~250 °C220-250 °CReflux (~100 °C)
Time 1-2 hours15-30 minutes5-20 minutes1-3 hours
Solvent Neat (or excess DEEM)Dowtherm A / Diphenyl EtherNeat (or excess DEEM)10% Aqueous NaOH
Key Insight Remove ethanol byproduct to drive reaction.Requires very high, stable temperature.Faster, often higher yield and purity.Careful pH control during workup is critical.
Protocol 1: Classical Thermal Synthesis

Step 1: Condensation

  • In a round-bottom flask equipped with a short path distillation head, combine 3,5-difluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Heat the mixture in an oil bath at 120 °C for 1.5 hours.

  • Apply a gentle vacuum to remove the ethanol byproduct as it forms.

  • Monitor the reaction by TLC until the 3,5-difluoroaniline is consumed. The crude intermediate, diethyl 2-((3,5-difluorophenyl)amino)maleate, can be used directly in the next step.

Step 2: Thermal Cyclization

  • In a separate three-neck flask equipped with a mechanical stirrer, thermometer, and reflux condenser (under N₂), preheat a high-boiling solvent like Dowtherm A to 250 °C.

  • Add the crude intermediate from Step 1 dropwise to the hot solvent.

  • Maintain the temperature at 250 °C and stir vigorously for 20 minutes.

  • Allow the reaction mixture to cool to below 100 °C.

  • Add hexane to the cooled mixture to precipitate the crude ethyl 5,7-difluoro-4-hydroxyquinoline-3-carboxylate.

  • Collect the solid by filtration, wash thoroughly with hexane to remove the high-boiling solvent, and dry under vacuum.

Step 3: Saponification

  • Suspend the dried product from Step 2 in a 10% (w/v) aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux for 2 hours, or until TLC shows complete consumption of the starting ester.

  • Cool the reaction mixture to room temperature and filter to remove any insoluble impurities.

  • Place the filtrate in an ice bath and slowly acidify with concentrated HCl with stirring until the pH reaches ~4.

  • A precipitate of this compound will form.

  • Collect the solid by filtration, wash with copious amounts of cold deionized water, and dry under vacuum to yield the final product.

Part 3: Visualized Workflows

Gould-Jacobs Reaction Pathway

Gould_Jacobs_Pathway cluster_0 Stage 1: Condensation cluster_1 Stage 2: Cyclization cluster_2 Stage 3: Saponification A 3,5-Difluoroaniline C Intermediate: Diethyl 2-((3,5-difluorophenyl)amino)maleate A->C 120°C -EtOH B Diethyl Ethoxymethylenemalonate (DEEM) B->C 120°C -EtOH D Ethyl 5,7-Difluoro-4- hydroxyquinoline-3-carboxylate C->D ~250°C (Dowtherm A) -EtOH E Final Product: 5,7-Difluoro-4-hydroxyquinoline- 3-carboxylic acid D->E 1. NaOH, Reflux 2. HCl (aq)

Caption: Overall workflow for the Gould-Jacobs synthesis.

Troubleshooting Low Yield in Cyclization

Troubleshooting_Workflow Start Problem: Low Yield in Cyclization Step Q1 Was the reaction temperature consistently at ~250°C? Start->Q1 A1_No Action: Use a high-boiling solvent (e.g., Dowtherm A) and a calibrated thermometer. Ensure uniform heating. Q1->A1_No No Q2 Was the reaction performed under an inert atmosphere? Q1->Q2 Yes A2_No Action: Repeat the reaction under a Nitrogen or Argon atmosphere to prevent oxidation. Q2->A2_No No Q3 Consider alternative methods. Q2->Q3 Yes A3 Action: Use a microwave-assisted protocol for faster, cleaner, and often higher-yielding results. Q3->A3

Caption: Decision tree for troubleshooting the thermal cyclization step.

References

  • Wikipedia. Gould–Jacobs reaction. [Link]

  • Pazan, F., et al. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [Link]

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

  • Wiley Online Library. Gould-Jacobs Reaction. [Link]

  • Mansoura University. Synthesis of Quinoline and derivatives. [Link]

  • Alam, M. J., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. [Link]

  • MDPI. Synthesis of methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. [Link]

Sources

stability issues with 5,7-Difluoro-4-hydroxyquinoline-3-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 5,7-Difluoro-4-hydroxyquinoline-3-carboxylic acid. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution. The information herein is synthesized from established principles of fluoroquinolone chemistry and best practices in pharmaceutical analysis.

Disclaimer: Specific stability data for this compound is not extensively available in public literature. The guidance provided is based on the known behavior of structurally related fluoroquinolone carboxylic acids. It is imperative that researchers perform their own stability-indicating studies to determine the precise stability of this compound under their specific experimental conditions.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Solubility and Solution Preparation

Question 1: I am having trouble dissolving this compound. What solvents are recommended?

Answer: The solubility of quinolone carboxylic acids is often pH-dependent. The carboxylic acid and the quinolone nitrogen are ionizable groups.

  • Initial Approach: For initial stock solutions, consider using a small amount of base to deprotonate the carboxylic acid, which significantly increases aqueous solubility. A common starting point is to dissolve the compound in a minimal volume of 0.1 M NaOH and then dilute with your desired aqueous buffer.

  • Organic Solvents: Dimethyl sulfoxide (DMSO) is a common solvent for creating high-concentration stock solutions of quinolone derivatives. However, be mindful of potential DMSO-induced compound degradation over long-term storage and its compatibility with your experimental system. Other organic solvents such as dimethylformamide (DMF) may also be suitable.

  • pH Adjustment: The solubility in aqueous buffers will be lowest near the isoelectric point of the molecule. Adjusting the pH away from this point (either more acidic or more basic) will generally increase solubility.

Question 2: My solution of this compound has turned yellow/brown. What does this indicate?

Answer: Discoloration is a common sign of degradation for many quinolone compounds. This is often due to oxidation or photodegradation, leading to the formation of colored byproducts. It is a strong indicator that the integrity of your compound may be compromised. We strongly advise preparing fresh solutions if discoloration is observed, especially for sensitive quantitative assays.

Section 2: Stability and Degradation

Question 3: What are the primary factors that influence the stability of this compound in solution?

Answer: Based on the behavior of related fluoroquinolones, the stability of this compound in solution is likely influenced by three main factors:

  • pH: The stability of quinolone carboxylic acids is highly pH-dependent. Degradation can be catalyzed by both acidic and basic conditions. For many related compounds, optimal stability is often found in the slightly acidic to neutral pH range.

  • Light: Fluoroquinolones are notoriously photosensitive. Exposure to ambient or UV light can induce photodegradation, leading to the formation of various degradation products and a loss of potency. The fluorine atoms in the structure can enhance this photosensitivity.

  • Temperature: As with most chemical reactions, higher temperatures will accelerate the rate of degradation.

Question 4: I suspect my compound is degrading. How can I minimize this?

Answer: To mitigate degradation, we recommend the following precautions:

  • pH Control: Prepare solutions in a buffered system to maintain a stable pH. The optimal pH for stability should be determined experimentally, but starting in the pH range of 5-7 is a reasonable approach.

  • Light Protection: Always protect solutions from light by using amber vials or by wrapping containers in aluminum foil. Minimize exposure to ambient light during experimental procedures.

  • Temperature Control: Store stock solutions at low temperatures. For short-term storage (days to a week), refrigeration at 2-8°C is often sufficient. For long-term storage, freezing at -20°C or -80°C is recommended. However, be mindful of potential degradation from repeated freeze-thaw cycles.[1]

  • Inert Atmosphere: For compounds susceptible to oxidation, preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can enhance stability.

  • Fresh Solutions: The most reliable approach is to prepare solutions fresh before each experiment.

Section 3: Analytical Troubleshooting

Question 5: I am seeing multiple peaks in my HPLC analysis of a stock solution. Could these be degradation products?

Answer: Yes, the appearance of additional peaks in an HPLC chromatogram is a strong indication of compound degradation. A stability-indicating HPLC method is crucial to separate the parent compound from its degradation products.

Troubleshooting Steps:

  • Method Validation: Ensure your HPLC method has been validated for specificity, demonstrating that it can resolve the parent peak from potential degradants.

  • Forced Degradation Study: To confirm that the extra peaks are indeed degradation products, you can perform a forced degradation study. This involves intentionally exposing your compound to harsh conditions (e.g., strong acid, strong base, oxidation, heat, and light) to generate degradation products.[2][3]

  • Peak Purity Analysis: Utilize a photodiode array (PDA) detector to assess the peak purity of your main compound.

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

This protocol outlines a general approach to intentionally degrade this compound to identify potential degradation products and to develop a stability-indicating analytical method.

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60-80°C for a specified time (e.g., 2, 4, 8 hours).

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Heat at 60-80°C for a specified time.

    • Oxidation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a specified time.

    • Thermal Degradation: Heat the stock solution at a high temperature (e.g., 80°C) for a specified time.

    • Photodegradation: Expose the stock solution to a light source (e.g., a UV lamp or a photostability chamber) for a specified duration.

  • Sample Analysis: Analyze the stressed samples at different time points using a suitable analytical method, such as HPLC with a PDA detector.

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation peaks.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis & Evaluation stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 80°C) stock->acid Expose to base Base Hydrolysis (0.1 M NaOH, 80°C) stock->base Expose to oxidation Oxidation (3% H2O2, RT) stock->oxidation Expose to thermal Thermal Degradation (80°C) stock->thermal Expose to photo Photodegradation (UV Light) stock->photo Expose to hplc HPLC-PDA Analysis acid->hplc Analyze base->hplc Analyze oxidation->hplc Analyze thermal->hplc Analyze photo->hplc Analyze data Compare Chromatograms hplc->data Evaluate

Caption: Workflow for a forced degradation study.

Protocol 2: Stability-Indicating HPLC Method Development (General Approach)

A robust HPLC method is essential for monitoring the stability of your compound.

  • Column: A reversed-phase C18 column is a common choice for separating quinolone carboxylic acids.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is often effective. Adjusting the pH of the aqueous phase can significantly impact the retention and peak shape.[4][5]

  • Detection: UV detection is typically used, with the detection wavelength set at the λmax of the compound. A PDA detector is highly recommended to monitor for co-eluting impurities.

  • Method Validation: The method should be validated according to ICH guidelines to ensure it is fit for purpose.[4]

HPLC_Method_Development cluster_column Stationary Phase cluster_mobile Mobile Phase cluster_detection Detection cluster_validation Validation col C18 Reversed-Phase Column aq Aqueous Buffer (e.g., Phosphate) col->aq Optimize org Organic Modifier (e.g., Acetonitrile) aq->org Optimize uv UV/PDA Detector org->uv Set Wavelength val ICH Guidelines (Specificity, Linearity, etc.) uv->val Validate end Validated Method val->end start Start start->col Select

Sources

Technical Support Center: Synthesis of Quinoline Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for quinoline carboxylic acid synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered during the synthesis of these important heterocyclic compounds. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you optimize your reactions, improve yields, and simplify purification.

Frequently Asked Questions (FAQs)

This section addresses broad, overarching questions that apply to various quinoline carboxylic acid synthesis methods.

Q1: My overall yield is consistently low across different quinoline synthesis methods. What are the general factors I should investigate?

A: Low yields in quinoline synthesis can often be traced back to a few common culprits regardless of the specific named reaction. Key areas to troubleshoot include:

  • Starting Material Purity: Impurities in your aniline or carbonyl compounds can lead to a host of side reactions, consuming your reagents and complicating purification. Always use freshly distilled or purified starting materials.

  • Reaction Conditions: Temperature, reaction time, and catalyst choice are critical. Many classical quinoline syntheses require high temperatures, which can also promote decomposition and side reactions. It's crucial to find the optimal balance.[1][2] Modern methods often utilize milder catalysts or microwave irradiation to improve yields and reduce reaction times.[3][4][5]

  • Atmosphere Control: Some intermediates may be sensitive to air or moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.

  • Inefficient Purification: The desired product might be lost during workup or purification. Re-evaluate your extraction and chromatography procedures.

Q2: I'm observing significant tar and polymer formation in my reaction. What causes this and how can I prevent it?

A: Tar formation is a frequent issue, particularly in acid-catalyzed reactions like the Doebner-von Miller and Skraup syntheses.[1][6][7] This is primarily due to the acid-catalyzed self-condensation or polymerization of the α,β-unsaturated carbonyl compounds.[1][6]

To mitigate this:

  • Slow Addition of Reagents: Add the carbonyl compound slowly to the reaction mixture to maintain a low concentration, which favors the desired reaction over polymerization.[1][6][7]

  • Temperature Control: Avoid excessive temperatures, as this can accelerate tar formation.[1][7]

  • Use of a Moderator: In the Skraup synthesis, adding a moderator like ferrous sulfate can help control the exothermic nature of the reaction and reduce charring.[7]

  • Biphasic Solvent System: Employing a two-phase system can sequester the carbonyl compound in an organic phase, reducing its polymerization in the acidic aqueous phase.[1][7]

Q3: My reaction is producing a mixture of isomers. How can I improve the regioselectivity?

A: The formation of regioisomers is a common challenge when using unsymmetrical starting materials in reactions like the Friedländer or Combes synthesis.[3][8]

Strategies to control regioselectivity include:

  • Choice of Catalyst: The catalyst can significantly influence the cyclization pathway. For instance, in the Friedländer synthesis, using an appropriate amine catalyst or an ionic liquid can improve regioselectivity.[3]

  • Reaction Temperature: In the Conrad-Limpach-Knorr synthesis, temperature control is key. Lower temperatures favor the kinetic product (4-hydroxyquinoline), while higher temperatures yield the thermodynamic product (2-hydroxyquinoline).[8][9]

  • Protecting Groups or Directing Groups: In some cases, the strategic use of protecting or directing groups on the starting materials can guide the cyclization to the desired position.

Q4: What are the best practices for purifying crude quinoline carboxylic acids?

A: Purification can be challenging due to the presence of tarry byproducts and starting materials. A multi-step approach is often necessary:

  • Initial Workup: After the reaction, a proper aqueous workup is crucial. This typically involves neutralization of the acid catalyst and extraction of the product into an organic solvent.[7]

  • Steam Distillation: For volatile quinolines, steam distillation can be an effective method to separate the product from non-volatile tars and inorganic salts.[7]

  • Column Chromatography: Silica gel column chromatography is a standard method for separating the desired product from closely related impurities.

  • Recrystallization: The final step is often recrystallization from a suitable solvent to obtain a highly pure product.[10]

Troubleshooting Guides for Specific Syntheses

This section provides detailed troubleshooting for common named reactions used in quinoline carboxylic acid synthesis.

Doebner-von Miller Reaction

The Doebner-von Miller reaction involves the reaction of an aniline with an α,β-unsaturated carbonyl compound to form a quinoline.[11]

Problem Potential Cause(s) Suggested Solution(s)
Low Yield & Significant Tar Formation Acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[1][6][7]- Employ a biphasic solvent system (e.g., water/toluene).[1] - Add the carbonyl compound slowly to the reaction mixture.[1][6][7] - Optimize the acid catalyst and its concentration; consider milder Lewis acids.[1] - Control the reaction temperature to the lowest effective level.[1][7]
Low Yield with Substituted Anilines Electron-withdrawing groups on the aniline can deactivate the ring towards electrophilic substitution.[1]- Consider modified reaction conditions or alternative synthetic routes for anilines with strong electron-withdrawing groups.[1]
Incomplete Reaction/Presence of Dihydroquinoline Impurities Insufficient oxidation of the dihydroquinoline intermediate to the final quinoline product.- Ensure an adequate amount of the oxidizing agent is present. - Increase the reaction time or temperature to promote oxidation. - If dihydroquinoline is isolated, it can be oxidized in a separate step using an appropriate oxidizing agent (e.g., DDQ, MnO₂).[1]
Doebner-von Miller Troubleshooting Workflow

Doebner_von_Miller_Troubleshooting start Low Yield in Doebner-von Miller tar Significant Tar Formation? start->tar incomplete Incomplete Reaction? tar->incomplete No tar_solutions 1. Use Biphasic System 2. Slow Reagent Addition 3. Optimize Catalyst & Temp. tar->tar_solutions Yes incomplete_solutions 1. Check Oxidizing Agent 2. Increase Reaction Time/Temp 3. Post-reaction Oxidation incomplete->incomplete_solutions Yes other_issues Investigate Starting Material Purity incomplete->other_issues No tar_yes Yes success Improved Yield tar_solutions->success incomplete_yes Yes incomplete_solutions->success other_issues->success

Caption: Troubleshooting workflow for low yields in the Doebner-von Miller reaction.

Friedländer Annulation

The Friedländer synthesis is the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group to form a quinoline.[3][12]

Problem Potential Cause(s) Suggested Solution(s)
Low Yield Harsh reaction conditions (high temperature, strong acid/base) leading to decomposition.[2][3] Poor reactivity of starting materials.- Explore milder reaction conditions using catalysts like p-toluenesulfonic acid, iodine, or gold catalysts.[3][13] - Consider solvent-free conditions or microwave irradiation to improve yields and shorten reaction times.[3][4]
Aldol Condensation Side Reaction Self-condensation of the ketone reactant, especially under basic conditions.[8]- Use an imine analog of the o-aminoaryl aldehyde/ketone to avoid this side reaction.[3]
Lack of Regioselectivity Use of an unsymmetrical ketone leading to a mixture of quinoline isomers.[3][8]- Introduce a phosphoryl group on the α-carbon of the ketone. - Use an appropriate amine catalyst or an ionic liquid to direct the cyclization.[3]
Difficult Product Isolation Complex reaction mixture with multiple byproducts.- Consider using a polymer-supported synthetic approach for easier work-up and catalyst recovery.[4]
Friedländer Synthesis Mechanism Overview

Friedlander_Mechanism start 2-Aminoaryl Aldehyde/Ketone + α-Methylene Carbonyl step1 Aldol Condensation or Schiff Base Formation start->step1 intermediate Intermediate Adduct step1->intermediate step2 Intramolecular Cyclization (Dehydration) intermediate->step2 product Quinoline Derivative step2->product

Caption: Simplified mechanism of the Friedländer quinoline synthesis.

Gould-Jacobs Reaction

This reaction is used for the preparation of 4-hydroxyquinoline derivatives from an aniline and an alkoxymethylenemalonic ester.[14][15]

Problem Potential Cause(s) Suggested Solution(s)
Low Yield in Cyclization Step The high temperature required for cyclization (>250 °C) can lead to product decomposition.[16]- Optimize the reaction time and temperature carefully; a shorter reaction time at a slightly higher temperature might be beneficial.[5] - Use a high-boiling inert solvent like diphenyl ether or Dowtherm A to ensure even heating.[17]
Mixture of Regioisomers Use of an asymmetrically substituted aniline can lead to cyclization at either ortho position.[16]- The regioselectivity is influenced by both steric and electronic factors. Consider the electronic nature of the substituent on the aniline to predict the major product.
Incomplete Saponification/Decarboxylation The ester hydrolysis or the final decarboxylation step may not go to completion.- For saponification, ensure a sufficient excess of base and adequate reaction time. - For decarboxylation, ensure the intermediate carboxylic acid is heated to a high enough temperature to drive the reaction.[14][15]
Conrad-Limpach-Knorr Synthesis

This synthesis involves the reaction of anilines with β-ketoesters to produce 4-hydroxyquinolines (Conrad-Limpach) or 2-hydroxyquinolines (Knorr).[9]

Problem Potential Cause(s) Suggested Solution(s)
Formation of the Wrong Isomer The reaction is highly temperature-dependent.- For the 4-hydroxyquinoline (kinetic product), conduct the initial condensation at a lower temperature.[8][9] - For the 2-hydroxyquinoline (thermodynamic product), higher temperatures are required.[8][9]
Low Yield in Cyclization The high temperature required for cyclization can lead to low yields if not properly controlled.[9]- Use an inert, high-boiling solvent like mineral oil to improve the yield of the cyclization step.[9][16]
Reaction Stalls at Schiff Base Intermediate Insufficient energy input for the electrocyclic ring closing step.- Ensure the reaction is heated to a sufficiently high temperature (around 250 °C) for the cyclization to occur.[9]

References

  • byproduct formation in the Doebner-von Miller reaction - Benchchem.
  • Technical Support Center: Doebner-von Miller Quinoline Synthesis - Benchchem.
  • Troubleshooting low yields in the quinoline cyclization step - Benchchem.
  • troubleshooting side reactions in the synthesis of quinoline derivatives - Benchchem.
  • Friedländer Quinoline Synthesis - Alfa Chemistry.
  • Advances in polymer based Friedlander quinoline synthesis - PMC - PubMed Central - NIH.
  • Application Notes and Protocols for the Synthesis of Quinoline-2-Carboxamides - Benchchem.
  • Navigating Quinoline Synthesis: A Technical Support Center for Researchers - Benchchem.
  • Troubleshooting low yield in Friedländer synthesis of quinolines - Benchchem.
  • WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative - Google Patents.
  • Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants - MDPI.
  • Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline.
  • Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation - Advanced Journal of Chemistry, Section A.
  • Gould–Jacobs reaction - Wikipedia.
  • Gould–Jacobs reaction - Wikiwand.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series.
  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Gould Jacobs Quinoline forming reaction:SP1.qxd.
  • Friedlaender Synthesis - Organic Chemistry Portal. Available at: [Link]

  • Conrad–Limpach synthesis - Wikipedia. Available at: [Link]

  • The preparation method of quinoline carboxylic acid derivative - Google Patents.
  • Doebner–Miller reaction - Wikipedia. Available at: [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PubMed Central. Available at: [Link]

  • Friedländer synthesis - Wikipedia. Available at: [Link]

  • Doebner-Miller reaction and applications | PPTX - Slideshare.
  • Quinoline Synthesis: Conrad-Limpach-Knorr - Química Organica.org.
  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. Available at: [Link]

  • Preparation and Properties of Quinoline.
  • Doebner-Miller Reaction - SynArchive.
  • Gould-Jacobs Reaction.
  • Gould-Jacobs Reaction.
  • Navigating the Synthesis of Quinoline Intermediates: A Technical Support Center - Benchchem.
  • Exploring the Synthesis and Chemical Properties of Quinoline.
  • Help with quinoline synthesis - Powered by XMB 1.9.11 - Sciencemadness.org.
  • Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction | PDF - Scribd. Available at: [Link]

  • Recent synthetic efforts in the preparation of 2-(3,4)-alkenyl (aryl) quinoline molecules towards anti-kinetoplastid agents - RSC Publishing. Available at: [Link]

  • Conrad-Limpach Reaction.
  • Friedlander quinoline synthesis - Química Organica.org.
  • Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines - YouTube. Available at: [Link]

  • Different catalytic approaches of Friedländer synthesis of quinolines - PubMed Central. Available at: [Link]

  • One-Pot Friedländer Quinoline Synthesis: Scope and Limitations - Organic Chemistry Portal. Available at: [Link]

  • Conrad- limpach knorr synthsis(combes synthsis) quinoline - YouTube. Available at: [Link]

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troubleshooting guide for 5,7-Difluoro-4-hydroxyquinoline-3-carboxylic acid experiments

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5,7-Difluoro-4-hydroxyquinoline-3-carboxylic acid

Welcome to the technical support resource for experiments involving this compound (CAS 228728-18-5).[1][2] This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of synthesizing, purifying, and utilizing this valuable fluorinated heterocyclic building block. The following information is curated to provide field-proven insights and solutions to common experimental challenges.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues encountered during the synthesis, purification, and handling of this compound.

Part 1.1: Synthesis & Purification

Question 1: My cyclization reaction to form the quinoline core is failing or resulting in very low yields. What are the most common causes?

Answer: Low yields in the synthesis of 4-hydroxyquinoline-3-carboxylic acid derivatives, particularly with electron-deactivated starting materials like difluoroanilines, are a frequent challenge. The cyclization step, often a variation of the Conrad-Limpach or Gould-Jacobs reaction, is highly sensitive to several factors.[3]

  • Insufficient Reaction Temperature: The thermal cyclization of the intermediate (e.g., an enamine formed from a difluoroaniline and a malonate derivative) requires significant thermal energy to overcome the activation barrier for intramolecular electrophilic substitution.[4] Temperatures that are too low will result in a sluggish or incomplete reaction.[5]

  • Inappropriate Solvent: The solvent must have a sufficiently high boiling point (typically >250 °C) to drive the reaction to completion. Commonly used solvents include diphenyl ether, Dowtherm A, or 1,2-dichlorobenzene.[3][4] The choice of solvent can also influence the solubility of intermediates and the reaction pathway.

  • Poor Substrate Reactivity: The two fluorine atoms on the aniline ring are strongly electron-withdrawing, which deactivates the ring towards electrophilic substitution and can make the cyclization step more difficult.[5]

  • Presence of Water: Moisture can interfere with the formation of the necessary intermediates. Using anhydrous reagents and solvents is often beneficial.[5]

Troubleshooting Workflow for Low Synthesis Yield

start Low Yield or No Product check_temp Is Reaction Temperature Sufficiently High? (e.g., >250 °C for cyclization) start->check_temp check_solvent Is the Solvent Appropriate? (High Boiling Point, e.g., Diphenyl Ether) check_temp->check_solvent Yes action_temp Increase Temperature Incrementally. Monitor for Decomposition. check_temp->action_temp No check_reagents Are Reagents Anhydrous & Pure? check_solvent->check_reagents Yes action_solvent Switch to a Higher-Boiling Solvent (e.g., Dowtherm A). check_solvent->action_solvent No check_time Is Reaction Time Sufficient? check_reagents->check_time Yes action_reagents Dry Solvents/Reagents. Verify Starting Material Purity via NMR/LCMS. check_reagents->action_reagents No action_time Increase Reaction Time. Monitor Progress by TLC or LCMS. check_time->action_time No action_complex Consider Alternative Synthesis Strategy or Catalyst. check_time->action_complex Yes temp_yes Yes temp_no No solvent_yes Yes solvent_no No reagents_yes Yes reagents_no No time_yes Yes time_no No

Caption: A general troubleshooting workflow for addressing low yields.

Question 2: I am observing significant tar formation and decomposition during the high-temperature cyclization. How can I minimize this?

Answer: Tar formation is a common side reaction in high-temperature quinoline syntheses, often due to polymerization or decomposition of starting materials and intermediates under harsh acidic or thermal conditions.[6]

  • Optimize Temperature and Heating: While high heat is necessary, excessive temperatures can cause decomposition.[5] The key is to find the optimal balance. Heat the reaction mixture to the target temperature gently and maintain it consistently. Avoid localized hotspots by ensuring efficient stirring.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative side reactions that contribute to tar formation.

  • Reaction Time: Prolonged heating, even at the correct temperature, can lead to byproduct formation. Monitor the reaction's progress using an appropriate method (e.g., TLC, LC-MS) and stop the reaction once the starting material is consumed.

Question 3: What is an effective strategy for purifying the crude this compound?

Answer: The crude product from the cyclization is often a dark, solid mixture. A multi-step purification process is typically required.

  • Initial Work-up: After cooling, the reaction mixture (e.g., in diphenyl ether) is often diluted with a non-polar solvent like hexanes or toluene to precipitate the crude product, which can then be collected by filtration.

  • Acid-Base Extraction/Precipitation: The carboxylic acid functionality allows for purification via pH modulation. The crude solid can be dissolved in an aqueous base (e.g., NaOH or NaHCO₃ solution) and filtered to remove insoluble, non-acidic impurities. The aqueous filtrate is then acidified (e.g., with HCl) to precipitate the purified carboxylic acid.[7] This is a highly effective method for removing neutral and basic impurities.

  • Recrystallization: The precipitated solid can be further purified by recrystallization. Based on patent literature for similar quinoline carboxylic acids, solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or ethanol can be effective.[7][8] The process involves dissolving the compound in a minimum amount of hot solvent, followed by slow cooling to allow for crystal formation.

SolventBoiling Point (°C)Notes
DMF 153Good solvent for many quinoline carboxylic acids, but can be difficult to remove completely.[8]
DMSO 189High boiling point, excellent solvating power.[8][9] Can be removed by washing with water after precipitation.
Ethanol 78Lower boiling and less toxic, but may have lower solubility for the target compound.[7]
Acetic Acid 118Often used for recrystallizing acidic compounds.
Part 1.2: Handling, Storage, & Solubility

Question 4: What are the primary safety concerns and proper handling procedures for this compound?

  • Hazards: Assumed to be harmful if swallowed and a potential cause of serious eye irritation or damage.[12] May cause skin irritation.[10][11]

  • Personal Protective Equipment (PPE): Always handle in a chemical fume hood. Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[13]

  • Handling: Avoid creating dust. Ensure eyewash stations and safety showers are nearby.[13] Wash hands thoroughly after handling.[11]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10]

Question 5: I'm having difficulty dissolving the compound for a subsequent reaction. What solvents are recommended?

Answer: 4-Hydroxyquinoline-3-carboxylic acids often exhibit poor solubility in common organic solvents.

  • Aprotic Polar Solvents: For reactions, polar aprotic solvents like DMSO and DMF are typically the most effective for achieving reasonable concentrations.[9]

  • Use of a Base: If the subsequent reaction conditions permit, the compound can be deprotonated with a suitable base (e.g., triethylamine, potassium carbonate) to form a more soluble carboxylate salt.

  • Reaction Conditions: Some reactions, like forming an acid chloride with thionyl chloride or oxalyl chloride, may proceed effectively in a suspension.

Section 2: Experimental Protocols

These protocols are provided as a guiding framework. Optimization may be necessary based on laboratory conditions and reagent purity.

Protocol 1: Synthesis via Thermal Cyclization (Gould-Jacobs Analogy)

This protocol is a representative procedure based on common methods for synthesizing 4-hydroxyquinoline cores.[3]

Step-by-Step Methodology:

  • Intermediate Formation: In a round-bottom flask, combine 2,4-difluoroaniline (1.0 eq) and diethyl (ethoxymethylene)malonate (1.05 eq). Heat the mixture at 110-120 °C for 2-3 hours. The reaction can be monitored by TLC for the disappearance of the aniline.

    • Scientist's Note: This step forms the key enamine intermediate. The reaction is typically performed neat or in a minimal amount of solvent.

  • Cyclization: Allow the intermediate mixture to cool slightly. Add it dropwise via an addition funnel to a separate flask containing a high-boiling point solvent (e.g., diphenyl ether or Dowtherm A) pre-heated to 250-260 °C.

    • Scientist's Note: This is the critical, high-temperature ring-closing step.[3][4] Slow addition is crucial to control the reaction and minimize byproduct formation. Ethanol will be observed distilling from the reaction mixture.

  • Reaction Completion: Maintain the reaction at 250-260 °C for 30-60 minutes after the addition is complete. Monitor by taking small aliquots and analyzing via LC-MS.

  • Work-up and Isolation: Allow the reaction mixture to cool to below 100 °C. Add hexanes or toluene to precipitate the crude ethyl ester product. Filter the solid, wash thoroughly with hexanes, and dry under vacuum.

  • Hydrolysis: Suspend the crude ethyl ester in a mixture of ethanol and 10% aqueous NaOH solution. Heat the mixture to reflux for 2-4 hours until the ester is fully hydrolyzed (monitor by TLC/LC-MS).

  • Purification: Cool the basic solution and filter off any insoluble material. Transfer the filtrate to a beaker and cool in an ice bath. Slowly acidify with concentrated HCl with vigorous stirring until the pH is ~2-3. The desired carboxylic acid will precipitate.

  • Final Isolation: Filter the precipitated solid, wash with cold water until the washings are neutral, and then wash with a small amount of cold ethanol or ether. Dry the final product under high vacuum.

General Synthesis Pathway Diagram

Aniline 2,4-Difluoroaniline Intermediate Enamine Intermediate Aniline->Intermediate + Malonate Diethyl (ethoxymethylene)malonate Malonate->Intermediate + Cyclization Thermal Cyclization (Diphenyl Ether, ~250°C) Intermediate->Cyclization Ester Ethyl 5,7-Difluoro-4-hydroxy- quinoline-3-carboxylate Cyclization->Ester Hydrolysis Saponification (NaOH, EtOH/H2O) Ester->Hydrolysis Product 5,7-Difluoro-4-hydroxy- quinoline-3-carboxylic acid Hydrolysis->Product

Caption: A plausible synthetic route to the target compound.

References

  • BenchChem. (n.d.). Troubleshooting low yields in the quinoline cyclization step.
  • BenchChem. (n.d.). Troubleshooting side reactions in the synthesis of quinoline derivatives.
  • BenchChem. (2025). Technical Support for Substituted Quinoline Synthesis: A Troubleshooting Guide.
  • Thermo Fisher Scientific. (2018). Safety Data Sheet for 8-Hydroxyquinoline.
  • Sigma-Aldrich. (2024). Safety Data Sheet for 4-Hydroxyquinoline-3-carboxylic acid.
  • Unknown Author. (n.d.). Preparation and Properties of Quinoline.
  • Organic Syntheses. (n.d.). Quinoline Synthesis Procedure.
  • MDPI. (n.d.). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate.
  • Maybridge. (2023). Safety Data Sheet for 2-Hydroxyquinoline-3-carboxylic acid.
  • Cayman Chemical. (2023). Safety Data Sheet.
  • TCI Chemicals. (2025). Safety Data Sheet for 2,6-Difluoro-4-hydroxybenzoic Acid.
  • Google Patents. (2005). WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative.
  • Google Patents. (2003). WO2003010144A2 - A process for synthesis of fluoroquinolonic derivatives.
  • Crysdot LLC. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). 5,7-Difluoro-4-hydroxyquinoline AldrichCPR.
  • MDPI. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents.
  • Selleck Chemicals. (n.d.). Quinoline-4-carboxylic acid.
  • Google Patents. (1989). US4822801A - 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents.
  • Guidechem. (n.d.). 5,7-DIFLUORO-4-HYDROXY-QUINOLINE-3-CARBOXYLIC ACID 228728-18-5 United States.
  • Santa Cruz Biotechnology. (n.d.). This compound.

Sources

Technical Support Center: Purification of 5,7-Difluoro-4-hydroxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5,7-Difluoro-4-hydroxyquinoline-3-carboxylic acid (CAS 228728-18-5). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this compound. Our goal is to equip you with the scientific rationale and practical steps to achieve high purity for your downstream applications.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound. Each problem is followed by potential causes and detailed solutions.

Problem 1: Low Purity After Initial Synthesis

Symptoms:

  • TLC analysis of the crude product shows multiple spots.

  • The crude product appears as an oil or a non-crystalline solid.

  • The melting point of the crude product is broad and lower than the expected value.

Possible Causes and Solutions:

Possible CauseTroubleshooting Step
Incomplete Reaction The synthesis, often a cyclization reaction to form the quinoline core, may not have gone to completion. Solution: Re-evaluate the reaction conditions, including temperature, reaction time, and stoichiometry of reagents. Monitoring the reaction progress by TLC or HPLC is crucial to determine the optimal endpoint.
Presence of Starting Materials Unreacted starting materials are a common source of impurities. Solution: An acid-base extraction can be highly effective. Dissolve the crude product in an organic solvent and extract with an aqueous base (e.g., sodium bicarbonate solution). The acidic this compound will move to the aqueous layer as its salt, leaving neutral or basic impurities in the organic layer. The product can then be re-precipitated by acidifying the aqueous layer.[1]
Side-Product Formation The synthesis of quinoline derivatives can sometimes lead to the formation of isomers or other side-products. Solution: Recrystallization or column chromatography are the primary methods to remove such impurities. The choice of solvent or solvent system is critical for successful separation.
Problem 2: Difficulty with Recrystallization

Symptoms:

  • The compound "oils out" instead of forming crystals.

  • Poor recovery of the purified product.

  • The resulting crystals are still impure.

Possible Causes and Solutions:

The selection of an appropriate solvent is paramount for successful recrystallization. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.

Recommended Solvents for Recrystallization:

Solvent/Solvent SystemRationale & Procedure
Dimethylformamide (DMF) / Water A patent for a similar quinolinecarboxylic acid derivative describes a purification method involving heating the compound in DMF, followed by cooling to induce crystallization.[2] Procedure: Dissolve the crude product in a minimal amount of hot DMF. If the solution is clear, slowly add hot water until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
Ethanol or Methanol / Water Carboxylic acids often exhibit good solubility in alcohols.[3] Procedure: Dissolve the crude product in a minimal amount of hot ethanol or methanol. Add hot water dropwise until persistent cloudiness is observed. Reheat to obtain a clear solution and then allow it to cool slowly.
Aqueous Acidic Solution Given the carboxylic acid and hydroxyquinoline moieties, the compound's solubility is pH-dependent. Procedure: Dissolve the crude product in a dilute aqueous base (e.g., NaOH or NaHCO₃). Filter to remove any insoluble impurities. Slowly acidify the filtrate with an acid like HCl to a pH where the product precipitates. This method is particularly effective for removing non-acidic impurities.

Visualizing the Purification Workflow

Purification Workflow cluster_0 Initial Purification cluster_1 Primary Purification cluster_2 High Purity Purification Crude Product Crude Product Acid-Base Extraction Acid-Base Extraction Crude Product->Acid-Base Extraction Remove non-acidic impurities Recrystallization Recrystallization Acid-Base Extraction->Recrystallization Isolate acidic product Column Chromatography Column Chromatography Recrystallization->Column Chromatography For highest purity Pure Product Pure Product Recrystallization->Pure Product If purity is sufficient Column Chromatography->Pure Product

Caption: A typical workflow for the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the purity of my compound during purification?

A1: A combination of techniques is recommended for robust purity assessment:

  • Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective method for qualitatively tracking the progress of a purification. It allows you to visualize the separation of your target compound from impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides quantitative data on the purity of your sample. A reversed-phase C18 column is typically effective for quinoline derivatives.[4][5]

  • Melting Point Analysis: A sharp melting point range that is close to the literature value is a good indicator of high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and help identify any remaining impurities.

Q2: I am having trouble with HPLC separation. What conditions do you recommend?

A2: For analytical HPLC of quinoline carboxylic acids, the following conditions are a good starting point:

ParameterRecommended Value
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Acetonitrile
Gradient Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B. A typical gradient might be 10-90% B over 20 minutes.
Flow Rate 1.0 mL/min
Detection Wavelength UV detection, scan for optimal wavelength (likely around 254 nm or 325 nm)
Column Temperature 30°C

For preparative HPLC, the conditions can be scaled up with a larger column and a higher flow rate.[4]

Q3: My compound is a solid, but it won't form nice crystals. What can I do?

A3: If your compound precipitates as an amorphous solid or an oil, consider the following:

  • Slow Cooling: Rapid cooling often leads to the formation of small, impure crystals or oils. Allow the recrystallization solution to cool to room temperature slowly, and then transfer it to an ice bath or refrigerator.

  • Scratching: Scratching the inside of the flask with a glass rod at the solvent-air interface can induce crystal formation by providing nucleation sites.

  • Seeding: If you have a small amount of pure crystalline material, adding a seed crystal to the cooled, saturated solution can initiate crystallization.

  • Solvent System Modification: If a single solvent is not working, try a binary solvent system. Dissolve your compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Then, heat the solution until it becomes clear and allow it to cool slowly.

Troubleshooting Decision Tree

Troubleshooting Decision Tree Start Start Assess Purity Assess Purity (TLC/HPLC) Start->Assess Purity Purity Low Purity < 95%? Assess Purity->Purity Low AcidBaseExtraction Perform Acid-Base Extraction Purity Low->AcidBaseExtraction Yes ColumnChromatography Consider Column Chromatography Purity Low->ColumnChromatography Still Low PureProduct High Purity Product Purity Low->PureProduct No Recrystallization Perform Recrystallization Recrystallization->Assess Purity CheckCrystals Crystals Formed? Recrystallization->CheckCrystals AcidBaseExtraction->Recrystallization ColumnChromatography->PureProduct OilingOut Compound Oiling Out? CheckCrystals->OilingOut No CheckCrystals->PureProduct Yes ModifySolvent Modify Solvent System OilingOut->ModifySolvent SlowCooling Ensure Slow Cooling OilingOut->SlowCooling ModifySolvent->Recrystallization SlowCooling->Recrystallization

Caption: A decision tree to guide troubleshooting during purification.

References

  • EP0245690A1 - Process for the preparation of 4-hydroxy-quinoline-3-carboxylic acids - Google P
  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. [Link]

  • WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative - Google P
  • This compound - Heterocyclic Compounds - Crysdot LLC. [Link]

  • 5,7-Difluoro-4-hydroxyquinoline AldrichCPR 874804-43-0 - Sigma-Aldrich. (URL not available)
  • (PDF) Solvent design for crystallization of carboxylic acids - ResearchGate. [Link]

  • Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate - MDPI. [Link]

  • 6,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid - CymitQuimica. (URL not available)
  • Separation of 3-Quinolinecarboxylic acid, 7-chloro-4-hydroxy- on Newcrom R1 HPLC column | SIELC Technologies. [Link]

  • 5,7-Dimethyl-4-hydroxyquinoline-3-carboxylic acid - Crescent Chemical Company. (URL not available)
  • Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration - PubMed. [Link]

  • Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants - ResearchGate. [Link]

  • CN112500341B - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid - Google P
  • 34785-11-0|4-Hydroxyquinoline-3-carboxylic acid|BLD Pharm. (URL not available)

Sources

minimizing degradation of 5,7-Difluoro-4-hydroxyquinoline-3-carboxylic acid during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5,7-Difluoro-4-hydroxyquinoline-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice to minimize degradation of this compound during storage and handling. As a crucial intermediate in pharmaceutical research, maintaining its integrity is paramount for reproducible and reliable experimental outcomes.

Introduction to the Stability of this compound

This compound belongs to the fluoroquinolone class of compounds. A key structural feature of many fluoroquinolones is the carboxylic acid moiety at position 3 and a fluorine atom, often at position 6. The subject molecule has two fluorine atoms at positions 5 and 7. The quinolone core, carboxylic acid, and fluorine substituents create a molecule that can be susceptible to various degradation pathways, primarily driven by light, pH, and oxidative conditions. Understanding these liabilities is the first step toward effective preservation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause degradation of this compound?

A1: The main environmental factors to consider are light, temperature, pH, and the presence of oxidizing agents. Fluoroquinolones are known to be photosensitive, and the energy from UV and even visible light can initiate degradation reactions.[1] Elevated temperatures can accelerate hydrolytic and oxidative degradation. The pH of solutions is also critical, as both acidic and alkaline conditions can promote hydrolysis.

Q2: How should I store the solid (powder) form of the compound?

A2: For long-term storage, the solid compound should be stored in a tightly sealed container, protected from light, in a cool and dry place. A desiccator at refrigerated temperatures (2-8 °C) is ideal. For extended periods, storage at -20°C is recommended.[2]

Q3: What is the recommended way to store solutions of this compound?

A3: Solutions are generally more prone to degradation than the solid form. If you must store the compound in solution, it is crucial to use a suitable solvent, protect it from light by using amber vials or wrapping the container in aluminum foil, and store at low temperatures. For aqueous solutions, the pH should be controlled, ideally close to neutral, as extreme pH values can accelerate degradation.[3] Aliquoting the solution into single-use vials is highly recommended to avoid repeated freeze-thaw cycles, which can also lead to degradation.[2]

Q4: I've noticed a change in the color of my solid compound/solution. What could be the cause?

A4: A color change, often to a yellowish or brownish hue, is a common indicator of degradation. This is frequently a result of photodegradation or oxidation. If you observe a color change, it is advisable to verify the purity of the compound using an analytical technique like HPLC before proceeding with your experiments.

Q5: Can I autoclave solutions of this compound for sterilization?

A5: Autoclaving (moist heat sterilization) is generally not recommended for fluoroquinolone solutions. The high temperatures can lead to significant thermal degradation. For instance, studies on ciprofloxacin, a related fluoroquinolone, have shown degradation after autoclaving.[4] If sterilization is necessary, sterile filtration using a 0.22 µm filter is the preferred method.

Troubleshooting Guide

This section addresses specific issues you might encounter and provides actionable steps to resolve them.

Observed Issue Potential Cause Troubleshooting Steps & Recommendations
Loss of Potency or Inconsistent Experimental Results Degradation of the compound leading to a lower effective concentration.1. Verify Purity: Analyze a sample of your stored compound using a stability-indicating HPLC method to determine its purity. 2. Review Storage Conditions: Ensure the compound (both solid and in solution) is stored protected from light, at the recommended temperature, and in a tightly sealed container. 3. Prepare Fresh Solutions: Always prepare solutions fresh for critical experiments. If storing solutions, aliquot and use a fresh vial for each experiment.
Appearance of New Peaks in HPLC Chromatogram Formation of degradation products.1. Characterize Degradants: If possible, use LC-MS to identify the mass of the new peaks to gain insight into the degradation pathway. Common degradation products of fluoroquinolones involve defluorination, decarboxylation, or modifications to side chains.[3][5] 2. Perform Forced Degradation Study: To understand the stability of your compound under your specific experimental conditions, you can perform a forced degradation study (see protocol below). This will help identify the conditions that are causing the degradation.
Precipitation of the Compound from Solution Poor solubility or pH-dependent solubility. Fluoroquinolone salts with carboxylic acids can have varying solubility depending on the pH.[6]1. Check pH: Measure the pH of the solution. The carboxylic acid group's ionization state is pH-dependent, which significantly affects solubility. Adjust the pH if necessary and compatible with your experimental design. 2. Consider a Different Solvent System: If aqueous solubility is an issue, consider using a co-solvent system (e.g., with DMSO or ethanol), ensuring the solvent is compatible with your downstream application.

Visualizing Potential Degradation Pathways

The following diagram illustrates the primary degradation pathways known for the fluoroquinolone class of compounds, which are likely applicable to this compound.

A This compound B Photodegradation (Light Exposure) A->B C Hydrolytic Degradation (Acidic/Basic pH) A->C D Oxidative Degradation (Presence of Oxidants) A->D E Defluorination Products B->E Loss of F⁻ F Decarboxylation Products B->F Loss of CO₂ C->F G Ring Opening Products C->G D->G H Hydroxylated Products D->H A Prepare Stock Solution of Compound B Stress Conditions A->B H Control Sample (Protected, 2-8°C) A->H C Acid Hydrolysis (0.1 M HCl) B->C D Base Hydrolysis (0.1 M NaOH) B->D E Oxidative Stress (3% H₂O₂) B->E F Thermal Stress (60°C) B->F G Photolytic Stress (UV/Vis Light) B->G I Sample at Time Points (0, 2, 4, 8, 24h) C->I D->I E->I F->I G->I H->I J Analyze by Stability-Indicating HPLC I->J K Quantify Parent Compound and Degradation Products J->K

Sources

Validation & Comparative

A Comparative Guide to Kynurenic Acid and 5,7-Difluoro-4-hydroxyquinoline-3-carboxylic acid as NMDA Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the complex landscape of NMDA receptor modulation, understanding the nuanced differences between antagonist candidates is paramount. This guide provides an in-depth, objective comparison of the endogenous antagonist, kynurenic acid (KYNA), and a synthetic derivative, 5,7-Difluoro-4-hydroxyquinoline-3-carboxylic acid. While extensive data exists for KYNA, this guide also serves as a framework for the evaluation of novel derivatives like its difluorinated analog, for which public data is scarce. We will delve into their mechanisms of action, present supporting experimental data for KYNA and related compounds, and provide detailed protocols for the characterization of novel antagonists.

Introduction to NMDA Receptor Antagonism

The N-methyl-D-aspartate (NMDA) receptor is a critical ionotropic glutamate receptor involved in excitatory synaptic transmission, synaptic plasticity, and memory formation. However, its overactivation can lead to excitotoxicity, a key factor in the pathophysiology of numerous neurological disorders. This has driven the development of NMDA receptor antagonists as potential therapeutics. These antagonists can be classified based on their site of action, including competitive antagonists at the glutamate binding site, uncompetitive channel blockers, and antagonists at the glycine co-agonist site.

Kynurenic Acid: The Endogenous Benchmark

Kynurenic acid, a metabolite of the tryptophan pathway, is the primary endogenous antagonist of the NMDA receptor. Its well-established activity provides a crucial baseline for evaluating synthetic analogs.

Mechanism of Action

Kynurenic acid acts as a competitive antagonist at the glycine co-agonist binding site on the GluN1 subunit of the NMDA receptor.[1] The binding of a co-agonist, typically glycine or D-serine, is a prerequisite for glutamate-mediated channel opening. By competing with these co-agonists, KYNA reduces the probability of channel activation, thereby dampening NMDA receptor activity. It is important to note that KYNA is also a broad-spectrum antagonist, exhibiting activity at other glutamate receptors, albeit at higher concentrations.

Potency and Efficacy

The inhibitory potency of kynurenic acid at the NMDA receptor is typically quantified by its half-maximal inhibitory concentration (IC50). This value is notably dependent on the concentration of the co-agonist (glycine or D-serine) in the experimental preparation. In the presence of low glycine concentrations, KYNA exhibits higher potency.

CompoundTargetAssay ConditionIC50Reference
Kynurenic AcidNMDA Receptor (Glycine Site)Electrophysiology (Rat Cortical Neurons)~15 µM (in the absence of added glycine)[2]
Kynurenic AcidNMDA Receptor (Glycine Site)Electrophysiology (Rat Cortical Neurons)~235 µM (in the presence of 10 µM glycine)[2]
7-Chlorokynurenic AcidNMDA Receptor (Glycine Site)Radioligand Binding ([3H]glycine)0.56 µM[3][4]
L-701,324NMDA Receptor (Glycine Site)Radioligand Binding (Rat Brain Membranes)2 nM[5][6]

This compound: A Synthetic Analog

Inferred Mechanism and Potency

The core structure of 4-hydroxyquinoline-3-carboxylic acid is a known pharmacophore for NMDA receptor glycine site antagonists. The addition of electron-withdrawing fluorine atoms at the 5 and 7 positions of the quinoline ring is predicted to significantly enhance its potency compared to the parent kynurenic acid. This is supported by the observed increase in affinity of halogenated analogs like 7-chlorokynurenic acid (7-Cl-KYNA), which has an IC50 of 0.56 µM for the glycine binding site.[3][4] Another potent quinoline-based NMDA antagonist, L-701,324, which also features a chlorinated quinoline ring, demonstrates an IC50 in the nanomolar range.[5][6] It is therefore highly probable that this compound also acts as a competitive antagonist at the glycine co-agonist site with a potency significantly greater than that of kynurenic acid.

Experimental Workflows for Comparative Analysis

To empirically determine and compare the NMDA antagonist profiles of these two compounds, a series of well-established in vitro and in vivo experiments are necessary.

In Vitro Characterization

1. Radioligand Binding Assays

Radioligand binding assays are fundamental for determining the affinity of a compound for a specific receptor. To assess the interaction with the NMDA receptor, competitive binding assays against radiolabeled ligands for the glutamate and glycine sites are performed.

  • Objective: To determine the binding affinity (Ki) of the test compounds for the NMDA receptor glutamate and glycine binding sites.

  • Rationale: This allows for the quantification of the compound's potency and selectivity for the glycine site over the glutamate site.

G cluster_prep Membrane Preparation cluster_binding Binding Assay cluster_analysis Data Analysis prep1 Homogenize rat brain tissue prep2 Centrifuge to pellet membranes prep1->prep2 prep3 Wash and resuspend membranes prep2->prep3 bind1 Incubate membranes with radioligand ([3H]CGP 39653 for glutamate site or [3H]glycine for glycine site) and varying concentrations of test compound prep3->bind1 bind2 Separate bound from free radioligand by vacuum filtration bind1->bind2 bind3 Quantify radioactivity on filters bind2->bind3 analysis1 Generate competition curves bind3->analysis1 analysis2 Calculate IC50 values analysis1->analysis2 analysis3 Determine Ki values using the Cheng-Prusoff equation analysis2->analysis3

Radioligand Binding Assay Workflow

Step-by-Step Protocol for [3H]CGP 39653 Binding Assay (Glutamate Site):

  • Membrane Preparation: Homogenize whole rat forebrains in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge the homogenate at 48,000 x g for 10 minutes at 4°C. Wash the resulting pellet by resuspension and centrifugation three times in the same buffer. The final pellet is resuspended in buffer for the binding assay.

  • Binding Reaction: In a 96-well plate, combine 50 µL of the membrane preparation, 50 µL of [3H]CGP 39653 (final concentration ~2-3 nM), and 50 µL of either buffer (for total binding), a saturating concentration of a known NMDA antagonist (e.g., 1 mM L-glutamate for non-specific binding), or the test compound at various concentrations.

  • Incubation: Incubate the plate at room temperature for 30 minutes.

  • Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine.

  • Washing: Wash the filters three times with ice-cold buffer.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. Electrophysiology

Whole-cell patch-clamp electrophysiology on cultured neurons or brain slices allows for the functional characterization of NMDA receptor antagonists.

  • Objective: To determine the mechanism of antagonism (competitive, non-competitive, or uncompetitive) and the functional IC50 of the test compounds.

  • Rationale: This technique provides direct evidence of the compound's effect on NMDA receptor-mediated currents.

G cluster_prep Cell Preparation cluster_recording Patch-Clamp Recording cluster_analysis Data Analysis prep1 Culture primary neurons or prepare acute brain slices prep2 Identify and select a neuron for recording rec1 Establish whole-cell configuration prep2->rec1 rec2 Apply NMDA and glycine to evoke a baseline current rec1->rec2 rec3 Apply test compound at varying concentrations and record the inhibition of the NMDA current rec2->rec3 analysis1 Measure the peak amplitude of the NMDA-evoked currents rec3->analysis1 analysis2 Generate concentration-response curves analysis1->analysis2 analysis3 Determine the IC50 and the mechanism of antagonism analysis2->analysis3

Electrophysiology Workflow

Step-by-Step Protocol for Whole-Cell Patch-Clamp Electrophysiology:

  • Cell Preparation: Culture primary hippocampal or cortical neurons on glass coverslips. Alternatively, prepare acute brain slices from young adult rodents.

  • Recording Setup: Place the coverslip or brain slice in a recording chamber on the stage of an upright microscope and continuously perfuse with artificial cerebrospinal fluid (aCSF).

  • Patching: Using a glass micropipette filled with an appropriate internal solution, establish a whole-cell patch-clamp recording from a visually identified neuron.

  • Current Evocation: Voltage-clamp the neuron at a holding potential of -60 mV. Apply a solution containing NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to evoke an inward current.

  • Antagonist Application: After establishing a stable baseline response, co-apply the test compound at increasing concentrations with the NMDA/glycine solution.

  • Data Acquisition: Record the current responses at each concentration of the test compound.

  • Data Analysis: Measure the peak amplitude of the NMDA-evoked current in the presence of different antagonist concentrations. Normalize the responses to the baseline current and plot against the antagonist concentration to determine the IC50. To determine the mechanism of action, perform a Schild analysis by measuring the shift in the NMDA concentration-response curve in the presence of a fixed concentration of the antagonist.

In Vivo Evaluation

Microdialysis

In vivo microdialysis in freely moving animals allows for the assessment of a compound's effect on neurotransmitter levels in specific brain regions.

  • Objective: To measure the effect of the test compounds on extracellular levels of glutamate and other neurotransmitters.

  • Rationale: This provides insight into the compound's in vivo target engagement and its broader neurochemical effects.

G cluster_surgery Surgical Implantation cluster_dialysis Microdialysis cluster_analysis Sample Analysis surg1 Anesthetize the animal surg2 Implant a guide cannula stereotaxically into the target brain region (e.g., striatum or hippocampus) surg1->surg2 surg3 Allow for recovery surg2->surg3 dial1 Insert a microdialysis probe through the guide cannula surg3->dial1 dial2 Perfuse the probe with aCSF dial1->dial2 dial3 Collect dialysate samples at regular intervals before and after systemic administration of the test compound dial2->dial3 analysis1 Analyze neurotransmitter concentrations in the dialysate using HPLC dial3->analysis1 analysis2 Plot neurotransmitter levels over time analysis1->analysis2 analysis3 Determine the effect of the compound on basal and stimulated neurotransmitter release analysis2->analysis3

In Vivo Microdialysis Workflow

Step-by-Step Protocol for In Vivo Microdialysis:

  • Surgical Implantation: Anesthetize a rat or mouse and place it in a stereotaxic frame. Implant a guide cannula targeting the brain region of interest (e.g., the hippocampus or striatum). Secure the cannula to the skull with dental cement. Allow the animal to recover for several days.

  • Microdialysis Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

  • Perfusion and Sample Collection: Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min). After a stabilization period, collect baseline dialysate samples.

  • Drug Administration: Administer the test compound systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis).

  • Continued Sample Collection: Continue to collect dialysate samples for several hours after drug administration.

  • Neurochemical Analysis: Analyze the concentration of glutamate, glycine, and other relevant neurotransmitters in the dialysate samples using high-performance liquid chromatography (HPLC) with fluorescence or mass spectrometry detection.

  • Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the baseline levels and analyze the time course of the drug's effect.

Conclusion

Kynurenic acid serves as a crucial endogenous modulator of NMDA receptor activity and a valuable tool for neuroscience research. The structural modifications in this compound suggest it may be a more potent antagonist at the glycine co-agonist site. The experimental workflows detailed in this guide provide a comprehensive framework for the direct comparison of these and other novel NMDA receptor antagonists. Such rigorous characterization is essential for advancing our understanding of NMDA receptor pharmacology and for the development of novel therapeutics for neurological and psychiatric disorders.

References

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  • Kemp, J. A., et al. (1988). 7-Chlorokynurenic acid is a selective antagonist at the glycine modulatory site of the N-methyl-D-aspartate receptor complex. PNAS, 85(17), 6547-6550.
  • Benveniste, M., & Mayer, M. L. (1991). Structure-activity analysis of binding kinetics for NMDA receptor competitive antagonists: the influence of conformational restriction. British Journal of Pharmacology, 104(1), 207-221.
  • Farkas, T., et al. (2018). (PDF) Kynurenic Acid and Its Analogue Can Alter the Opioid. Amanote Research. Retrieved from [Link]

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A Senior Application Scientist's Guide to Comparing the Efficacy of Fluoroquinolone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Utility and Evolution of Fluoroquinolones

Since the discovery of the quinolone progenitor, nalidixic acid, in 1962, the (fluoro)quinolone class of antibiotics has become a cornerstone in the treatment of a wide array of bacterial infections.[1][2] Their broad-spectrum activity, favorable pharmacokinetic properties, and clinical efficacy have cemented their role in medicine.[1] These synthetic agents exert their bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV, which are critical for DNA replication, transcription, and repair.[1][2]

The evolution of this class is often categorized into generations, with each subsequent generation representing chemical modifications designed to enhance the spectrum of activity, improve pharmacokinetic profiles, and overcome emerging resistance.[1][2][3]

  • First-generation agents like nalidixic acid have a narrow spectrum, primarily targeting Gram-negative bacteria and achieving minimal systemic concentrations.[3]

  • Second-generation fluoroquinolones, such as ciprofloxacin, introduced a fluorine atom at position C6, significantly broadening their activity against Gram-negative pathogens and improving systemic distribution.[2][3]

  • Third-generation derivatives, notably levofloxacin, demonstrated expanded activity against Gram-positive bacteria, including Streptococcus pneumoniae, and atypical pathogens.[3][4]

  • Fourth-generation agents, like moxifloxacin, further enhanced Gram-positive coverage and added significant activity against anaerobic bacteria.[3][5]

  • Newer-generation fluoroquinolones, such as delafloxacin, exhibit potent, broad-spectrum efficacy that includes activity against methicillin-resistant Staphylococcus aureus (MRSA).[6]

However, the extensive use of these powerful agents has inevitably led to the rise of multidrug-resistant pathogens, challenging their continued effectiveness.[1] This guide provides a framework for the systematic comparison of fluoroquinolone derivatives, focusing on the critical experimental data and methodologies required to make informed decisions in a research and drug development context.

The Core Mechanism: Targeting Bacterial DNA Topology

Fluoroquinolones selectively target bacterial type II topoisomerases—DNA gyrase and topoisomerase IV.[2] These enzymes manage the topological state of DNA, a process vital for cell viability.

  • DNA Gyrase , composed of GyrA and GyrB subunits, introduces negative supercoils into DNA, a crucial step for initiating replication and transcription.[7]

  • Topoisomerase IV , composed of ParC and ParE subunits, is primarily responsible for decatenating (separating) daughter chromosomes after replication.[8]

Fluoroquinolones bind to the enzyme-DNA complex, trapping it in an intermediate state and leading to the accumulation of double-strand DNA breaks, which ultimately triggers cell death.[7] The primary target varies between bacterial types: in Gram-negative bacteria, DNA gyrase is the main target, while in Gram-positive bacteria, it is typically topoisomerase IV.[7]

Resistance often arises from mutations in the Quinolone Resistance-Determining Regions (QRDRs) of the gyrA and parC genes, which alter the drug-binding site and reduce affinity.[1][8][9][10] Another significant resistance mechanism involves the increased expression of efflux pumps that actively transport the drug out of the bacterial cell.[7]

Below is a diagram illustrating the mechanism of action and the key points of resistance.

G cluster_bacterium Bacterial Cell cluster_process DNA Replication & Segregation cluster_resistance Resistance Mechanisms FQ Fluoroquinolone Block_Gyrase Inhibition FQ->Block_Gyrase Block_Topo Inhibition FQ->Block_Topo DNA_Gyrase DNA Gyrase (GyrA/GyrB) Target in G- bacteria Replication DNA Replication DNA_Gyrase->Replication Enables Topo_IV Topoisomerase IV (ParC/ParE) Target in G+ bacteria Segregation Chromosome Segregation Topo_IV->Segregation Enables Block_Gyrase->DNA_Gyrase DS_Breaks Double-Strand Breaks Block_Gyrase->DS_Breaks Block_Topo->Topo_IV Block_Topo->DS_Breaks Cell_Death Bactericidal Effect DS_Breaks->Cell_Death Mutation Target Site Mutation (gyrA, parC) Mutation->DNA_Gyrase Alters Target Mutation->Topo_IV Alters Target Efflux Efflux Pump Upregulation Efflux->FQ Expels Drug

Caption: Mechanism of fluoroquinolone action and resistance.

Comparative Efficacy: A Data-Driven Overview

The true measure of a fluoroquinolone derivative lies in its performance across key parameters. The choice of agent is dictated by its spectrum of activity, potency against specific pathogens, pharmacokinetic/pharmacodynamic (PK/PD) profile, and safety.

In Vitro Potency (MIC₅₀/MIC₉₀)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antibiotic that prevents visible growth of a microorganism in vitro.[11] It is a fundamental measure of potency. The following table summarizes representative MIC₅₀ values (the concentration inhibiting 50% of isolates) for key fluoroquinolones against common pathogens.

Fluoroquinolone DerivativeGenerationS. aureus (MSSA)S. aureus (MRSA)S. pneumoniaeP. aeruginosaE. coli
Ciprofloxacin 2nd0.25 mg/L>32 mg/L1 mg/L0.25 mg/L≤0.015 mg/L
Levofloxacin 3rd0.25 mg/L8 mg/L1 mg/L1 mg/L≤0.03 mg/L
Moxifloxacin 4th0.06 mg/L4 mg/L0.25 mg/L4 mg/L≤0.06 mg/L
Delafloxacin Newer≤0.008 mg/L[12][13]0.12 mg/L0.03 mg/L0.25 mg/L[12][13]0.06 mg/L

Note: MIC values can vary significantly based on geographic region and local resistance patterns. Data compiled from multiple sources for representative comparison.

Key Insights:

  • Gram-Positive Activity: There is a clear progression of improved Gram-positive activity with successive generations. Delafloxacin shows exceptional potency against both MSSA and MRSA, with an MIC₅₀ for MRSA at least 64-fold lower than levofloxacin and ciprofloxacin in some studies.[14]

  • Pseudomonal Activity: Ciprofloxacin remains highly active against P. aeruginosa, although delafloxacin also demonstrates potent activity, being at least 4 times more potent than levofloxacin in one study.[12][13]

  • pH-Dependent Activity: A unique feature of delafloxacin is its increased potency in acidic environments, which are common at sites of infection.[6][15] In contrast, the activity of other fluoroquinolones tends to decrease at lower pH.[6][15]

Pharmacokinetic and Pharmacodynamic (PK/PD) Parameters

Effective bacterial eradication in vivo depends not just on potency (MIC), but on achieving and maintaining adequate drug concentrations at the site of infection.[16] Fluoroquinolones exhibit concentration-dependent killing.[17]

Key PK/PD Indices for Fluoroquinolones:

  • AUC₂₄/MIC: The ratio of the 24-hour Area Under the Curve to the MIC. This is considered the best predictor of clinical and bacteriological efficacy.[17] A target ratio of >100 is often associated with maximal efficacy.[17]

  • Cₘₐₓ/MIC: The ratio of the peak plasma concentration to the MIC. A ratio of >10 is important for preventing the emergence of resistance.[17]

Fluoroquinolone DerivativeBioavailabilityHalf-life (t½)Cₘₐₓ (Oral Dose)Primary Elimination
Ciprofloxacin ~70%4 hours1.2 µg/mL (250mg)[18]Renal
Levofloxacin >99%[18]6-8 hours2.5 µg/mL (250mg)[18]Renal[18]
Moxifloxacin ~90%12 hours2.2 µg/mL (250mg)[18]Hepatic/Biliary[19]
Delafloxacin ~59%8 hours4.4 µg/mL (300mg IV)Renal

Causality Behind the Data: Newer fluoroquinolones were specifically designed for longer half-lives to allow for once-daily dosing, which improves patient adherence.[20] Excellent oral bioavailability, as seen with levofloxacin, allows for effective intravenous-to-oral switch therapy, reducing healthcare costs.[18] The varied elimination pathways are critical for dose adjustments in patients with renal or hepatic impairment.[17][18]

Standardized Protocols for Efficacy Evaluation

To ensure reproducible and comparable data, standardized methodologies are paramount. The following protocols represent the gold standard for assessing the efficacy of novel antimicrobial agents.

Experimental Workflow for Preclinical Efficacy Assessment

The evaluation of a new antibiotic derivative follows a logical progression from in vitro characterization to in vivo validation. This workflow ensures that only the most promising candidates advance, saving time and resources.

Caption: A streamlined workflow for preclinical antibiotic efficacy testing.

Protocol 1: Determination of Minimum Inhibitory (MIC) and Bactericidal (MBC) Concentrations

Principle: This protocol determines the lowest concentration of an antibiotic required to inhibit visible growth (MIC) and the lowest concentration required to kill 99.9% of the initial bacterial inoculum (MBC).[21] The broth microdilution method is a standardized technique recommended by the Clinical and Laboratory Standards Institute (CLSI).[11][22][23]

Methodology (Broth Microdilution):

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) from a fresh culture, which is then diluted in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[4]

    • Causality: A standardized inoculum is critical for inter-lab reproducibility. The specific ion concentration of the media can significantly affect antibiotic activity and must be controlled.

  • Drug Dilution: Prepare a two-fold serial dilution of each fluoroquinolone derivative in a 96-well microtiter plate. Include a growth control well (no drug) and a sterility control well (no bacteria).

  • Inoculation & Incubation: Add the prepared bacterial inoculum to each well. Incubate the plate at 35-37°C for 16-20 hours under appropriate atmospheric conditions.

  • MIC Determination: The MIC is the lowest drug concentration in which there is no visible turbidity (growth).[11]

  • MBC Determination: To determine the MBC, subculture a small aliquot (e.g., 10 µL) from each clear well onto antibiotic-free agar plates. Incubate overnight. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.[24]

Protocol 2: Time-Kill Kinetic Assay

Principle: This dynamic assay provides information on the rate of bactericidal or bacteriostatic activity over time.[24] It is more informative than the static MIC/MBC values. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[24]

Methodology:

  • Preparation: Prepare flasks containing MHB with the fluoroquinolone at various concentrations (e.g., 1x, 2x, 4x MIC) and a no-drug growth control.

  • Inoculation: Inoculate each flask with a standardized bacterial suspension to a starting density of ~5 x 10⁵ to 5 x 10⁶ CFU/mL.

  • Sampling: At defined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each flask.[24]

  • Quantification: Perform serial dilutions of the collected samples and plate them onto antibiotic-free agar to determine the viable bacterial count (CFU/mL).

  • Data Analysis: Plot the log₁₀ CFU/mL versus time for each concentration. This visualizes the rate and extent of bacterial killing.[25]

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

Principle: Efficacy must be balanced with safety. The MTT assay is a colorimetric method used to assess the metabolic activity of eukaryotic cells, serving as an indicator of cell viability and cytotoxicity of a compound.[26] Viable cells with active mitochondrial enzymes can reduce the yellow tetrazolium salt MTT to purple formazan crystals.[26][27]

Methodology:

  • Cell Culture: Seed a mammalian cell line (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity) into a 96-well plate and allow cells to adhere overnight.

  • Compound Exposure: Expose the cells to serial dilutions of the fluoroquinolone derivatives for a specified period (e.g., 24 or 48 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. During this time, viable cells will convert MTT to formazan.[26]

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[28]

  • Measurement: Measure the absorbance of the solution using a spectrophotometer (typically around 570 nm).[28] The intensity of the purple color is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. This can be used to determine the IC₅₀ (the concentration causing 50% inhibition of cell viability).

Protocol 4: In Vivo Efficacy (Neutropenic Murine Thigh Infection Model)

Principle: In vitro results must be confirmed in a relevant in vivo system.[29][30] The neutropenic murine thigh infection model is a highly standardized and widely used model for evaluating the in vivo efficacy of antimicrobials against soft tissue infections.[31][32] Rendering the mice neutropenic (e.g., with cyclophosphamide) reduces the influence of the host immune system, allowing for a direct assessment of the antibiotic's bactericidal activity.[31][33]

Methodology:

  • Induce Neutropenia: Administer cyclophosphamide to mice 1-4 days prior to infection to deplete neutrophil counts.[33]

  • Infection: Inject a standardized inoculum of the target bacterium (e.g., 10⁶ CFU of S. aureus) directly into the thigh muscle of the mice.[33]

  • Treatment: At a specified time post-infection (e.g., 2 hours), begin administration of the fluoroquinolone derivatives via a clinically relevant route (e.g., subcutaneous or oral) at various dosing regimens. Include a vehicle control group.

  • Endpoint Analysis: After a set treatment period (e.g., 24 hours), euthanize the mice, aseptically remove the infected thigh, and homogenize the tissue.[34]

  • Quantification: Perform serial dilutions of the tissue homogenate and plate on agar to determine the bacterial burden (CFU/g of tissue).

  • Data Analysis: Compare the bacterial load in the treated groups to the control group at the start and end of therapy. A static dose is one that results in no net change in bacterial count over 24 hours, while a 1-log or 2-log kill dose provides a measure of bactericidal efficacy.

Conclusion and Future Outlook

The systematic comparison of fluoroquinolone derivatives requires a multi-faceted approach that integrates in vitro potency, kinetic, and safety data with in vivo efficacy models. While later-generation fluoroquinolones show clear advantages in spectrum and potency, especially against resistant Gram-positive pathogens, the clinical utility of each derivative must be carefully weighed against its PK/PD profile and potential for resistance development. Newer agents like delafloxacin, with its enhanced activity against MRSA and unique performance in acidic environments, represent a significant advancement in the fight against challenging infections.[6][15] As antimicrobial resistance continues to evolve, the rigorous, data-driven evaluation pipelines described herein will remain essential for identifying and developing the next generation of effective antibacterial agents.

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A Senior Application Scientist's Guide to the Hypothetical Validation of 5,7-Difluoro-4-hydroxyquinoline-3-carboxylic Acid as a Selective NMDA Receptor Antagonist

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of neuropharmacology, the N-methyl-D-aspartate (NMDA) receptor stands as a pivotal target for therapeutic intervention in a host of neurological and psychiatric disorders. Its overactivation is a key mechanism in excitotoxic neuronal damage, implicated in conditions like stroke, traumatic brain injury, and neurodegenerative diseases.[1][2] Conversely, its dysfunction is linked to psychiatric disorders, making its modulation a delicate balancing act. The development of selective NMDA receptor antagonists has been a long-standing goal, yet clinical success has been hampered by significant side effects, largely due to the ubiquitous role of these receptors in normal synaptic transmission.[1][2]

This guide outlines a comprehensive, multi-tiered experimental framework for the validation of a novel chemical entity, 5,7-Difluoro-4-hydroxyquinoline-3-carboxylic acid, as a putative selective NMDA receptor antagonist. While this compound is not extensively characterized in publicly available literature as an NMDA antagonist, its quinoline-3-carboxylic acid scaffold bears resemblance to kynurenic acid, an endogenous, albeit non-selective, antagonist at the glycine co-agonist site of the NMDA receptor.[1] This structural alert provides a logical starting point for a thorough investigation.

We will proceed with a hypothesis-driven approach, detailing the in vitro and in vivo studies required to not only ascertain its activity at the NMDA receptor but also to meticulously profile its selectivity and potential therapeutic window against a panel of well-established antagonists.

The NMDA Receptor: A Complex Target for Selective Antagonism

The NMDA receptor is a heterotetrameric ligand-gated ion channel, typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits (A-D).[3][4] For the channel to open, it requires the simultaneous binding of both glutamate and a co-agonist (glycine or D-serine), as well as the relief of a voltage-dependent magnesium (Mg²⁺) block by membrane depolarization.[3] This intricate activation mechanism provides multiple sites for pharmacological intervention.

Diagram: NMDA Receptor Activation and Sites of Antagonist Action

NMDA_Pathway cluster_receptor NMDA Receptor cluster_ligands Ligands & Modulators GluN1 GluN1 Subunit Channel Ion Channel (Blocked by Mg2+) GluN2 GluN2 Subunit PCP_Site PCP Site Glutamate Glutamate Glutamate->GluN2 Binds Glycine Glycine / D-Serine Glycine->GluN1 Binds Depolarization Membrane Depolarization Depolarization->Channel Relieves Block Mg Mg2+ Mg->Channel Blocks Competitive Competitive (e.g., CPP, AP5) Competitive->GluN2 Blocks Glycine_Site Glycine Site (e.g., 7-CKA) Glycine_Site->GluN1 Blocks Uncompetitive Uncompetitive Channel Blockers (e.g., MK-801, Memantine) Uncompetitive->PCP_Site Blocks Allosteric Allosteric Modulators (e.g., Ifenprodil) Allosteric->GluN2 Modulates

Caption: NMDA receptor activation and antagonist binding sites.

Antagonists are broadly classified based on their mechanism of action[1]:

  • Competitive Antagonists: Bind to the glutamate recognition site (e.g., CPP, AP5).[5]

  • Glycine Site Antagonists: Block the co-agonist glycine binding site (e.g., 7-Chlorokynurenic acid).[1]

  • Uncompetitive Channel Blockers: Bind within the ion channel pore, typically at the phencyclidine (PCP) site, preventing ion flux (e.g., MK-801, Memantine, Ketamine).[6][7]

  • Non-competitive (Allosteric) Modulators: Bind to a site distinct from the agonist or co-agonist sites to modulate receptor function, often with subunit selectivity (e.g., Ifenprodil for GluN2B-containing receptors).[5][7]

Our candidate, This compound , will be evaluated against exemplars from these classes to build a comprehensive profile of its selectivity and mechanism.

Phase 1: In Vitro Characterization – Affinity, Selectivity, and Functional Antagonism

The initial phase of validation focuses on cell-free and cell-based assays to determine if the candidate compound directly interacts with the NMDA receptor and with what functional consequence.

Competitive Radioligand Binding Assays

This is the first-line screening method to determine the binding affinity (Kᵢ) of the candidate compound for the NMDA receptor and its selectivity over other ionotropic glutamate receptors (AMPA and Kainate).

Experimental Protocol: Competitive Binding Assay

  • Preparation of Synaptic Membranes: Homogenize rat cortical tissue in a buffered sucrose solution. Perform differential centrifugation to isolate the crude synaptic membrane fraction, which is rich in NMDA receptors.

  • Assay Incubation: In a multi-well plate, incubate the synaptic membranes with a specific radioligand at a concentration near its Kₑ value. For example:

    • NMDA Glutamate Site: [³H]CPP or [³H]CGS19755.

    • NMDA Glycine Site: [³H]Glycine in the presence of excess glutamate.

    • NMDA Channel (PCP Site): [³H]MK-801 or [³H]TCP.[3]

    • AMPA Site: [³H]AMPA.

    • Kainate Site: [³H]Kainate.

  • Competition: Add increasing concentrations of the test compound (this compound) or a known competitor (unlabeled CPP, MK-801, etc., for positive control).

  • Separation and Counting: After incubation to equilibrium, rapidly filter the mixture through glass fiber filters to separate bound from free radioligand. Wash the filters to reduce non-specific binding. Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a one-site competition model to determine the IC₅₀ (concentration inhibiting 50% of specific binding). Calculate the Kᵢ value using the Cheng-Prusoff equation.

Comparative Data Table (Hypothetical Results)

CompoundClassPrimary TargetKᵢ (nM) vs [³H]CPP (GluN2 Site)Kᵢ (nM) vs [³H]MK-801 (PCP Site)Kᵢ (nM) vs [³H]AMPASelectivity Ratio (AMPA/NMDA)
Candidate Compound HypotheticalTo be determined55 >10,000>10,000>180
CPPCompetitiveGluN2 Site60[8]>10,000>10,000>160
MK-801UncompetitivePCP Site>10,0003>10,000>3000
IfenprodilAllostericGluN2B>10,000>10,000>10,000N/A
MemantineUncompetitivePCP Site>10,000700[7]>10,000>15

Causality: This assay provides the foundational evidence of a direct interaction. By testing against multiple radioligands for different receptors, we establish a selectivity profile. A high affinity for an NMDA site ligand and low affinity for AMPA/Kainate ligands would be the first indication of a selective NMDA antagonist. Our hypothetical data suggest the candidate may be a competitive antagonist.

Whole-Cell Patch-Clamp Electrophysiology

Binding does not equate to function. Electrophysiology is essential to confirm antagonism, determine the mechanism of action (e.g., competitive vs. non-competitive), and quantify functional potency (IC₅₀).[9][10]

Diagram: Electrophysiological Validation Workflow

Ephys_Workflow cluster_prep Cell Preparation cluster_recording Recording & Perfusion cluster_analysis Data Analysis Prep Culture HEK293 cells or primary cortical neurons Transfect Transfect HEK293 with specific GluN1/GluN2 subunits (e.g., GluN2A or GluN2B) Prep->Transfect For subtype selectivity Patch Establish whole-cell patch-clamp configuration (V_hold = -60 mV) Prep->Patch Transfect->Patch Agonist Perfuse with NMDA (100 µM) + Glycine (10 µM) to evoke I_NMDA Patch->Agonist Antagonist Co-perfuse with increasing concentrations of Candidate Compound Agonist->Antagonist Washout Washout with agonist solution to test for reversibility Antagonist->Washout IC50 Measure peak I_NMDA amplitude and plot dose-response curve to determine IC50 Antagonist->IC50 Mechanism Perform Schild analysis by varying agonist concentration to determine mechanism (competitive?) Antagonist->Mechanism Voltage Apply voltage ramps to test for voltage-dependent block (uncompetitive?) Antagonist->Voltage

Caption: Workflow for whole-cell patch-clamp experiments.

Experimental Protocol: Whole-Cell Patch-Clamp

  • Cell Culture: Use primary cortical neurons or a heterologous expression system like HEK293 cells transiently transfected with specific NMDA receptor subunits (e.g., GluN1/GluN2A or GluN1/GluN2B) to assess subtype selectivity.[11]

  • Recording: Obtain a whole-cell patch-clamp recording from a single cell. Clamp the membrane potential at -60 mV.

  • Elicit NMDA Currents: Use a fast perfusion system to apply a solution containing NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to elicit an inward current (Iₙₘⅾₐ).

  • Antagonist Application: After establishing a stable baseline Iₙₘⅾₐ, co-apply the agonist solution with increasing concentrations of the candidate compound. Measure the degree of current inhibition.

  • Mechanism of Action:

    • Competitive: The inhibition can be overcome by increasing the concentration of the agonist (glutamate/NMDA). A Schild plot will yield a linear relationship with a slope of 1.

    • Non-competitive/Uncompetitive: The maximal response is suppressed regardless of agonist concentration. Uncompetitive blockers will show increased potency with membrane depolarization (voltage dependence).

  • Data Analysis: Calculate the IC₅₀ from the dose-response curve. Perform Schild analysis and assess voltage dependency to elucidate the mechanism.

This functional data is the gold standard for confirming antagonist activity and provides critical insights into how the compound works at a molecular level, which has profound implications for its potential in vivo effects.

Phase 2: In Vivo Validation – Neuroprotection and Behavioral Profile

Positive in vitro results are promising but must be translated to a complex biological system. In vivo studies assess the compound's ability to cross the blood-brain barrier, engage its target, and produce a desired physiological or behavioral effect without undue toxicity.

Neuroprotection in an Excitotoxicity Model

A key therapeutic rationale for NMDA antagonists is preventing excitotoxic cell death.[12]

Experimental Protocol: NMDA-Induced Lethality in Mice

  • Animal Dosing: Administer the candidate compound or vehicle control intraperitoneally (i.p.) to groups of mice at various doses. Known antagonists like MK-801 or CPP serve as positive controls.

  • NMDA Challenge: After a set pretreatment time (e.g., 30 minutes), administer a lethal dose of NMDA (i.p.).

  • Observation: Observe the animals for the onset of seizures and mortality over a 60-minute period.

  • Data Analysis: Calculate the minimum effective dose (MED) of the candidate compound that provides significant protection against NMDA-induced lethality.

Trustworthiness: This self-validating system provides a clear, binary outcome (survival vs. death) directly linked to the antagonism of systemic NMDA receptor overactivation. It's a robust primary screen for in vivo efficacy.

Behavioral Models for Therapeutic Efficacy and Side Effects

While neuroprotection is key, the therapeutic potential and side-effect profile must be evaluated in behavioral paradigms relevant to human disorders.

Diagram: In Vivo Behavioral Testing Cascade

InVivo_Workflow cluster_dosing Dosing & PK/PD cluster_side_effects Side Effect Profiling cluster_efficacy Therapeutic Efficacy Models Dose Administer Candidate Compound (i.p. or p.o.) to mice/rats PKPD Establish brain penetration and target engagement Dose->PKPD Locomotor Open Field Test (Hyperlocomotion?) PKPD->Locomotor Memory Morris Water Maze (Cognitive Effects?) PKPD->Memory Depression Forced Swim Test (Antidepressant Effects?) PKPD->Depression Pain Formalin Paw Test (Analgesic Effects?) PKPD->Pain Motor Rotarod Test (Motor Impairment?) Locomotor->Motor Psychotomimetic Prepulse Inhibition (Sensorimotor Gating Deficits?) Motor->Psychotomimetic

Caption: A tiered approach for in vivo behavioral analysis.

Experimental Protocols: Selected Behavioral Assays

  • Motor Coordination (Rotarod Test): To assess potential motor impairment, a common side effect of NMDA antagonists. Mice are placed on a rotating rod, and the latency to fall is measured. A significant decrease in performance indicates adverse motor effects.

  • Psychotomimetic-like Effects (Prepulse Inhibition - PPI): This test measures sensorimotor gating, a process deficient in schizophrenia. A weak auditory prestimulus (prepulse) normally inhibits the startle response to a subsequent strong stimulus. Drugs like ketamine disrupt PPI. This assay is crucial for identifying potential schizophrenia-like side effects.[13]

  • Cognitive Function (Morris Water Maze): To evaluate effects on learning and memory. NMDA antagonists can impair acquisition of this spatial memory task.[14] This helps define the cognitive safety profile of the candidate compound.

By comparing the dose at which therapeutic effects are observed (e.g., neuroprotection) with the dose that causes side effects (e.g., motor impairment), a therapeutic index can be established. A compound that is neuroprotective at doses well below those causing behavioral disruption would be a highly valuable clinical candidate.

Conclusion and Forward Look

This guide presents a rigorous, logical, and experimentally grounded pathway for the validation of this compound as a potential selective NMDA receptor antagonist. The workflow is designed to build a comprehensive data package, starting from fundamental receptor binding and progressing through functional cellular assays to whole-animal models of neuroprotection and behavior.

By systematically comparing its performance against a panel of established NMDA antagonists with diverse mechanisms of action, we can precisely position our candidate compound within the complex landscape of NMDA receptor pharmacology. A successful outcome would be the characterization of a novel antagonist with high affinity, clear selectivity for NMDA receptors (and potentially specific subunits), a well-defined functional mechanism, and, most importantly, a favorable in vivo therapeutic window. Such a result would provide a strong impetus for further preclinical development.

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A Comparative Guide to the Structure-Activity Relationship of 4-Hydroxyquinoline-3-Carboxylic Acids: From Enzyme Inhibition to Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 4-hydroxyquinoline core is a classic example of a "privileged structure" in medicinal chemistry. Its rigid, planar scaffold and capacity for diverse functionalization have made it a cornerstone in the development of numerous therapeutic agents. When combined with a carboxylic acid at the 3-position, the resulting 4-hydroxyquinoline-3-carboxylic acid framework emerges as a versatile pharmacophore with a wide spectrum of biological activities, including enzyme inhibition, and antimicrobial and antimalarial effects.[1][2][3]

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-hydroxyquinoline-3-carboxylic acid derivatives. Moving beyond a simple catalog of compounds, we will dissect how specific structural modifications influence biological outcomes, offering field-proven insights grounded in experimental data. We aim to explain the causality behind these relationships, providing researchers and drug development professionals with a robust framework for designing next-generation therapeutic agents based on this potent scaffold.

The Core Pharmacophore: Understanding the Key Structural Features

The foundational 4-hydroxyquinoline-3-carboxylic acid structure possesses several key features that are critical to its biological activity. The molecule exists in tautomeric equilibrium between the 4-hydroxyquinoline and the 4-quinolone form. The carboxylic acid at the C3 position and the adjacent hydroxyl/keto group at C4 create a powerful hydrogen bonding and metal chelation site. The carboxylate, in particular, is crucial for forming salt bridges and hydrogen bond interactions with key residues in enzyme active sites, such as arginine and glutamine.[4] The aromatic quinoline ring system serves as a modifiable scaffold, where substitutions at various positions can dramatically alter the compound's potency, selectivity, and pharmacokinetic properties.

G cluster_core 4-Hydroxyquinoline-3-carboxylic Acid Core cluster_features Key Pharmacophoric Features core_img feat1 C3 Carboxylic Acid: - H-bonding - Salt bridge formation - Metal chelation core_img->feat1 Critical for Target Binding feat2 C4 Hydroxyl/Keto Group: - Tautomerism - H-bonding - Metal chelation core_img->feat2 Modulates Electronic Properties feat3 Quinoline Scaffold: - Rigid, planar system - Site for substitutions (R1-R4) - Influences lipophilicity & PK/PD core_img->feat3 Fine-tunes Activity & Selectivity

Caption: Core structure and key pharmacophoric features.

Comparative Analysis of Structural Modifications

The biological activity of the 4-hydroxyquinoline-3-carboxylic acid scaffold can be precisely tuned by substitutions at various positions. Below, we compare how modifications at key positions alter the compound's therapeutic profile.

Modifications at the 3-Position: The Acid is Key

The carboxylic acid at the C3 position is often considered indispensable for certain biological activities, particularly those involving enzyme inhibition.[4] However, its modification into esters or amides can reveal crucial insights into the binding requirements of a target.

A study on antimalarial 4-oxo-3-carboxyl quinolones provides a stark example. While the ethyl ester derivative (Compound 7 in the study) showed potent activity against P. falciparum, converting this group to either the free carboxylic acid or an amide completely abolished its antimalarial effects.[2] This suggests that for this specific target, the ester may be acting as a key binding element or that the charge of the carboxylate is detrimental to activity, possibly by hindering cell penetration or failing to fit into a hydrophobic binding pocket.

Compound Modification at 3-Position Biological Activity (Antimalarial, P. falciparum) Reference
Analogue 1-COOEt (Ethyl Ester)Potent Activity[2]
Analogue 2-COOH (Carboxylic Acid)Activity Abolished[2]
Analogue 3-CONH2 (Amide)Activity Abolished[2]
Table 1. Impact of 3-position modifications on antimalarial activity.
Substitutions on the Benzenoid Ring: Tuning Lipophilicity and Specificity

Substitutions on the benzenoid portion of the quinoline ring (positions 5, 6, 7, and 8) are critical for modulating the molecule's physicochemical properties, particularly lipophilicity, which governs membrane transport and target access.

Pioneering work on 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration demonstrated a clear correlation between structure and activity.[5][6][7] The research revealed two distinct relationships:

  • Whole-Cell Inhibition: The ability to inhibit the respiration of Ehrlich ascites tumor cells was found to be linearly related to the lipophilicity (π constant) of the substituent at the 7-position.[5] This indicates that more lipophilic compounds are better able to cross the cell membrane to reach their intracellular targets.

  • Enzyme-Specific Inhibition: When tested against isolated dehydrogenase enzymes, the inhibitory activity correlated with the molar refractivity (MR), a measure of substituent volume.[5] Lipophilic congeners showed a clear specificity for inhibiting mitochondrial malate dehydrogenase over cytoplasmic dehydrogenases, further underscoring the role of lipophilicity in targeting specific cellular compartments.[6][7]

Substituent at C7 Target Key Physicochemical Driver Observed Activity Reference
Various (e.g., -H, -Cl, -OPh)Ehrlich Ascites Cells (Respiration)Lipophilicity (π)Inhibition increases with lipophilicity[5]
Various (e.g., -H, -Cl, -OPh)Malate Dehydrogenase (Isolated)Molar Refractivity (MR)Inhibition correlates with substituent volume[5]
Lipophilic ethersMitochondrial Malate DehydrogenaseLipophilicity (π)Specific and potent inhibition[6][7]
Table 2. SAR of 7-substituted derivatives as inhibitors of cellular respiration and dehydrogenases.
Substitutions at the 2-Position: Expanding the Antibacterial Spectrum

While many early studies focused on the benzenoid ring, modifications at the C2 position have proven effective for developing antibacterial agents. A series of 2-phenyl-quinoline-4-carboxylic acid derivatives were synthesized and evaluated for their activity against Gram-positive and Gram-negative bacteria.[8]

The results showed that the introduction of a phenyl group at C2, followed by further derivatization of the C4-carboxylic acid into various amides, yielded compounds with notable activity against Staphylococcus aureus and Escherichia coli.[8] For instance, compound 5a4 from the study emerged as the most potent against S. aureus (MIC = 64 μg/mL), while compound 5a7 was most effective against E. coli (MIC = 128 μg/mL).[8] This demonstrates that extending the scaffold at the C2 position can create new interactions with bacterial targets, expanding the therapeutic potential of the core structure.

Compound Series Key Structural Feature Most Potent Against S. aureus Most Potent Against E. coli Reference
2-Phenyl-quinoline-4-carboxamidesPhenyl group at C2, various amide side chainsCompound 5a4 (MIC = 64 μg/mL)Compound 5a7 (MIC = 128 μg/mL)[8]
Table 3. Antibacterial activity of C2-substituted 4-hydroxyquinoline-3-carboxylic acid derivatives.

Experimental Protocols & Methodologies

To ensure scientific integrity, the protocols used to generate SAR data must be robust and reproducible. Below are methodologies for key assays relevant to the evaluation of 4-hydroxyquinoline-3-carboxylic acid derivatives.

Protocol 1: Dehydrogenase Inhibition Assay

This protocol is designed to quantify the inhibitory effect of test compounds on a specific dehydrogenase, such as malate dehydrogenase, a key enzyme in cellular respiration.

Principle: The enzyme's activity is measured spectrophotometrically by monitoring the change in absorbance of NADH at 340 nm. Inhibitors will decrease the rate of this reaction.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.5).

    • Prepare substrate solutions: oxaloacetate (for the forward reaction) and NADH.

    • Prepare a solution of malate dehydrogenase (MDH) of known concentration.

  • Assay Procedure:

    • In a 96-well UV-transparent plate, add 180 µL of reaction buffer to each well.

    • Add 2 µL of the test compound solution (or DMSO for control) to the appropriate wells, creating a serial dilution to determine IC50.

    • Add 10 µL of the NADH solution.

    • Initiate the reaction by adding 10 µL of the MDH enzyme solution.

    • Immediately place the plate in a spectrophotometer pre-set to 37°C.

    • Monitor the decrease in absorbance at 340 nm over a period of 5-10 minutes.

  • Data Analysis:

    • Calculate the initial reaction rate (V) for each concentration of the inhibitor.

    • Normalize the rates relative to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Antibacterial Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of a compound that prevents visible growth of a bacterium.

Principle: The broth microdilution method involves challenging a standardized inoculum of bacteria with serial dilutions of the test compound in a liquid growth medium.

Step-by-Step Methodology:

  • Preparation:

    • Prepare a stock solution of the test compound (e.g., 1 mg/mL in DMSO).

    • Grow a fresh culture of the target bacterium (e.g., S. aureus) in a suitable broth (e.g., Mueller-Hinton Broth - MHB) to the mid-log phase.

    • Adjust the bacterial culture to a concentration of 0.5 McFarland standard, then dilute to a final inoculum density of approximately 5 x 10^5 CFU/mL.

  • Assay Procedure:

    • In a sterile 96-well plate, add 100 µL of MHB to each well.

    • Add 100 µL of the compound stock solution to the first well and perform a 2-fold serial dilution across the plate.

    • Add 100 µL of the standardized bacterial inoculum to each well.

    • Include a positive control (bacteria, no compound) and a negative control (broth, no bacteria).

  • Incubation and Reading:

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

G cluster_workflow SAR Evaluation Workflow start Design & Synthesize Analogue Library primary_assay Primary Screen: In Vitro Biological Assay (e.g., Enzyme Inhibition) start->primary_assay hit_id Identify 'Hits' (Activity > Threshold) primary_assay->hit_id hit_id->start Inactive secondary_assay Secondary Assay: Cell-Based Activity (e.g., Cell Respiration) hit_id->secondary_assay Active sar_analysis Analyze Structure-Activity Relationship (SAR) secondary_assay->sar_analysis qsar Develop QSAR Model (e.g., Correlate with π, MR) sar_analysis->qsar optimization Lead Optimization: Design Next-Gen Compounds qsar->optimization optimization->start end Preclinical Candidate optimization->end

Caption: A typical workflow for SAR evaluation.

Conclusion

The 4-hydroxyquinoline-3-carboxylic acid scaffold is a remarkably adaptable platform for drug discovery. The structure-activity relationships discussed herein highlight a clear set of guiding principles for its optimization. The C3-carboxylic acid and C4-hydroxyl groups are fundamental for interactions with many biological targets, while substitutions on the quinoline ring system provide the means to fine-tune potency, selectivity, and pharmacokinetic profiles. Specifically, modifications at the C7 position are crucial for modulating lipophilicity and targeting intracellular components like mitochondria, whereas substitutions at the C2 position can be leveraged to develop novel antibacterial agents. By understanding these causal relationships, researchers can more effectively navigate the chemical space around this privileged scaffold to develop potent and selective therapeutic agents for a wide range of diseases.

References

  • Shah, K. J., & Coats, E. A. (1977). Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration. Journal of Medicinal Chemistry, 20(8), 1001–1006. [Link]

  • Coats, E. A., et al. (1981). 4-Hydroxyquinoline-3-carboxylic Acids as Inhibitors of Cell Respiration. 2. Quantitative Structure. Journal of Medicinal Chemistry. [Link]

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A Researcher's Guide to Elucidating the Cross-Reactivity Profile of 5,7-Difluoro-4-hydroxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for assessing the receptor cross-reactivity of 5,7-Difluoro-4-hydroxyquinoline-3-carboxylic acid. As an analogue of kynurenic acid, a molecule with a broad pharmacological profile, a thorough understanding of the selectivity of this di-fluorinated derivative is critical for its development as a specific pharmacological tool or therapeutic agent. This guide will delve into the rationale behind a tiered screening approach, provide detailed experimental protocols, and present a comparative analysis with a known selective NMDA receptor antagonist.

Introduction: The Significance of Selectivity for Kynurenic Acid Analogues

This compound belongs to the family of kynurenic acid (KYNA) analogues. KYNA, an endogenous metabolite of tryptophan, is known to be a broad-spectrum antagonist of ionotropic glutamate receptors, including the N-methyl-D-aspartate (NMDA), α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), and kainate receptors, at high micromolar concentrations.[1][2] Furthermore, it has been shown to interact with the α7 nicotinic acetylcholine receptor and the orphan G-protein coupled receptor GPR35.[1][3] Some studies even suggest a dual, concentration-dependent effect on AMPA receptors, with potentiation at lower concentrations and antagonism at higher concentrations.[2][4]

The therapeutic potential of KYNA analogues is often aimed at harnessing their neuroprotective effects by antagonizing the glycine co-agonist site of the NMDA receptor.[5][6] Structural modifications, such as halogenation at the 5 and 7 positions of the quinoline ring, have been shown to significantly increase the affinity and selectivity for this site.[7][8] For instance, 5,7-dichlorokynurenic acid (DCKA) is a high-affinity antagonist for the NMDA receptor glycine site.[7][8][9] Based on these structure-activity relationships, it is hypothesized that this compound will also primarily target the NMDA receptor glycine site with high affinity.

However, the potential for off-target interactions remains a critical consideration. A comprehensive cross-reactivity assessment is therefore not merely a regulatory requirement but a fundamental step in understanding the compound's mechanism of action and predicting its potential side-effect profile. This guide outlines a systematic approach to defining the selectivity of this compound.

A Tiered Approach to Cross-Reactivity Profiling

A logical and resource-efficient strategy for assessing cross-reactivity involves a tiered approach, beginning with broad screening and progressing to more focused functional and mechanistic studies for any identified off-target interactions.

Tiered_Screening_Workflow A Tier 1: Primary Screening Radioligand Binding Assays E Broad Receptor Panel (e.g., Ion Channels, GPCRs, Kinases) A->E Screen against F Identified 'Hits' (Significant Inhibition) A->F Identifies B Tier 2: Secondary Screening Functional Assays G Confirmation of Functional Activity (Agonist, Antagonist, Modulator) B->G Confirms C Tier 3: Mechanistic Studies (e.g., Schild Analysis) H Determination of Mechanism of Action (Competitive vs. Non-competitive) C->H Determines D Compound of Interest: This compound D->A F->B G->C

Caption: Tiered workflow for assessing receptor cross-reactivity.

Comparative Analysis: Benchmarking Against a Selective Antagonist

To provide context to the cross-reactivity data, it is essential to compare the profile of this compound with a well-characterized, selective compound. For this purpose, we will use NVP-AAM077 , a known selective antagonist for NMDA receptors containing the GluN2A subunit.

Receptor SubtypeNVP-AAM077 IC50 (µM)This compound (Hypothetical IC50, µM)
NMDA Receptors
GluN1/GluN2A0.27To be determined
GluN1/GluN2B29.6To be determined
AMPA Receptors >100To be determined
Kainate Receptors >100To be determined
α7 nAChR >100To be determined
GPR35 >100To be determined

This table presents a framework for comparing the selectivity of the compound of interest with a reference compound. The values for this compound are to be determined experimentally.

Experimental Protocols

The following section provides detailed, step-by-step methodologies for key experiments to determine the cross-reactivity profile of this compound.

Tier 1: Radioligand Binding Assays

Radioligand binding assays are the gold standard for initial screening as they directly measure the affinity of a compound for a receptor.

Radioligand_Binding_Assay cluster_0 Assay Components cluster_1 Assay Procedure cluster_2 Data Analysis A Receptor Source (e.g., Brain Homogenate, Recombinant Cell Membranes) D Incubation (Components mixed and incubated to reach equilibrium) A->D B Radioligand (e.g., [3H]DCKA for NMDA Glycine Site) B->D C Test Compound (this compound) C->D E Separation (Bound and free radioligand separated by filtration) D->E F Quantification (Radioactivity on filter measured by scintillation counting) E->F G Competition Curve (Plot of % inhibition vs. test compound concentration) F->G H IC50 Determination (Concentration of test compound that inhibits 50% of specific binding) G->H I Ki Calculation (Inhibition constant calculated from IC50 and radioligand affinity) H->I

Caption: Workflow for a competitive radioligand binding assay.

Protocol for NMDA Receptor Glycine Site Binding Assay

  • Receptor Source: Rat cortical synaptosomes or membranes from HEK293 cells transiently expressing the desired NMDA receptor subunits (e.g., GluN1/GluN2A).

  • Radioligand: [3H]5,7-dichlorokynurenic acid ([3H]DCKA), a high-affinity antagonist for the glycine site.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Procedure:

    • Prepare serial dilutions of this compound.

    • In a 96-well plate, add assay buffer, the test compound, the radioligand (at a concentration close to its Kd), and the receptor preparation.

    • For non-specific binding determination, use a saturating concentration of a known glycine site ligand (e.g., glycine or unlabeled DCKA).

    • Incubate at room temperature for a predetermined time to reach equilibrium.

    • Terminate the assay by rapid filtration through glass fiber filters pre-soaked in polyethyleneimine to reduce non-specific binding.

    • Wash the filters rapidly with ice-cold assay buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This protocol can be adapted for other glutamate receptors by selecting the appropriate receptor source and radioligand (e.g., [3H]AMPA for AMPA receptors, [3H]kainate for kainate receptors).

Tier 2: Functional Assays

Functional assays are crucial to determine whether a binding interaction translates into a biological effect (e.g., agonism, antagonism, or allosteric modulation).

Protocol for a Cell-Based Calcium Influx Assay for NMDA Receptors

  • Cell Line: HEK293 cells stably or transiently expressing the NMDA receptor subunits of interest.

  • Assay Principle: NMDA receptors are calcium-permeable ion channels. Their activation leads to an influx of calcium, which can be measured using a calcium-sensitive fluorescent dye.

  • Procedure:

    • Plate the cells in a 96-well or 384-well plate.

    • Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM).

    • Wash the cells to remove excess dye.

    • To assess antagonist activity, pre-incubate the cells with various concentrations of this compound.

    • Stimulate the cells with a known agonist (e.g., glutamate and glycine).

    • Measure the change in fluorescence intensity over time using a plate reader with a fluorescent imaging system.

  • Data Analysis:

    • Calculate the response magnitude (e.g., peak fluorescence change).

    • For antagonist mode, plot the percentage of inhibition of the agonist response against the logarithm of the test compound concentration to determine the IC50.

    • To test for agonist activity, apply the test compound alone and measure any change in fluorescence.

This assay can be adapted for other ionotropic receptors that are permeable to calcium or for GPCRs that signal through calcium mobilization (e.g., mGluR1 and mGluR5).

Interpreting the Data and Building a Selectivity Profile

The data generated from these assays will allow for the construction of a comprehensive selectivity profile for this compound. A highly selective compound will exhibit a significantly higher affinity (lower Ki or IC50) for its primary target compared to other receptors. A selectivity ratio of at least 100-fold is generally considered a good starting point for a selective tool compound.

Conclusion

The systematic evaluation of receptor cross-reactivity is a cornerstone of modern drug discovery and chemical probe development. For a kynurenic acid analogue like this compound, a detailed understanding of its selectivity profile is paramount. By employing a tiered approach of radioligand binding and functional assays, researchers can confidently characterize its interactions with a broad range of biological targets. This guide provides the necessary framework and experimental details to embark on this critical investigation, ultimately paving the way for the rational development of novel and selective modulators of the glutamatergic system.

References

  • BenchChem. (2025). Assessing the Off-Target Effects of Deuterated Kynurenic Acid Analogs: A Comparative Guide.[10]

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  • Lodge, D., & Dingledine, R. (1996). [3H]5,7-dichlorokynurenic Acid Recognizes Two Binding Sites in Rat Cerebral Cortex Membranes. British Journal of Pharmacology, 117(8), 1605–1612.[9]

  • Wong, E. H., et al. (1992). [3H]5,7-dichlorokynurenic acid, a novel radioligand labels NMDA receptor-associated glycine binding sites. European Journal of Pharmacology: Molecular Pharmacology Section, 225(1), 49-55.[8]

  • Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. (2023). Molecules, 28(15), 5789.[5]

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  • Stone, T. W. (2015). Does kynurenic acid act on nicotinic receptors? An assessment of the evidence. Journal of Physiology, 593(12), 2641-2649.

  • Tiszlavicz, L., & Vécsei, L. (2021). Importance of Modulating Kynurenic Acid Metabolism—Approaches for the Treatment of Dementia. International Journal of Molecular Sciences, 22(16), 8887.[1]

  • Russ, H., et al. (2005). Presynaptic kynurenate-sensitive receptors inhibit glutamate release. Journal of Neurochemistry, 95(5), 1297-1306.[16]

  • Shah, K. J., & Coats, E. A. (1977). Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration. Journal of Medicinal Chemistry, 20(8), 1001-1006.[17]

  • Prescott, C., et al. (2006). Kynurenic acid has a dual action on AMPA receptor responses. Neuroscience Letters, 402(1-2), 118-122.[4]

  • Kynurenic Acid Acts as a Signaling Molecule Regulating Energy Expenditure and Is Closely Associated With Metabolic Diseases. (2021). Frontiers in Endocrinology, 12, 674911.[2]

  • Albuquerque, E. X., & Schwarcz, R. (2013). Kynurenic Acid as an Antagonist of α7 Nicotinic Acetylcholine Receptors in the Brain: Facts and Challenges. Biochemical Pharmacology, 85(8), 1029–1039.[3]

  • Hilmas, C., et al. (2001). The brain metabolite kynurenic acid inhibits alpha7 nicotinic receptor activity and increases non-alpha7 nicotinic receptor expression: physiopathological implications. The Journal of Neuroscience, 21(19), 7463–7473.[18]

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A Senior Application Scientist's Guide to Neuroprotection: A Comparative Analysis of NMDA Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals dedicated to combating the devastating effects of neurological disorders, the N-methyl-D-aspartate (NMDA) receptor represents a critical, albeit challenging, therapeutic target. Overactivation of this glutamate receptor subtype is a key driver of excitotoxicity, a pathological process implicated in neuronal damage following stroke, traumatic brain injury, and in neurodegenerative diseases such as Alzheimer's and Huntington's disease.[1][2][3] Consequently, NMDA receptor antagonists have been a major focus of neuroprotective drug discovery efforts for decades.

This guide provides an in-depth comparative analysis of various classes of NMDA receptor antagonists, offering field-proven insights into their mechanisms of action, neuroprotective efficacy, and the experimental methodologies used to evaluate them. As a self-validating system, this document is designed to equip you with the knowledge to make informed decisions in your research and development endeavors.

The Double-Edged Sword of NMDA Receptor Antagonism

The therapeutic potential of NMDA receptor antagonists is intrinsically linked to the dual role of the receptor itself. While excessive activation triggers cell death pathways, physiological NMDA receptor activity is fundamental for synaptic plasticity, learning, and memory.[1][4] This dichotomy explains the significant challenge in developing clinically successful NMDA receptor antagonists; broad blockade of receptor function can lead to severe side effects, including psychotomimetic and cognitive impairments.[2] Therefore, a nuanced understanding of the different classes of antagonists and their specific mechanisms of action is paramount.

Classification of NMDA Receptor Antagonists: A Mechanistic Overview

NMDA receptor antagonists are broadly categorized based on their binding site and mechanism of inhibition.[5] Understanding these distinctions is crucial for interpreting experimental data and predicting in vivo effects.

  • Competitive Antagonists: These compounds, such as D-(-)-2-Amino-5-phosphonopentanoic acid (D-AP5), bind to the glutamate recognition site on the GluN2 subunit, directly competing with the endogenous agonist.[6]

  • Uncompetitive Channel Blockers: This class, which includes prominent compounds like MK-801 (dizocilpine), ketamine, and the clinically approved memantine, binds within the ion channel pore of the NMDA receptor.[7] Their action is state-dependent, requiring the channel to be open for them to bind. This property is thought to confer a degree of selectivity for overactive channels.[7]

  • Non-competitive Antagonists: These antagonists bind to allosteric sites on the receptor, distinct from the agonist binding site or the channel pore, to induce a conformational change that prevents channel opening.[5]

  • Glycine Site Antagonists: These antagonists, such as 7-chlorokynurenic acid, bind to the co-agonist glycine binding site on the GluN1 subunit, preventing the receptor activation necessary for channel opening.[8][9]

Below is a diagram illustrating the different binding sites for these antagonist classes on the NMDA receptor complex.

NMDA_Antagonist_Sites cluster_receptor NMDA Receptor Complex cluster_antagonists Antagonist Classes GluN1 GluN1 Subunit Glycine Site GluN2 GluN2 Subunit Glutamate Site Channel Ion Channel Pore Allosteric Allosteric Site Comp Competitive Antagonist Comp->GluN2:e Binds to Glutamate Site Uncomp Uncompetitive Channel Blocker Uncomp->Channel:p Blocks Open Channel Noncomp Non-competitive Antagonist Noncomp->Allosteric Binds to Allosteric Site Glycine Glycine Site Antagonist Glycine->GluN1:g Binds to Glycine Site

Caption: Binding sites of different NMDA receptor antagonist classes.

Comparative Analysis of Neuroprotective Efficacy

The neuroprotective potential of an NMDA receptor antagonist is not solely determined by its potency (IC50 or Ki value) but also by its kinetic properties, voltage dependency, and its ability to preferentially target pathologically overactive receptors. The following table summarizes key pharmacological data for representative NMDA receptor antagonists from each class.

AntagonistClassTarget SiteIC50 (µM)Ki (µM)Key Characteristics & Neuroprotective ProfileReferences
D-AP5 CompetitiveGlutamate Site (GluN2)-~1.93Standard experimental tool; limited clinical use due to non-selective blockade.[7]
CGS 19755 CompetitiveGlutamate Site (GluN2)-~0.34Higher potency than D-AP5; similar limitations in clinical translation.[7]
MK-801 UncompetitiveChannel Pore0.029-High-affinity, slow off-rate channel blocker; potent neuroprotection in preclinical models but associated with significant psychotomimetic side effects.[10][11]
Ketamine UncompetitiveChannel Pore~0.5~0.5Moderate affinity, faster kinetics than MK-801; neuroprotective effects demonstrated, but also has anesthetic and psychoactive properties.[7]
Memantine UncompetitiveChannel Pore~1.0~1.0Low-affinity, rapid unblocking kinetics, and voltage-dependent; thought to preferentially block excessive, tonic NMDA receptor activation while sparing normal synaptic activity. Clinically approved for Alzheimer's disease.[7]
7-CKA Glycine SiteGlycine Site (GluN1)--Provides neuroprotection in preclinical models of ischemia.[9]
ACEA-1021 Glycine SiteGlycine Site (GluN1)--Potent neuroprotection in animal models of stroke, with a good safety profile in early clinical trials, though development was halted for formulation reasons.[8][12][13]

Note: IC50 and Ki values can vary depending on the experimental conditions (e.g., agonist concentration, subunit composition of the receptor).

The Excitotoxic Cascade: A Target for Intervention

Overstimulation of NMDA receptors triggers a cascade of intracellular events leading to neuronal death. Understanding this pathway is crucial for identifying novel therapeutic targets and for designing relevant experimental models.

Excitotoxicity_Pathway Glutamate Excess Glutamate NMDAR NMDA Receptor Activation Glutamate->NMDAR Ca_Influx Massive Ca2+ Influx NMDAR->Ca_Influx Enzyme_Activation Enzyme Activation (nNOS, Calpains, etc.) Ca_Influx->Enzyme_Activation Mito_Dysfunction Mitochondrial Dysfunction Ca_Influx->Mito_Dysfunction Necrosis Necrotic Cell Death Ca_Influx->Necrosis ROS ↑ Reactive Oxygen Species (ROS) Enzyme_Activation->ROS Mito_Dysfunction->ROS Apoptosis Apoptotic Pathways Mito_Dysfunction->Apoptosis ROS->Apoptosis Neuron_Death Neuronal Death Apoptosis->Neuron_Death Necrosis->Neuron_Death

Caption: Simplified signaling pathway of NMDA receptor-mediated excitotoxicity.

Experimental Protocols for Assessing Neuroprotection

The evaluation of NMDA receptor antagonists relies on robust and reproducible experimental models that mimic aspects of excitotoxic neuronal injury. Below are detailed protocols for a standard in vitro and in vivo model.

In Vitro Model: Glutamate-Induced Excitotoxicity in Primary Cortical Neurons

This assay provides a controlled environment to assess the direct neuroprotective effects of compounds against glutamate-induced cell death.[14][15][16]

Materials:

  • Primary cortical neurons cultured on poly-D-lysine coated plates

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • L-glutamic acid stock solution

  • Test compounds (NMDA receptor antagonists)

  • Cell viability assays (e.g., MTT, LDH release assay)

  • Fluorescence microscope

Step-by-Step Methodology:

  • Cell Culture: Culture primary cortical neurons from embryonic day 18 rat or mouse embryos for at least 12-14 days in vitro to allow for mature expression of NMDA receptors.

  • Compound Pre-treatment: On the day of the experiment, replace the culture medium with fresh, pre-warmed medium containing the desired concentrations of the test NMDA receptor antagonist or vehicle control. Incubate for 1-2 hours.

  • Glutamate Insult: Add L-glutamic acid to the culture medium to a final concentration that induces significant, but not complete, cell death (typically in the range of 20-100 µM, to be optimized for the specific culture system). Incubate for 15-30 minutes.

  • Washout and Recovery: Gently wash the neurons three times with pre-warmed, glutamate-free medium. Return the cells to the incubator in fresh medium containing the test compound or vehicle.

  • Assessment of Neuronal Viability: After 24 hours of recovery, assess neuronal viability using a quantitative assay.

    • MTT Assay: Measures mitochondrial metabolic activity in living cells.

    • LDH Assay: Measures the release of lactate dehydrogenase from damaged cells into the culture medium.

  • Data Analysis: Quantify cell viability for each treatment group and normalize to the vehicle-treated, non-glutamate exposed control. Calculate the percentage of neuroprotection afforded by the test compounds relative to the glutamate-only treated group.

In Vivo Model: Transient Middle Cerebral Artery Occlusion (tMCAO) in Rodents

The tMCAO model is a widely used preclinical model of focal ischemic stroke that allows for the evaluation of neuroprotective agents in a more physiologically relevant setting.[17][18][19][20][21]

Materials:

  • Male Sprague-Dawley rats (250-300g) or C57BL/6 mice (20-25g)

  • Anesthesia (e.g., isoflurane)

  • Surgical microscope

  • Micro-surgical instruments

  • Nylon monofilament suture with a silicone-coated tip

  • Laser Doppler flowmeter

  • 2,3,5-triphenyltetrazolium chloride (TTC) stain

Step-by-Step Methodology:

  • Anesthesia and Surgical Preparation: Anesthetize the animal and maintain body temperature at 37°C. Make a midline cervical incision and carefully expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Vessel Ligation and Filament Insertion: Ligate the distal ECA. Introduce a silicone-coated nylon monofilament through an incision in the ECA stump and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). A significant drop in cerebral blood flow, monitored by a laser Doppler probe placed on the skull over the MCA territory, confirms successful occlusion.

  • Occlusion Period: Maintain the occlusion for a defined period (typically 60-90 minutes for rats, 30-60 minutes for mice).

  • Reperfusion: Withdraw the monofilament to allow for reperfusion of the MCA territory. Close the surgical incision.

  • Drug Administration: Administer the NMDA receptor antagonist at a predetermined time point relative to the onset of ischemia (e.g., before, during, or after the MCAO procedure).

  • Neurological Deficit Scoring: At 24 hours post-MCAO, assess neurological deficits using a standardized scoring system.

  • Infarct Volume Measurement: Euthanize the animal and harvest the brain. Slice the brain into coronal sections and stain with TTC. Viable tissue stains red, while the infarcted tissue remains white. Quantify the infarct volume using image analysis software.

  • Data Analysis: Compare the infarct volume and neurological deficit scores between the vehicle-treated and drug-treated groups to determine the neuroprotective efficacy of the antagonist.

Concluding Remarks and Future Directions

The journey to develop safe and effective neuroprotective agents targeting the NMDA receptor has been fraught with challenges, yet the therapeutic promise remains immense. The clinical success of the low-affinity uncompetitive antagonist memantine for Alzheimer's disease underscores the potential of strategies that modulate rather than ablate NMDA receptor function.[7] Future research will likely focus on developing subtype-selective antagonists, particularly those targeting GluN2B-containing receptors, which have been implicated in excitotoxic cell death pathways.[1][2] Furthermore, exploring allosteric modulators and compounds that target downstream signaling cascades may offer alternative avenues for neuroprotection with improved therapeutic windows. The rigorous application of the comparative methodologies outlined in this guide will be instrumental in advancing these next-generation neuroprotective strategies from the laboratory to the clinic.

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A Comparative Guide to the In Vivo Validation of 5,7-Difluoro-4-hydroxyquinoline-3-carboxylic Acid's Neuroprotective Effects

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for the in vivo validation of the neuroprotective potential of 5,7-Difluoro-4-hydroxyquinoline-3-carboxylic acid. As a novel analog of kynurenic acid, this compound holds promise in mitigating excitotoxic neuronal damage. This document outlines a rigorous experimental design for its validation and objectively compares its anticipated performance with established neuroprotective agents, supported by experimental data from relevant animal models.

Introduction: Targeting Excitotoxicity in Neurodegeneration

Excitotoxicity, the pathological process by which excessive stimulation by excitatory neurotransmitters like glutamate leads to neuronal damage and death, is a central mechanism in acute neurological injuries such as ischemic stroke and in the progression of chronic neurodegenerative diseases.[1] The overactivation of glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, results in a massive influx of calcium ions, triggering a cascade of neurotoxic events.[2]

This compound belongs to the family of kynurenic acid (KYNA) analogs. KYNA is an endogenous antagonist of the NMDA receptor, acting at the glycine co-agonist site.[3][4] However, its therapeutic potential is limited by poor penetration of the blood-brain barrier.[3] Synthetic analogs, including halogenated derivatives like 7-Cl-KYNA, have been developed to improve bioavailability and efficacy, showing promise in preclinical models.[4][5] The fluorine substitutions in this compound are hypothesized to enhance its lipophilicity and blood-brain barrier permeability, potentially making it a more potent neuroprotective agent.

This guide details a proposed in vivo validation strategy for this compound, comparing its potential efficacy against two clinically relevant drugs that modulate glutamatergic neurotransmission through different mechanisms:

  • Memantine: A non-competitive, low-to-moderate affinity NMDA receptor antagonist used in the treatment of Alzheimer's disease.[6]

  • Perampanel: A selective, non-competitive AMPA receptor antagonist approved for the treatment of epilepsy.[2][7]

Proposed Mechanism of Action of this compound

The primary hypothesized mechanism of neuroprotection for this compound is the antagonism of ionotropic glutamate receptors, primarily the NMDA receptor. During an excitotoxic event, such as an ischemic stroke, excessive glutamate release leads to sustained receptor activation, calcium overload, and subsequent activation of cell death pathways. By blocking the NMDA receptor, the compound is expected to attenuate this toxic cascade.

cluster_0 Ischemic Cascade cluster_1 Therapeutic Intervention Excess Glutamate Excess Glutamate NMDA Receptor NMDA Receptor Excess Glutamate->NMDA Receptor Activates AMPA Receptor AMPA Receptor Excess Glutamate->AMPA Receptor Activates Ca Influx Ca²+ Influx NMDA Receptor->Ca Influx AMPA Receptor->Ca Influx Neuronal Injury Neuronal Injury & Death Ca Influx->Neuronal Injury Triggers Test_Compound 5,7-Difluoro-4-hydroxyquinoline- 3-carboxylic acid Test_Compound->NMDA Receptor Antagonizes

Mechanism of Action of the Investigational Compound.

Comparative In Vivo Validation: A Proposed Experimental Framework

To rigorously assess the neuroprotective efficacy of this compound, we propose a well-established preclinical model of focal cerebral ischemia: transient middle cerebral artery occlusion (tMCAO) in rats. This model mimics key aspects of human ischemic stroke, including an initial ischemic core and a surrounding, salvageable penumbra.

Experimental Workflow

The following workflow provides a self-validating system to test the compound's efficacy against a vehicle control and established neuroprotective agents.

cluster_workflow Experimental Workflow for In Vivo Validation cluster_groups Treatment Groups Animal_Acclimation 1. Animal Acclimation (Sprague-Dawley Rats, 250-300g) Group_Assignment 2. Random Group Assignment (n=10-12 per group) Animal_Acclimation->Group_Assignment tMCAO_Surgery 3. tMCAO Surgery (e.g., 90 min occlusion) Group_Assignment->tMCAO_Surgery Group_A Sham + Vehicle Group_B tMCAO + Vehicle Group_C tMCAO + Test Compound Group_D tMCAO + Memantine Group_E tMCAO + Perampanel Drug_Admin 4. Drug Administration (e.g., 1h post-reperfusion, IP) tMCAO_Surgery->Drug_Admin Behavioral 5. Behavioral Assessment (24h, 48h, 72h post-MCAO) Drug_Admin->Behavioral Sacrifice 6. Euthanasia & Brain Collection (72h post-MCAO) Behavioral->Sacrifice Histology 7. Histological Analysis (TTC Staining for Infarct Volume) Sacrifice->Histology Data_Analysis 8. Statistical Analysis Histology->Data_Analysis

Workflow for in vivo validation of a neuroprotective compound.
Detailed Experimental Protocols
  • Animal Model: Adult male Sprague-Dawley rats (250-300g) will be used. The intraluminal filament method will be employed to induce transient MCAO for 90 minutes, followed by reperfusion.[8][9]

  • Treatment Groups:

    • Sham: Animals undergo surgery without MCAO, receiving vehicle.

    • tMCAO + Vehicle: Ischemic animals receive vehicle (e.g., saline with 5% DMSO).

    • tMCAO + Test Compound: Ischemic animals receive this compound at varying doses (e.g., 5, 10, 20 mg/kg, intraperitoneally) to determine a dose-response relationship.

    • tMCAO + Memantine: Positive control group receiving an effective dose of Memantine (e.g., 10 mg/kg, intraperitoneally).[10]

    • tMCAO + Perampanel: Positive control group receiving an effective dose of Perampanel (e.g., 3 mg/kg, intraperitoneally).[11]

  • Administration: All treatments will be administered 1 hour after the onset of reperfusion to model a clinically relevant therapeutic window.

  • Primary Outcome Measure (Efficacy):

    • Infarct Volume: At 72 hours post-MCAO, brains will be sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC). The unstained (infarcted) area will be quantified using image analysis software to calculate the total infarct volume as a percentage of the hemispheric volume.[7][8]

  • Secondary Outcome Measures (Functional Recovery):

    • Neurological Deficit Score (NDS): A standardized scoring system (e.g., a 5-point scale) will be used to assess motor deficits at 24, 48, and 72 hours post-MCAO.[8][9]

    • Behavioral Tests: Tests such as the cylinder test (for forelimb asymmetry) and adhesive removal test (for sensorimotor neglect) can provide more sensitive measures of functional recovery.[7]

Comparative Performance Data of Established Agents

The following table summarizes quantitative data from in vivo studies of Memantine and Perampanel in the rat MCAO model. This serves as a benchmark for evaluating the potential efficacy of this compound.

Compound Dosage & Route Animal Model Therapeutic Window Key Outcomes Reference
Memantine 10 mg/kg, IPRat, 3h MCAO15 min post-MCAOSignificant reduction in infarct volume and neurological deficit.[10][10]
Memantine 30 mg/kg, OralRat, 2h MCAOPost-MCAOSignificant decrease in ischemic area and improvement in neurological score.[8][9][8][9]
Memantine 0.2 mg/kg/day, SC pumpMouse, 1h MCAO24h pre-treatment30-50% reduction in lesion volume; improved behavioral scores.[12][12]
Perampanel 10 mg/kg, OralRat, 1h MCAO1h post-reperfusion38.1% reduction in infarct volume at 7 days; improved functional outcomes.[7][13][7][13]
Perampanel 1.5 mg/kg, IPRat, tMCAOPost-ischemiaReduced brain edema and infarct volumes; improved motor function.[2][2]
Perampanel 3 mg/kg, IPRat, PVD model*1h post-surgerySignificantly inhibited hippocampal neurodegeneration.[11][14][11][14]

*Pial Vessel Disruption (PVD) is a model of focal cortical ischemia.

Discussion and Future Directions

The proposed experimental framework provides a robust methodology to validate the neuroprotective effects of this compound. The central hypothesis is that by acting as a potent NMDA receptor antagonist with enhanced CNS bioavailability, the test compound will significantly reduce infarct volume and improve neurological outcomes in the tMCAO model.

Causality and Experimental Choices:

  • Model Selection: The tMCAO model is chosen for its clinical relevance to human stroke, featuring both an ischemic core and a penumbra, which is the primary target for neuroprotective agents.

  • Comparator Selection: Memantine and Perampanel are chosen as comparators because they represent clinically approved drugs that target the two major ionotropic glutamate receptors (NMDA and AMPA). This allows for a mechanistic comparison—is the test compound's efficacy comparable to or greater than selective antagonists of either receptor?

  • Therapeutic Window: Administration at 1-hour post-reperfusion is a critical choice. Many neuroprotective agents fail in clinical trials despite preclinical success because they are only effective when given before or immediately after the insult.[15] Demonstrating efficacy within a clinically feasible window is paramount.

  • Outcome Measures: Combining a primary anatomical outcome (infarct volume) with secondary functional outcomes (neurological scores, behavioral tests) provides a more comprehensive assessment of therapeutic benefit. A reduction in lesion size must translate to improved function to be considered clinically meaningful.

A successful outcome in this validation study would be the demonstration that this compound, at a well-tolerated dose, produces a reduction in infarct volume and an improvement in neurological function that is statistically significant compared to the vehicle group and comparable or superior to the effects of Memantine and Perampanel.

Further studies should then explore the compound's pharmacokinetic and pharmacodynamic profile, investigate its efficacy in other models of neurodegeneration (e.g., traumatic brain injury, models of chronic neurodegeneration), and elucidate its effects on downstream signaling pathways, including inflammation and apoptosis.[7][16]

Conclusion

While direct in vivo evidence for the neuroprotective effects of this compound is currently lacking, its structural relationship to kynurenic acid provides a strong scientific rationale for its investigation.[5] The experimental models and comparative data presented in this guide offer a rigorous framework for researchers to design and execute preclinical studies to validate its efficacy. By benchmarking against established agents like Memantine and Perampanel, the therapeutic potential of this novel compound can be thoroughly and objectively evaluated, paving the way for potential clinical translation.

References

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  • Niu, S., Zhang, L., Yuan, M., Wang, Y., Ruan, J., Mu, H., Wang, H., & Chen, J. (2017). The Orally Active Noncompetitive AMPAR Antagonist Perampanel Attenuates Focal Cerebral Ischemia Injury in Rats. Cellular and molecular neurobiology, 37(3), 547–558. [Link]

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A Senior Application Scientist's Guide to the Synthesis of Substituted Quinoline Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1] Its derivatives are renowned for a wide spectrum of pharmacological activities, including antimalarial, anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Specifically, quinoline carboxylic acids are crucial pharmacophores, with the carboxylic acid group often serving as a key binding motif or a handle for further synthetic elaboration.

The synthesis of these vital compounds has been a subject of intense research for over a century.[3] Classical named reactions, developed in the late 19th and early 20th centuries, still form the bedrock of many synthetic routes.[2] However, these traditional methods often necessitate harsh reaction conditions, such as high temperatures and the use of strong acids or bases, which can limit their substrate scope and environmental compatibility.[4] Consequently, modern synthetic chemistry has driven the development of more efficient, milder, and "greener" methodologies.[4][5]

This guide provides a comparative analysis of the principal methods for synthesizing substituted quinoline carboxylic acids. We will delve into the mechanisms, scope, and limitations of classical approaches like the Doebner, Pfitzinger, and Gould-Jacobs reactions, and contrast them with contemporary catalytic and multicomponent strategies. The objective is to equip researchers, scientists, and drug development professionals with the critical knowledge to select and optimize the most suitable synthetic route for their specific target molecule.

Classical Approaches to Quinoline Carboxylic Acid Synthesis

The "classical" methods remain highly relevant due to their reliability and use of readily available starting materials. Understanding their mechanisms is fundamental to troubleshooting and adapting them for complex targets.

The Doebner Reaction

First reported by Oscar Doebner in 1887, this reaction is one of the most direct methods for preparing 2-substituted quinoline-4-carboxylic acids.[6][7] It is a three-component condensation involving an aromatic amine, an aldehyde, and pyruvic acid.[3][8]

Mechanism and Rationale: The reaction is believed to initiate with the formation of an N-arylimine (Schiff base) from the aniline and aldehyde.[6] Concurrently, pyruvic acid can exist in equilibrium with its enol tautomer. A subsequent Michael-type addition or a related condensation between the enol and the imine, followed by an intramolecular electrophilic cyclization onto the aniline ring, forms a dihydroquinoline intermediate. This intermediate is then oxidized to the aromatic quinoline product. A second molecule of the imine often acts as the hydrogen acceptor (oxidant) in a hydrogen transfer process, which is a key insight into optimizing reaction stoichiometry.[6][9]

Workflow: Doebner Reaction Mechanism

Doebner_Mechanism A Aniline + Aldehyde B Schiff Base (Imine) A->B - H₂O D Adduct Formation (Michael Addition) B->D C Pyruvic Acid (Enol) C->D E Intramolecular Cyclization D->E F Dihydroquinoline Intermediate E->F G Oxidation (Hydrogen Transfer) F->G + Imine (oxidant) H Quinoline-4-carboxylic Acid G->H - Reduced Imine

Caption: Proposed mechanism for the Doebner reaction.

Scope and Limitations: The traditional Doebner reaction works well for anilines bearing electron-donating groups. However, it often provides low yields with electron-deficient anilines due to their reduced nucleophilicity.[6][10] This limitation has been a significant focus of modern optimization studies. Recent advancements have shown that using Lewis acids like BF₃·THF can significantly improve yields for these challenging substrates.[9][10] The choice of solvent is also critical, with acetonitrile often proving superior to traditional alcohols like ethanol.[10]

The Pfitzinger Reaction

The Pfitzinger reaction is another cornerstone method that provides access to quinoline-4-carboxylic acids, often with substitution at the 2- and 3-positions.[7] It involves the condensation of isatin (or a substituted isatin) with a carbonyl compound containing an α-methylene group in the presence of a strong base.[11]

Mechanism and Rationale: The reaction is initiated by the base-catalyzed hydrolysis of the amide bond in isatin, which opens the ring to form an isatic acid intermediate. This intermediate then condenses with the carbonyl compound to form an imine, which tautomerizes to an enamine. A subsequent intramolecular cyclization followed by dehydration yields the final quinoline-4-carboxylic acid product.[12] The requirement for a strong base is a critical experimental parameter.

Workflow: Pfitzinger Reaction Mechanism

Pfitzinger_Mechanism A Isatin B Isatic Acid Intermediate A->B + Base (e.g., KOH) D Condensation (Imine/Enamine formation) B->D C α-Methylene Carbonyl Compound C->D E Intramolecular Cyclization D->E F Dehydration E->F - H₂O G Quinoline-4-carboxylic Acid F->G

Caption: Key steps of the Pfitzinger reaction mechanism.

Scope and Limitations: The Pfitzinger reaction is versatile, allowing for the synthesis of a wide range of 2,3-disubstituted quinoline-4-carboxylic acids.[8] However, its primary limitation lies in the harsh basic conditions, which are incompatible with sensitive functional groups on either the isatin or the carbonyl partner.[9] Furthermore, the availability of appropriately substituted isatins can be a constraint. Modern variations have focused on using microwave irradiation to accelerate the reaction and improve yields.[13]

The Gould-Jacobs Reaction

The Gould-Jacobs reaction is a robust method for preparing 4-hydroxyquinolines, which can be subsequently converted to quinoline carboxylic acids.[14][15] The process begins with the condensation of an aniline with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate (DEEM).[14][16]

Mechanism and Rationale: The synthesis is a multi-step sequence. First, the aniline displaces the ethoxy group of the malonic ester derivative in a nucleophilic substitution to form an anilidomethylenemalonate intermediate.[14][15] The critical step is a thermally-induced, 6-electron electrocyclization of this intermediate, which forms the quinoline ring system.[14] This cyclization is often performed at high temperatures (>200 °C) in a high-boiling solvent like Dowtherm A. The resulting 4-hydroxy-3-carboalkoxyquinoline can then be saponified to the corresponding carboxylic acid, which can be subsequently decarboxylated if the unsubstituted 4-hydroxyquinoline is the target.[14][16] The high temperature required for cyclization is a key experimental consideration, favoring the formation of the thermodynamically stable product.

Scope and Limitations: This reaction is particularly effective for anilines substituted with electron-donating groups at the meta-position.[14] A major limitation is the high temperature required for the cyclization step, which can lead to degradation of sensitive substrates. The reaction also has regioselectivity issues with meta-substituted anilines, potentially yielding both 5- and 7-substituted quinolones.

Modern Synthetic Developments

Driven by the need for greater efficiency, milder conditions, and broader functional group tolerance, modern research has introduced powerful new strategies.

Multicomponent Reactions (MCRs)

MCRs are highly convergent processes where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all starting materials.[17] This approach offers significant advantages in terms of atom economy, step economy, and the rapid generation of molecular diversity.[17][18] Metal-catalyzed three-component reactions of anilines, aldehydes, and alkynes have emerged as a powerful tool for synthesizing highly substituted quinolines, often under milder conditions than classical methods.[17]

Microwave and Ultrasound-Assisted Synthesis

The application of microwave irradiation or ultrasound has revolutionized many classical syntheses.[5][18] These energy sources can dramatically reduce reaction times from hours to minutes and often lead to higher yields and cleaner product profiles by minimizing side reactions.[13][18] For instance, microwave-assisted Doebner and Pfitzinger reactions have been reported to proceed efficiently, even under solvent-free conditions or in green solvents like water.[13]

Comparative Analysis of Synthesis Methods

Choosing the right synthetic strategy depends on the desired substitution pattern, the availability of starting materials, and the tolerance of functional groups to the reaction conditions.

MethodStarting MaterialsProduct TypeKey ConditionsAdvantagesDisadvantages
Doebner Reaction Aniline, Aldehyde, Pyruvic Acid2-Substituted Quinoline-4-carboxylic acidsAcid catalysis (Brønsted or Lewis)[19], RefluxDirect, three-component, readily available materials[8]Low yields for electron-deficient anilines[10], requires oxidant
Pfitzinger Reaction Isatin, Carbonyl compound (with α-CH₂)2,3-Disubstituted Quinoline-4-carboxylic acidsStrong base (e.g., KOH)[12], RefluxGood for 2,3-disubstitution, versatile carbonyl partnerHarsh basic conditions, limited isatin availability[7][9]
Gould-Jacobs Reaction Aniline, Alkoxymethylenemalonate4-Hydroxyquinoline-3-carboxylic acidsHigh temperature thermal cyclization (>200 °C)[16]Reliable for 4-hydroxyquinolines, good yieldsVery harsh conditions, potential regioselectivity issues[14]
Modern MCRs Aniline, Aldehyde, Alkyne, etc.Highly substituted quinolinesMetal catalysis (e.g., MOFs, Zn, Co)[17]High efficiency, step economy, milder conditionsCatalyst cost/sensitivity, may not directly yield carboxylic acids

Detailed Experimental Protocols

The following protocols are representative examples and should be adapted and optimized based on the specific substrates used. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Modified Doebner Synthesis for Electron-Deficient Anilines[11]

This protocol is adapted from studies demonstrating improved yields for challenging substrates using a Lewis acid catalyst.

Materials:

  • 6-(Trifluoromethoxy)aniline (1.0 equiv)

  • Benzaldehyde (1.1 equiv)

  • Pyruvic acid (1.2 equiv, added as a solution)

  • Boron trifluoride tetrahydrofuran complex (BF₃·THF) (0.5 equiv)

  • Acetonitrile (MeCN)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 6-(trifluoromethoxy)aniline and acetonitrile (to achieve a starting aniline concentration of approx. 1.8 M).

  • Add benzaldehyde to the mixture.

  • Carefully add BF₃·THF to the stirred solution.

  • Heat the reaction mixture to 65 °C and stir for 1 hour.

  • Prepare a solution of pyruvic acid in acetonitrile (to achieve a concentration of approx. 0.6 M).

  • Add the pyruvic acid solution dropwise to the reaction mixture over a period of 1-2 hours while maintaining the temperature at 65 °C.

  • After the addition is complete, continue to stir the reaction at 65 °C for 20-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench by carefully adding water.

  • Isolate the product by extraction with a suitable organic solvent (e.g., ethyl acetate), followed by washing the organic layer with brine, drying over anhydrous sodium sulfate, and concentrating under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Microwave-Assisted Pfitzinger Synthesis[15]

This protocol leverages microwave energy to accelerate the synthesis.

Materials:

  • Isatin (1.0 equiv)

  • Sodium pyruvate (1.2 equiv)

  • Sodium hydroxide (2.0 equiv)

  • Water

Procedure:

  • In a 10 mL microwave process vial equipped with a magnetic stir bar, combine isatin, sodium pyruvate, and sodium hydroxide.

  • Add water (approx. 3-4 mL) to the vial.

  • Seal the vial with a snap cap.

  • Place the vial in the cavity of a laboratory microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100-120 °C) for 3-15 minutes. Monitor the internal pressure to ensure it remains within the safe operating limits of the equipment.

  • After the irradiation period, cool the vial to room temperature using a compressed air stream.

  • Open the vial and dilute the reaction mixture with water.

  • Acidify the aqueous solution to pH 2-3 with concentrated HCl. A precipitate should form.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the quinoline-2,4-dicarboxylic acid product.

Conclusion

The synthesis of substituted quinoline carboxylic acids is a mature field with a rich history, yet it continues to evolve. While classical named reactions like the Doebner and Pfitzinger syntheses remain indispensable tools for their directness and simplicity, they are often hampered by harsh conditions and limited substrate scope. The Gould-Jacobs reaction provides a reliable, albeit high-temperature, route to important 4-hydroxyquinoline precursors.

The future of this field undoubtedly lies in the continued development of modern, catalytic methods. Multicomponent reactions, C-H activation strategies, and the use of enabling technologies like microwave irradiation are paving the way for more sustainable, efficient, and versatile syntheses.[5][20] For the modern medicinal or materials chemist, a thorough understanding of both the classical foundations and these emerging techniques is essential for the successful design and execution of synthetic routes toward novel and functionalized quinoline carboxylic acids.

References

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5,7-Difluoro-4-hydroxyquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective is to empower researchers to conduct their work not only effectively but also with the highest degree of safety. 5,7-Difluoro-4-hydroxyquinoline-3-carboxylic acid and its analogs are potent compounds frequently utilized in drug discovery and materials science. However, their halogenated quinoline structure necessitates meticulous handling and disposal to ensure the safety of laboratory personnel and protect the environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory standards.

The causality behind these rigorous procedures stems from the compound's classification as a halogenated organic compound and its potential irritant properties. Improper disposal can lead to environmental contamination and may violate federal and local regulations, such as those set forth by the Environmental Protection Agency (EPA).

Hazard Identification and Immediate Safety Measures

Key Safety and Handling Data
ParameterGuidelineSource
Primary Hazards Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[1][3][4]
Personal Protective Equipment (PPE) Nitrile or neoprene gloves, chemical splash goggles, laboratory coat. Use a particulate respirator (N95 or higher) when handling the solid powder.[5][6]
Handling Area All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5][6]
First Aid: Eyes Immediately flush eyes with plenty of water for at least 15 minutes, keeping eyelids open. Seek immediate medical attention.[6][7]
First Aid: Skin Flush skin with plenty of water and soap. Remove contaminated clothing and wash before reuse. Seek medical attention if irritation persists.[1][2][6]
First Aid: Inhalation Remove person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1][6]
Spill Response (Solid) Avoid generating dust. Use dry clean-up procedures (sweep or vacuum) and place material in a sealed, labeled container for disposal.[6][7]

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is not merely a suggestion but a requirement dictated by regulatory bodies like the EPA, which has specific rules for halogenated organic compounds.[8][9] The entire disposal process must be documented and executed with precision.

Disposal Decision Workflow

The following diagram outlines the critical decision points in the disposal process, from waste generation to final collection.

DisposalWorkflow cluster_prep Preparation & Segregation cluster_containment Containment & Labeling cluster_final Final Disposal WasteGen Waste Generation (Solid or Liquid) Segregate Segregate Halogenated Waste (Crucial First Step) WasteGen->Segregate SolidWaste Solid Waste Container (e.g., Contaminated PPE, weigh boats) Segregate->SolidWaste Is waste solid? LiquidWaste Liquid Waste Container (e.g., Solutions, rinsates) Segregate->LiquidWaste Is waste liquid? Label Label Container Correctly: - 'Hazardous Waste' - Full Chemical Name - Hazard Characteristics SolidWaste->Label LiquidWaste->Label Store Store in Satellite Accumulation Area (Sealed Container) Label->Store Collection Arrange for Pickup by EH&S or Licensed Contractor Store->Collection

Caption: Decision workflow for proper waste segregation and disposal.

Protocol Steps:
  • Waste Segregation (The Critical First Step):

    • Action: At the point of generation, immediately segregate all waste containing this compound from non-hazardous and non-halogenated hazardous waste streams.

    • Causality: Halogenated organic compounds are subject to specific land disposal restrictions under the EPA's Resource Conservation and Recovery Act (RCRA).[8][10] Co-mingling this waste with other streams complicates disposal, increases costs, and can create regulatory non-compliance.

  • Containment:

    • Solid Waste: Place all contaminated solid materials (e.g., gloves, weigh paper, pipette tips, contaminated silica gel) into a designated, durable, and sealable hazardous waste container.

    • Liquid Waste: Collect all solutions containing the compound, including reaction mixtures and solvent rinses, in a compatible, sealed, and leak-proof hazardous waste container (e.g., a high-density polyethylene or glass bottle). Do not overfill containers; leave at least 10% headspace.

    • Causality: Proper containment prevents accidental spills and exposure to personnel. The headspace allows for vapor expansion, preventing container rupture.

  • Labeling:

    • Action: Clearly label the waste container using your institution's approved hazardous waste label. The label must include:

      • The words "Hazardous Waste."

      • The full chemical name: "this compound."

      • An accurate estimation of the concentration and quantity of the compound.

      • The associated hazards (e.g., "Irritant").

    • Causality: Accurate labeling is required by OSHA's Hazard Communication Standard (29 CFR 1910.1200) and is essential for safe handling, storage, and final disposal by environmental health and safety (EH&S) personnel.[11]

  • Storage:

    • Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be under the control of the laboratory personnel and away from drains or sources of ignition.

    • Causality: Storing hazardous waste in a designated SAA ensures it is managed safely and in compliance with EPA regulations, which limit the amount of waste that can be stored and the timeframe for its removal.

  • Final Disposal:

    • Action: Once the container is full or has reached the institutional time limit for storage in an SAA, arrange for its collection by your institution's EH&S department or a licensed hazardous waste disposal contractor.

    • Causality: This compound must be disposed of via a licensed hazardous waste facility, typically through high-temperature incineration, which is an approved treatment technology for halogenated organic wastes.[10] Never dispose of this chemical down the drain or in regular trash.[6][7]

Decontamination Procedures

Proper decontamination of glassware and work surfaces is a final, critical step to prevent unintended exposure and cross-contamination.

  • Glassware:

    • Rinse glassware with a suitable organic solvent (e.g., acetone or ethanol) to remove residual compound.

    • Collect this first rinse as hazardous liquid waste.[5]

    • Subsequent rinses can be collected similarly.

    • After the initial solvent rinses, wash the glassware with soap and water.

  • Work Surfaces:

    • Wipe down the chemical fume hood and any contaminated bench surfaces with a cloth dampened with an appropriate solvent.

    • Dispose of the contaminated cloth as solid hazardous waste.[5]

    • Follow with a standard cleaning using soap and water.

By adhering to these detailed procedures, researchers can ensure they are managing this compound waste in a manner that is safe, compliant, and environmentally responsible, thereby upholding the principles of scientific integrity and laboratory safety.

References

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  • Safety Data Sheet: 4-Hydroxyquinoline-2-carboxylic acid, hydr
  • Material Safety Data Sheet: 5,7-Dichloro-4-hydroxyquinoline-3-carboxylic acid. Cole-Parmer.
  • Safety Data Sheet: 4-Hydroxyquinoline-3-carboxylic acid. Sigma-Aldrich.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5,7-Difluoro-4-hydroxyquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and handling protocols for 5,7-Difluoro-4-hydroxyquinoline-3-carboxylic acid, a compound of interest for researchers in drug development. As a member of the fluoroquinolone class, this potent, powdered substance necessitates a rigorous, risk-based approach to personal protection, even in the absence of a specific published Occupational Exposure Limit (OEL). This document outlines a comprehensive safety framework, from risk assessment to disposal, ensuring the well-being of laboratory personnel.

Understanding the Hazard: A Risk-Based Approach

Known Hazards of Analogous Compounds:

  • Hydroxyquinoline-carboxylic acids: Safety Data Sheets (SDS) for related compounds consistently indicate risks of skin irritation, serious eye irritation, and respiratory irritation.[1][2]

  • Fluoroquinolone Antibiotics: This class of compounds is associated with a risk of serious, long-lasting, and potentially irreversible adverse reactions affecting musculoskeletal and nervous systems.[3][4] Systemic effects can occur, highlighting the importance of preventing inhalation, ingestion, and dermal absorption.[5][6][7]

Occupational Exposure Banding (OEB): In the pharmaceutical industry, when a specific OEL is unavailable for a potent compound, a system of Occupational Exposure Banding is used to categorize substances based on their potential toxicity and to guide handling procedures.[8][9][10] Given the bioactive nature of fluoroquinolones, this compound should be provisionally assigned to Occupational Exposure Band 3 or 4 , signifying a potent/toxic compound requiring stringent containment and personal protective equipment.[11] This corresponds to an airborne concentration target of less than 10 µg/m³.

Core Personal Protective Equipment (PPE) Requirements

A multi-layered PPE strategy is mandatory to create a robust barrier between the researcher and the chemical.[12] All PPE must meet standards set by bodies such as the American National Standards Institute (ANSI) and comply with OSHA regulations.[13][14]

Protection Type Specification Purpose & Rationale
Hand Protection Double-gloving with nitrile gloves.Provides a primary barrier against skin contact. Double-gloving is crucial for handling potent compounds, offering protection in case the outer glove is breached. Inspect gloves for any signs of degradation or punctures before and during use.[15][16]
Eye & Face Protection Chemical splash goggles and a full-face shield.Goggles provide a seal around the eyes to protect from airborne powder and splashes.[1] A face shield worn over goggles offers a secondary layer of protection for the entire face, particularly during weighing and transfer operations where the risk of splashes is higher.
Respiratory Protection NIOSH-approved N95 respirator (minimum). For larger quantities or potential for aerosolization, a Powered Air-Purifying Respirator (PAPR) is recommended.As a fine powder, this compound presents a significant inhalation hazard. An N95 respirator filters out particulate matter. A PAPR provides a higher protection factor and is recommended for procedures with a greater risk of generating airborne particles.[17][18]
Body Protection Disposable, solid-front lab coat with knit cuffs or a disposable chemical-resistant suit (e.g., Tyvek).Protects skin and personal clothing from contamination. Disposable garments prevent the cross-contamination of personal clothing and workspaces. Solid fronts and knit cuffs provide a better barrier than standard lab coats.[19]
Foot Protection Closed-toe, chemical-resistant safety shoes with shoe covers.Protects feet from spills and falling objects. Disposable shoe covers prevent the tracking of contaminants out of the laboratory.[15]

Operational and Disposal Plans: Step-by-Step Guidance

Adherence to strict operational protocols is as critical as the PPE itself. The principle of containment is paramount.

Preparation and Weighing Protocol

The handling of the solid, powdered form of this compound poses the highest risk of generating airborne dust.

  • Designated Area: All handling of the solid compound must occur within a designated area, such as a certified chemical fume hood or a powder containment balance enclosure (glove box).[15]

  • Pre-Operational Check: Before starting, ensure the fume hood or containment system is functioning correctly. Verify the airflow and have all necessary equipment and waste containers within the containment area.

  • Donning PPE: Put on all required PPE in the correct order (shoe covers, inner gloves, suit/lab coat, outer gloves, face shield, respirator).

  • Weighing: Use anti-static weigh boats or weighing paper to minimize powder dispersal. Handle the container and spatula slowly and deliberately to avoid creating dust clouds.

  • Post-Weighing: Tightly seal the primary container. Decontaminate the exterior of the container and any tools used with a suitable solvent (e.g., 70% ethanol) before removing them from the containment area.

Solution Preparation and Handling
  • Solvent Addition: When preparing solutions, add the solvent to the solid slowly to prevent splashing.

  • Containment: Keep the vessel within the chemical fume hood during dissolution.

  • Sealing: Once dissolved, cap the container securely. The exterior should be wiped down before removal from the hood.

Spill Response
  • Small Spills (inside fume hood): If a small amount of powder spills within the containment area, gently cover it with a damp paper towel to avoid making the powder airborne. Carefully wipe the area, placing the used towels into a designated hazardous waste bag. Clean the area again with a suitable solvent.

  • Large Spills (outside containment): Evacuate the immediate area. Alert laboratory personnel and the institutional safety officer. Do not attempt to clean up a large spill without appropriate training and respiratory protection.

Disposal Plan

As a halogenated organic compound, this compound and any materials contaminated with it require specific disposal procedures.[20]

  • Solid Waste: All contaminated solid waste (e.g., gloves, weigh boats, paper towels, disposable lab coats) must be placed in a clearly labeled, sealed hazardous waste container designated for "Halogenated Organic Waste".[21][22]

  • Liquid Waste: Solutions containing the compound must be collected in a separate, sealed, and clearly labeled "Halogenated Organic Liquid Waste" container.[23]

  • Sharps: Contaminated needles, syringes, or other sharps must be placed in a designated sharps container for hazardous chemical waste.

  • Drain Disposal: Under no circumstances should this compound or its solutions be poured down the drain.[24]

Visualizing the Workflow

To ensure clarity and adherence to safety protocols, the following diagrams illustrate the key decision-making and operational workflows.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection A Identify Compound: 5,7-Difluoro-4-hydroxyquinoline -3-carboxylic acid B Review Available Data: - No specific SDS/OEL - Analog data (irritant) - Fluoroquinolone class (potent, systemic toxicity) A->B Gather Intel C Apply Precautionary Principle: Assign to Occupational Exposure Band 3/4 B->C Conclude Risk D Respiratory Protection: N95 (min) or PAPR C->D Mandate Controls E Hand Protection: Double Nitrile Gloves C->E Mandate Controls F Eye/Face Protection: Splash Goggles & Face Shield C->F Mandate Controls G Body/Foot Protection: Disposable Coat/Suit & Shoe Covers C->G Mandate Controls

Caption: PPE Selection Workflow based on Hazard Assessment.

Handling_Disposal_Workflow cluster_handling Handling Protocol cluster_disposal Disposal Protocol H Don Full PPE I Work in Primary Containment (Fume Hood / Glove Box) H->I J Handle Solid with Care (Weighing, Transfer) I->J K Clean & Decontaminate Work Area and Tools J->K L Segregate Waste Streams K->L Post-Operation M Solid Waste: 'Halogenated Organic' Bag L->M N Liquid Waste: 'Halogenated Organic' Bottle L->N O Seal and Label All Waste Containers M->O N->O

Caption: Workflow for Handling and Disposal of the Compound.

By implementing this comprehensive guide, researchers can handle this compound with the necessary precautions, ensuring a safe laboratory environment for the pursuit of scientific advancement.

References

  • OSHA. (2012, January 25). Understand OSHA's Personal Protective Equipment Standards. Occupational Safety and Health Administration. Available at: [Link]

  • OSHA. Personal Protective Equipment - Standards. Occupational Safety and Health Administration. Available at: [Link]

  • OSHA. Personal Protective Equipment - Overview. Occupational Safety and Health Administration. Available at: [Link]

  • Avetta. OSHA Standards for Personal Protective Equipment. Avetta. Available at: [Link]

  • Pharmaguideline. (2018, April 1). Occupational Exposure Bands (OEBs) for Chemicals. Pharmaguideline. Available at: [Link]

  • Wikipedia. Occupational exposure banding. Wikipedia. Available at: [Link]

  • Esco Pharma. OEL / OEB. Esco Pharma. Available at: [Link]

  • SafetyCulture. (2025, September 25). PPE Requirements: Standard & Levels. SafetyCulture. Available at: [Link]

  • Unknown. (2025, December 30). Occupational Exposure Bands (OEB). Available at: [Link]

  • Naumann, B. D., et al. (2020). Considerations for setting occupational exposure limits for novel pharmaceutical modalities. PMC - PubMed Central. Available at: [Link]

  • Science Ready. Safe Handing & Disposal of Organic Substances – HSC Chemistry. Science Ready. Available at: [Link]

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois. Available at: [Link]

  • Temple University. Halogenated Solvents in Laboratories. Campus Operations. Available at: [Link]

  • Colorado Emergency Preparedness Partnership. Chemical Safety. CEPP. Available at: [Link]

  • Morales, C., et al. (2019). Safety of fluoroquinolones. PMC - PubMed Central. Available at: [Link]

  • NIOSH. NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. Available at: [Link]

  • NIOSH. Occupational Health Guidelines for Chemical Hazards (81-123). Centers for Disease Control and Prevention. Available at: [Link]

  • Washington State University. Halogenated Solvents. Environmental Health & Safety. Available at: [Link]

  • GOV.UK. (2023, August 30). Fluoroquinolone antibiotics: reminder of the risk of disabling and potentially long-lasting or irreversible side effects. Medicines and Healthcare products Regulatory Agency. Available at: [Link]

  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. Available at: [Link]

  • NIOSH. (2024, November 12). Chemical Safety in the Workplace. Centers for Disease Control and Prevention. Available at: [Link]

  • ResearchGate. (2025, August 9). Adverse Reactions to Fluoroquinolones. An Overview on Mechanistic Aspects. ResearchGate. Available at: [Link]

  • Zelenogorsky, S., et al. (2021). Overview of Side-Effects of Antibacterial Fluoroquinolones: New Drugs versus Old Drugs, a Step Forward in the Safety Profile? PubMed Central. Available at: [Link]

  • Outsourced Pharma. (2015, July 7). Best Practices For Handling Potent APIs. Outsourced Pharma. Available at: [Link]

  • WebMD. (2025, April 30). Fluoroquinolones: Safety, Risks, and Side Effects. WebMD. Available at: [Link]

  • Unknown. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Available at: [Link]

  • NIOSH. Pocket Guide to Chemical Hazards Introduction. Centers for Disease Control and Prevention. Available at: [Link]

  • GMP Journal. (2023, November 7). Safe Handling of Highly Potent Substances. GMP Journal. Available at: [Link]

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Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.